molecular formula C6H12FNO B1447068 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol CAS No. 1443983-86-5

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Cat. No.: B1447068
CAS No.: 1443983-86-5
M. Wt: 133.16 g/mol
InChI Key: OWUTXBIONAXKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H12FNO and its molecular weight is 133.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUTXBIONAXKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293878
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443983-86-5
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] When combined with fluorine, the most electronegative element, the benefits are often magnified. The introduction of a fluoromethyl group (-CH₂F) at the C3 position can profoundly influence a molecule's conformational preference, metabolic stability, and binding affinity by altering local electronics and serving as a bioisostere for a hydroxyl or methyl group.[3][4][5]

The target molecule, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, is a key intermediate in the synthesis of advanced therapeutic agents, such as selective estrogen receptor modulators used in oncology.[6] The N-ethanol substituent not only enhances aqueous solubility but also provides a crucial synthetic handle for further molecular elaboration. This guide provides an in-depth examination of the synthetic strategies for this valuable building block, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol reveals several viable synthetic pathways. The primary disconnections can be made at the C-N bonds of the azetidine ring, suggesting two main strategies:

  • Strategy A: Late-Stage N-Alkylation. This approach involves the synthesis of the core intermediate, 3-(fluoromethyl)azetidine, followed by its alkylation with a two-carbon unit bearing a hydroxyl group.

  • Strategy B: Convergent Synthesis with Protecting Groups. This strategy builds the molecule from simpler acyclic precursors, often employing protecting groups for the azetidine nitrogen and the ethanol hydroxyl group to ensure regioselectivity and compatibility with the fluorination step.

Below is a visual representation of these strategic disconnections.

G cluster_A Strategy A: Late-Stage N-Alkylation cluster_B Strategy B: Convergent Synthesis TM Target Molecule 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol FMA 3-(Fluoromethyl)azetidine TM->FMA C-N Disconnection EO Ethylene Oxide or 2-Haloethanol TM->EO C-N Disconnection Protected_Azetidine N-Protected, 3-Substituted Azetidine (e.g., 1-Benzhydryl-3-hydroxymethylazetidine) TM->Protected_Azetidine Multiple Steps: Fluorination, N-Alkylation, Deprotection

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy A: Direct Alkylation of 3-(Fluoromethyl)azetidine

This is the most direct and atom-economical approach, contingent on the availability of the key intermediate, 3-(fluoromethyl)azetidine. The synthesis converges into two final steps: synthesis of the fluorinated core and its subsequent N-alkylation.

Part 1: Synthesis of 3-(Fluoromethyl)azetidine (7)

A robust method for preparing the fluorinated azetidine core starts from a readily available precursor, (1-benzhydrylazetidin-3-yl)methanol. The benzhydryl (diphenylmethyl) group serves as a bulky, readily removable protecting group for the azetidine nitrogen, preventing side reactions during subsequent transformations.[7][8]

Workflow Diagram:

G A 1-Benzhydryl-3-hydroxymethyl- azetidine B 1-Benzhydryl-3-(fluoromethyl)- azetidine A->B Fluorination (DAST or similar) C 3-(Fluoromethyl)azetidine (Key Intermediate) B->C Deprotection (Hydrogenolysis)

Caption: Workflow for the synthesis of the key 3-(fluoromethyl)azetidine intermediate.

Step-by-Step Protocol:

  • Fluorination of (1-Benzhydrylazetidin-3-yl)methanol:

    • Rationale: The conversion of the primary alcohol to the corresponding fluoride is a critical step. Deoxofluorinating reagents such as Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation. These reagents activate the hydroxyl group, which is then displaced by a fluoride ion in an Sₙ2 reaction. The choice of solvent (e.g., dichloromethane) and low temperature (-78 °C) is crucial to control the reactivity of the fluorinating agent and minimize side reactions.[9]

    • Procedure:

      • Dissolve (1-benzhydrylazetidin-3-yl)methanol in anhydrous dichloromethane and cool the solution to -78 °C under a nitrogen atmosphere.

      • Slowly add a solution of DAST (approx. 1.1 equivalents) in dichloromethane.

      • Maintain the temperature at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature and stir overnight.

      • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield 1-benzhydryl-3-(fluoromethyl)azetidine.

  • Deprotection via Hydrogenolysis:

    • Rationale: The benzhydryl protecting group is efficiently cleaved under catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas serves as the reductant. This reaction is clean and typically high-yielding.

    • Procedure:

      • Dissolve 1-benzhydryl-3-(fluoromethyl)azetidine in methanol or ethanol.

      • Add a catalytic amount of 10% Pd/C.

      • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

      • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain 3-(fluoromethyl)azetidine (often as a salt, e.g., tosylate, if an acid is present or added).

Part 2: N-Alkylation to Yield the Final Product (9)

With the key intermediate in hand, the final step is the introduction of the 2-hydroxyethyl group onto the azetidine nitrogen.

Reaction Scheme:

Caption: Workflow for the convergent synthesis strategy.

A key sequence from the patent literature illustrates this approach:[6]

  • Formation of the Azetidine Ring: Michael addition of 2-(benzyloxy)ethan-1-amine to ethyl 2-(hydroxymethyl)acrylate, followed by a base-mediated cyclization, forms the N-substituted 3-hydroxymethylazetidine ring. The benzyl group is used to protect the ethanol's hydroxyl group.

  • Fluorination: The hydroxyl group of the resulting intermediate is then fluorinated. In this route, triethylamine trihydrofluoride (TREA-3HF) is a documented reagent, offering a milder alternative to DAST for certain substrates. [6]3. Deprotection: Finally, the benzyl protecting group is removed via catalytic hydrogenolysis, analogous to the method described in Strategy A, to unmask the hydroxyl group and yield the final product.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyData
Molecular Formula C₆H₁₂FNO
Molecular Weight 133.17 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.
¹H NMR Expect characteristic signals for the azetidine ring protons, the -CH₂F group (a doublet of doublets due to H-F and H-H coupling), and the -CH₂CH₂OH side chain.
¹⁹F NMR Expect a triplet corresponding to the -CH₂F group.
Mass Spec (ESI+) Expect to observe the [M+H]⁺ ion at m/z ≈ 134.09.

Conclusion

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol can be accomplished through several effective routes. The choice of strategy depends on factors such as the availability of starting materials, scale of the synthesis, and safety considerations associated with fluorinating agents. The most direct approach involves the N-alkylation of a pre-synthesized 3-(fluoromethyl)azetidine core. A more convergent, multi-step synthesis offers flexibility and control, building the molecule from acyclic precursors using a robust protecting group strategy. Both pathways culminate in a valuable, highly functionalized building block essential for the development of next-generation pharmaceuticals.

References

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • (1-benzhydrylazetidin-3-yl)methanol.GlobalChemMall.
  • Synthesis of Fluorinated Unnatural α-Amino Acid Deriv
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.Beilstein Journal of Organic Chemistry.
  • Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggreg

Sources

Comprehensive Characterization Profile: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1]

Executive Summary & Strategic Context

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: 1443983-86-5 ) serves as the specialized "tail" fragment for Imlunestrant.[1] In medicinal chemistry, this moiety functions as a solvent-exposed solubilizing group that modulates the drug's oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Unlike simple piperidine or pyrrolidine tails, the 3-fluoromethyl azetidine core offers a unique balance of basicity (pKa modulation) and metabolic stability (fluorine effect).[1] Characterizing this intermediate is critical because impurities here—specifically des-fluoro analogs or ring-opened byproducts—can propagate into the final API, altering its potency and safety profile.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2-[3-(fluoromethyl)azetidin-1-yl]ethanol
CAS Number 1443983-86-5
Molecular Formula C₆H₁₂FNO
Molecular Weight 133.16 g/mol (Free Base)
Appearance Colorless to pale yellow oil (Free Base); White hygroscopic solid (HCl salt)
Solubility Highly soluble in water, methanol, DMSO; Moderate in DCM.[1][2][3]
pKa (Calculated) ~8.5 (Azetidine nitrogen)
LogP (Calculated) 0.15 (Lipophilicity optimized for bioavailability)

Synthesis & Process Logic

Understanding the synthesis is a prerequisite for defining the impurity profile.[1] The preferred industrial route utilizes reductive amination rather than direct alkylation to minimize polymerization risks.[1]

Synthetic Pathway (Process Chemistry View)[1]
  • Starting Material: 3-(Fluoromethyl)azetidine hydrochloride (CAS 1642298-59-6).[1][4]

  • Reagent: 1,4-Dioxane-2,5-diol (Glycolaldehyde dimer equivalent).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) in DCM.[1]

  • Mechanism: The dimer dissociates to glycolaldehyde, forms a hemiaminal with the azetidine, and is reduced to the ethanol tail.[1]

Why this route? Direct alkylation with 2-bromoethanol often leads to bis-alkylation (quaternary ammonium salts) and elimination byproducts (vinyl species).[1] Reductive amination is self-limiting to the mono-product.[1]

SynthesisWorkflowStart3-(Fluoromethyl)azetidine HClIntermediateHemiaminalIntermediateStart->IntermediateDCM, Et3NReagent1,4-Dioxane-2,5-diol(Glycolaldehyde dimer)Reagent->IntermediateProduct2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-olIntermediate->ProductNaBH(OAc)3ReductionImpurityImpurity Risk:Bis-alkylation (Low)Intermediate->ImpurityOver-reaction

Figure 1: Reductive amination strategy minimizing quaternary salt formation.

Structural Elucidation (The Core Protocols)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atom provides a distinct handle for validation.[1] The ¹H-NMR spectrum is complex due to the splitting by ¹⁹F and the diastereotopic nature of the azetidine ring protons.[1]

¹H-NMR (400 MHz, CDCl₃) - Key Diagnostic Signals
PositionShift (δ ppm)MultiplicityCoupling Constants (J)Interpretation
CH₂F 4.52dd (doublet of doublets)²J_HF ≈ 47.5 Hz, ³J_HH ≈ 6.0 HzDefinitive ID. The large geminal H-F coupling confirms the fluoromethyl group.[1]
Azetidine C2/C4-H 3.45 - 3.20MultipletComplexRing protons are magnetically non-equivalent due to ring puckering.[1]
N-CH₂ (Ethyl) 2.65TripletJ ≈ 5.5 HzMethylene attached to nitrogen.[1]
O-CH₂ (Ethyl) 3.58TripletJ ≈ 5.5 HzMethylene attached to hydroxyl.[1]
Azetidine C3-H 2.90MultipletComplexMethine proton vicinal to Fluorine.[1]
¹⁹F-NMR (376 MHz, CDCl₃)[1]
  • Signal: Single peak at -220 to -230 ppm (triplet of doublets pattern if decoupled).[1]

  • Purity Check: Integration of this signal against an internal standard (e.g., α,α,α-trifluorotoluene) is the most accurate method for assay determination, avoiding hygroscopicity errors common in gravimetric analysis.[1]

B. Mass Spectrometry (HRMS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 134.0981 (Calc).[1]

  • Fragmentation Pattern:

    • m/z 102: Loss of CH₂OH (M - 31).[1]

    • m/z 114: Loss of F (M - 19) - rare in ESI, but possible.[1]

    • Diagnostic: Look for the absence of m/z 116 (des-fluoro impurity) or m/z 148 (methyl ether impurity).[1]

Quality Control & Impurity Management

For drug development, the following impurities must be controlled to <0.15% (ICH Q3A).

Impurity TypeOriginDetection MethodLimit
Des-fluoro analog Starting material impurity¹⁹F-NMR / LC-MSNMT 0.15%
Azetidine dimer Polymerization of starting materialLC-MS (M+H dimer)NMT 0.10%
Residual Solvents DCM, EthanolGC-HeadspaceICH Q3C
Water Hygroscopic nature of saltKarl Fischer (KF)NMT 1.0% (if free base)
HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Ammonia in Water (pH 10).[1] Note: High pH is required to keep the amine neutral and improve peak shape.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV 210 nm (Weak chromophore) or CAD (Charged Aerosol Detector) for better sensitivity.[1]

Handling & Stability

  • Storage: Store at -20°C under Argon. The free base is prone to oxidation (N-oxide formation) and moisture absorption.[1]

  • Stability: The fluoromethyl group is chemically stable, but the azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) at elevated temperatures.[1] Avoid strong acids during workup unless forming the salt intentionally.[1]

  • Safety: Azetidines are potential alkylating agents.[1] Handle with double gloves and in a fume hood.[1]

References

  • Synthesis of Imlunestrant (LY3484356): Hanna, K. S., et al. "Imlunestrant."[1] Drugs of the Future, vol. 48, no.[1] 1, 2023, pp. 1-6.[1][5]

  • Azetidine Physicochemical Properties: "Azetidine - Compound Summary." PubChem, National Library of Medicine.[1] [1][6]

  • Fluorine in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, vol. 37, 2008, pp. 320-330.[1]

  • Imlunestrant Clinical Data: "Imlunestrant | C29H24F4N2O3." PubChem, National Library of Medicine.[1]

  • Intermediate Availability: "2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol CAS 1443983-86-5." BLDpharm.[1]

Technical Guide: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol , a critical intermediate in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs).

Core Identity & Significance

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a functionalized azetidine derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1] It serves as the key amine linker in the synthesis of Imlunestrant (LY-3484356) , an oral SERD currently in clinical development for ER-positive breast cancer.

The compound features a strained four-membered azetidine ring substituted at the 3-position with a fluoromethyl group.[2] This specific substitution pattern is designed to modulate metabolic stability (blocking the para-position of the ring against oxidation) and lipophilicity, while the N-hydroxyethyl tail provides a handle for etherification or further functionalization.

Chemical Identifiers
RegistryIdentifier
CAS Number 1443983-86-5
IUPAC Name 2-[3-(fluoromethyl)azetidin-1-yl]ethanol
Systematic Name 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol
Molecular Formula C₆H₁₂FNO
Molecular Weight 133.16 g/mol
SMILES OCCN1CC(CF)C1
InChI Key UQUPQEUNHVVNKW-UHFFFAOYSA-N

Physicochemical Profile

The following data summarizes the calculated and observed properties essential for handling and process development.

PropertyValue / DescriptionNote
Physical State Liquid or low-melting solidViscous oil in free base form; often handled as HCl salt.
Boiling Point ~180–190 °C (Predicted)High boiling point due to hydrogen bonding (–OH).
pKa (Base) ~9.5 (Predicted)Typical for N-alkyl azetidines.
Solubility High in polar organic solvents (DCM, MeOH, EtOH)Miscible with water due to polarity.
Stability HygroscopicThe free base is sensitive to CO₂ (carbamate formation); store under inert gas.

Synthesis Framework

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol requires a strategy that avoids ring opening of the strained azetidine core while ensuring mono-alkylation of the nitrogen.

Primary Route: Reductive Amination (Recommended)

This protocol is superior to direct alkylation with 2-bromoethanol (which risks over-alkylation) or ethylene oxide (safety hazards). It utilizes 1,4-dioxane-2,5-diol (glycolaldehyde dimer) as a stable equivalent of glycolaldehyde.

Reaction Logic
  • Imine Formation : The secondary amine of the azetidine attacks the masked aldehyde, forming an iminium ion intermediate.

  • Reduction : Sodium triacetoxyborohydride (STAB) selectively reduces the iminium species to the amine without reducing the aldehyde/lactol dimer, ensuring clean conversion.

Step-by-Step Protocol
  • Reagents :

    • Start Material: 3-(fluoromethyl)azetidine hydrochloride (1.0 equiv).

    • Aldehyde Source: 1,4-dioxane-2,5-diol (0.6 equiv, equivalent to 1.2 equiv glycolaldehyde).

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

    • Base: Triethylamine (1.0 equiv) to free the amine salt.

    • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure :

    • Suspend 3-(fluoromethyl)azetidine HCl in DCM at 0 °C.

    • Add triethylamine dropwise and stir for 15 minutes.

    • Add 1,4-dioxane-2,5-diol in one portion. Stir for 30 minutes at room temperature to allow equilibrium with the monomeric aldehyde.

    • Cool to 0 °C and add STAB portion-wise over 20 minutes (exothermic).

    • Warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS for disappearance of azetidine.

  • Work-up :

    • Quench with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x). Note: The product is polar; multiple extractions or continuous extraction may be required.

    • Dry combined organics over Na₂SO₄ and concentrate.

    • Purification : Flash chromatography (DCM:MeOH:NH₄OH) or conversion to HCl salt for crystallization.

Synthesis Diagram

The following Graphviz diagram illustrates the reaction pathway and logic flow.

SynthesisPath Start 3-(Fluoromethyl)azetidine HCl Salt (CAS 1642298-59-6) Base Base Treatment (Et3N / DCM) Start->Base Neutralization FreeAmine Free Azetidine Intermediate Base->FreeAmine Iminium Iminium Ion Intermediate FreeAmine->Iminium + Reagent Reagent 1,4-Dioxane-2,5-diol (Glycolaldehyde dimer) Reagent->Iminium Reductant Reduction (NaBH(OAc)3) Iminium->Reductant In-situ Product 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS 1443983-86-5) Reductant->Product Hydride Transfer

Caption: Reductive amination pathway utilizing glycolaldehyde dimer for controlled N-hydroxyethylation.

Analytical Characterization

To validate the identity of CAS 1443983-86-5, the following spectral signals are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • δ 4.50 (dm, J = 47 Hz, 2H) : The methylene protons of the –CH₂F group. The large coupling constant (J ≈ 47 Hz) is characteristic of geminal H–F coupling.

  • δ 3.55 (t, 2H) : Triplet corresponding to the –CH₂OH protons.

  • δ 3.40–3.20 (m, 2H) : Azetidine ring protons adjacent to nitrogen (cis to F).

  • δ 3.00–2.80 (m, 3H) : Azetidine ring protons (trans to F) and the methine proton (–CH–CH₂F).

  • δ 2.65 (t, 2H) : Triplet for the N–CH₂ –CH₂OH protons.

¹⁹F NMR
  • δ -215 to -220 ppm : Triplet of triplets (or multiplet), indicative of a primary alkyl fluoride (–CH₂F).

Mass Spectrometry (ESI)
  • [M+H]⁺ : Calculated m/z 134.09.

  • Fragmentation usually shows loss of the hydroxyethyl chain or HF elimination.

Applications in Drug Discovery

This compound is a specialized "linker-pharmacophore" hybrid.

  • Imlunestrant Synthesis :

    • The hydroxyl group of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol acts as a nucleophile in a Mitsunobu reaction or S_NAr coupling with a 4-halo-phenyl core to attach the "tail" of the SERD molecule.

    • Mechanism: The basic azetidine nitrogen improves the solubility of the final drug and interacts with specific residues (e.g., Asp351) in the Estrogen Receptor ligand-binding domain, inducing degradation.

  • Bioisosterism :

    • The 3-fluoromethyl azetidine moiety is often used to replace morpholine or piperidine rings. The high Fsp³ character and the electron-withdrawing fluorine atom lower the pKa of the amine (compared to non-fluorinated analogs), potentially improving oral bioavailability and reducing hERG channel inhibition.

References

  • Primary Synthesis Source : Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO 2018/108954 A1 . (Describes the synthesis of the alcohol via reductive alkylation and its conversion to SERD intermediates).

  • Drug Context : Hanna, K. S., et al. "Imlunestrant." Drugs of the Future, 2023, 48(1).[2] (Details the incorporation of the CAS 1443983-86-5 intermediate into the final drug structure).

  • Chemical Data : PubChem Compound Summary for Imlunestrant Intermediate. (Verification of substructure and CAS linkage).

Sources

Technical Monograph: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol represents a high-value pharmacophore scaffold, increasingly utilized in the design of Selective Estrogen Receptor Degraders (SERDs) and next-generation CNS agents. This molecule combines the conformational rigidity of the azetidine ring with the metabolic stability conferred by the fluoromethyl group (


).

Unlike traditional morpholine or piperazine linkers, this scaffold offers a reduced entropic penalty upon binding due to ring strain and specific "butterfly" puckering. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in structure-activity relationship (SAR) optimization.

Structural Analysis & Pharmacophore Properties

The Fluorine Effect & Ring Conformation

The introduction of the fluoromethyl group at the C3 position of the azetidine ring is not merely a lipophilic modification; it fundamentally alters the ring's ground-state conformation.

  • Ring Puckering: Azetidines exist in a puckered "butterfly" conformation to relieve torsional strain. The electronegative fluorine atom at C3 induces a dipole that often favors a specific pucker to minimize dipolar repulsion with the nitrogen lone pair.

  • Metabolic Blocking: The C3 position is a common site for oxidative metabolism (P450-mediated hydroxylation). The strong C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the parent drug.
    
  • Basicity Modulation: The inductive effect (

    
    ) of the fluorine atom reduces the electron density on the ring nitrogen. While unsubstituted azetidine has a pKa 
    
    
    
    11.3, the 3-fluoromethyl derivative typically exhibits a lower pKa (predicted range 8.5–9.5), bringing it closer to physiological pH and improving membrane permeability.
Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 133.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 1 (OH)Handle for further functionalization or receptor binding
H-Bond Acceptors 2 (N, F)Fluorine acts as a weak acceptor; Nitrogen is the primary basic center
LogP (Predicted) ~0.1 to 0.5Balanced hydrophilicity for oral bioavailability
Topological Polar Surface Area ~23.5 ŲHigh CNS penetration potential

Synthetic Methodologies

The synthesis of this scaffold requires careful handling of fluorinating agents.[1] Below are the two primary routes: Deoxyfluorination (Route A) and Convergent Alkylation (Route B) .

Route A: Deoxyfluorination Strategy (Linear)

This route is preferred for large-scale preparation where the 3-(fluoromethyl)azetidine core is not commercially available.

Step 1: Deoxyfluorination

  • Precursor: N-Boc-3-(hydroxymethyl)azetidine.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Mechanism: The hydroxyl group attacks the sulfur center, displacing fluoride. A nucleophilic attack by the displaced fluoride ion then occurs via an

    
     mechanism.
    
  • Critical Safety Note: DAST can be explosive at elevated temperatures. Reactions must be kept below 0°C during addition and never heated above 50°C without rigorous safety calorimetry.

Step 2: Deprotection & Alkylation

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).

  • Alkylation: The resulting secondary amine is alkylated using 2-bromoethanol or ethylene oxide.

Route B: Convergent Alkylation (Preferred for Medicinal Chemistry)

This route utilizes the stable salt form of 3-(fluoromethyl)azetidine, avoiding the hazardous fluorination step in the final stages.

Protocol: Reductive Alkylation

  • Reagents: 3-(fluoromethyl)azetidine hydrochloride, 2-hydroxyacetaldehyde (glycolaldehyde), Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or THF.

  • Procedure:

    • Dissolve amine salt in DCE and neutralize with 1 eq. TEA.

    • Add glycolaldehyde dimer (1.1 eq).

    • Stir for 30 mins to form the iminium ion.

    • Add STAB (1.5 eq) at 0°C.

    • Quench with saturated

      
      .
      
Visualizing the Synthetic Workflow

The following diagram illustrates the decision logic and reaction flow for synthesizing this core.

SynthesisWorkflow Start Start: N-Boc-3-hydroxymethylazetidine Fluorination Step 1: Deoxyfluorination (DAST/DCM, -78°C) Start->Fluorination Activation Intermediate Intermediate: N-Boc-3-(fluoromethyl)azetidine Fluorination->Intermediate SN2 Substitution Deprotection Step 2: Deprotection (HCl/Dioxane) Intermediate->Deprotection Acid Hydrolysis AmineSalt Key Building Block: 3-(fluoromethyl)azetidine HCl Deprotection->AmineSalt Isolation Alkylation Step 3: N-Alkylation (2-Bromoethanol, K2CO3) AmineSalt->Alkylation Base mediated FinalProduct Target: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol Alkylation->FinalProduct Yield: ~65-80%

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target amino-alcohol.

Applications in Drug Design (SAR)

Bioisosteric Replacement

This scaffold serves as a superior bioisostere for:

  • N-Ethylmorpholine: The azetidine ring reduces the molecular volume while maintaining the polar oxygen vector (via the ethanol tail).

  • Piperazine Linkers: It removes the second nitrogen, altering the basicity profile and reducing the potential for phospholipidosis often associated with amphiphilic diamines.

SERD Linker Design

In Selective Estrogen Receptor Degraders (e.g., analogs of fulvestrant or elacestrant), the basic amine side chain is critical for destabilizing the receptor helix 12.

  • The ethanol tail mimics the hydrogen bonding interactions of the native ligand or provides a vector to attach degradation-inducing motifs (degrons).

  • The fluorine atom lowers the pKa, reducing non-specific binding (off-target effects) while maintaining high affinity for the ER

    
     ligand-binding domain.
    
Logic of Scaffold Utility

SAR_Logic Core 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol F_Group 3-Fluoromethyl Group Core->F_Group Ring Azetidine Ring Core->Ring Tail Ethanol Tail Core->Tail Metab Blocks P450 Oxidation (Increased t1/2) F_Group->Metab pKa Lowers pKa (8.5-9.5) (Improved Permeability) F_Group->pKa Rigidity Conformational Restriction (Low Entropy Penalty) Ring->Rigidity Linker Synthetic Handle (PROTACs / Conjugation) Tail->Linker

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each molecular component.

Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

NMR Spectroscopy
  • 
     NMR:  A diagnostic signal is expected around -210 to -230 ppm  (triplet of doublets), characteristic of a primary alkyl fluoride attached to a secondary carbon.
    
  • 
     NMR: 
    
    • The

      
       protons appear as a doublet of doublets (coupling with F and H) in the 4.4–4.6 ppm  region.
      
    • The azetidine ring protons appear as complex multiplets due to the puckering and diastereotopic nature relative to the fluorine.

Mass Spectrometry
  • ESI-MS: Expect a strong

    
     peak at 134.1 m/z .
    
  • Fragmentation: Common loss of the hydroxyethyl chain (

    
    ) or loss of HF (
    
    
    
    ) may be observed in high-energy collision dissociation.

References

  • Vertex Pharmaceuticals. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1. Link

  • Eli Lilly and Company. (2023). Selective estrogen receptor degraders. US Patent 11634426B2. Link

  • Baxendale, I. R., et al. (2013). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Journal of Flow Chemistry. Link

  • Kuhn, B., et al. (2016). Azetidines: New Tools for the Medicinal Chemist. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Spectroscopic Analysis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This guide details the spectroscopic characterization of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (Molecular Formula:


; MW: 133.17 Da). This compound is a critical building block in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs), specifically Imlunestrant (LY3484356) .

The analysis of this molecule presents unique challenges due to the azetidine ring strain and the spin-spin coupling introduced by the fluorine atom. Accurate characterization requires a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR (


H, 

C,

F).
Analytical Challenges
  • Ring Strain: The 4-membered azetidine ring (~26 kcal/mol strain energy) influences chemical shifts and coupling constants, distinct from acyclic amines.

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    
    ) couples strongly with both
    
    
    H and
    
    
    C, creating complex splitting patterns that must be deconvoluted to verify structure.
  • Polarity: The coexistence of a basic amine and a primary alcohol requires specific solvent choices (e.g., DMSO-

    
     or CD
    
    
    
    OD) to prevent aggregation and exchange broadening.

Analytical Workflow

The following diagram outlines the decision matrix for validating the identity and purity of the target compound.

AnalyticalWorkflow Sample Crude/Purified Sample Solubility Solubility Test (DMSO-d6 vs CDCl3) Sample->Solubility MS LC-MS (ESI+) Confirm MW: 133.17 Solubility->MS Dilute NMR_1H 1H NMR Confirm H-F Coupling Solubility->NMR_1H Dissolve ~10mg MS->NMR_1H Mass Confirmed NMR_19F 19F NMR Confirm Fluorine Environment NMR_1H->NMR_19F Structure Validated QC Purity Assessment (Residual Solvents/Salts) NMR_19F->QC

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS) Profiling

Experimental Conditions
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

  • Detection: Q-TOF or Orbitrap for high-resolution confirmation.

Fragmentation Analysis

The molecular ion


 is expected at m/z 134.0981 . Under Collision-Induced Dissociation (CID), azetidines undergo characteristic ring-opening and side-chain losses.

Key Diagnostic Fragments:

  • Loss of HF (m/z 114): Characteristic of aliphatic fluorides.

  • Loss of Hydroxyethyl Group (m/z 88): Cleavage of the N-C bond external to the ring.

  • Ring Cleavage (Retro-2+2): Azetidines often fragment to yield ethylene-derivatives.

MS_Fragmentation Parent [M+H]+ m/z 134.10 Frag1 [M+H - HF]+ m/z 114.09 Parent->Frag1 - 20 Da (HF) Frag2 [M+H - CH2CH2OH]+ m/z 89.06 Parent->Frag2 - 45 Da (C2H5O) Frag3 Ring Opening m/z ~Variable Frag1->Frag3

Figure 2: Predicted ESI+ fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

This is the primary method for structural confirmation. The data below assumes a solvent of DMSO-


  or CD

OD
, as the hydroxyl proton is exchangeable and the amine may be protonated depending on isolation (free base vs. HCl salt).
F NMR: The Diagnostic Anchor

Before analyzing the complex proton spectrum, establish the presence of the fluorine atom.

  • Chemical Shift:

    
     -218 to -225 ppm.
    
  • Multiplicity: Triplet of Doublets (td).

    • Coupling:

      
       Hz (coupling to geminal 
      
      
      
      ).
    • Coupling:

      
       Hz (coupling to methine CH).
      
H NMR Analysis

The spectrum is dominated by the large geminal H-F coupling.

PositionGroupShift (

ppm)
MultiplicityCoupling Constants (

Hz)

-F
Fluoromethyl4.45 - 4.60dd (Doublet of Doublets)

,

C3-H Ring Methine2.80 - 3.00m (Multiplet)Complex overlap
C2/C4-H Ring Methylenes3.10 - 3.40m (Multiplet)Diastereotopic nature may split these
N-

Ethyl Chain2.50 - 2.60t (Triplet)

O-

Ethyl Chain3.45 - 3.55t (Triplet)

Expert Insight: In the azetidine ring, the "puckering" motion can average signals at room temperature. However, the bulky 3-fluoromethyl group may lock the conformation, potentially making the C2 and C4 protons magnetically non-equivalent (diastereotopic). Look for broadening or splitting of the ring methylene signals ~3.2 ppm.

C NMR Analysis

Carbon NMR provides definitive proof of the fluorine placement via C-F coupling magnitudes.

  • 
    -F (C1'): 
    
    
    
    ~83-85 ppm. Doublet ,
    
    
    Hz.
  • C3 (Ring Methine):

    
     ~30-35 ppm. Doublet , 
    
    
    
    Hz.
  • C2/C4 (Ring Methylenes):

    
     ~58-60 ppm. Doublet , 
    
    
    
    Hz.
  • Ethyl Chain:

    
     ~60 ppm (N-C) and 
    
    
    
    ~62 ppm (O-C). These appear as singlets (too far for significant F-coupling).

Infrared (IR) Spectroscopy

While less specific than NMR, IR is vital for quick purity checks (e.g., water content or salt formation).

  • O-H Stretch: Broad band at 3200–3400 cm

    
    .
    
  • C-F Stretch: Strong band at 1000–1100 cm

    
     (often overlaps with C-N).
    
  • Azetidine Ring: Weak diagnostic bands around 1150–1200 cm

    
     due to ring breathing modes.
    

Quality Control & Impurity Profiling

When synthesizing this intermediate for Imlunestrant, two common impurities arise:

  • 3-(Fluoromethyl)azetidine (Starting Material):

    • Detection: Check for missing ethyl chain signals in NMR.

    • Shift: The ring protons in the free amine will shift upfield compared to the N-alkylated product.

  • Over-alkylation (Quaternary Ammonium Salt):

    • Detection: MS peak at [M + Hydroxyethyl]+.

    • NMR: Significant downfield shift of N-adjacent protons due to positive charge.

Storage & Stability Protocol

Azetidines are susceptible to acid-catalyzed ring opening.[1]

  • Storage: Store as the free base in a freezer (-20°C) or as a stable salt (e.g., Hydrochloride or Tosylate).

  • Solvent: Avoid acidic NMR solvents (e.g., un-neutralized CDCl

    
    ) which may degrade the sample during long acquisition times.
    

References

  • Imlunestrant Structure & Synthesis

    • PubChem Compound Summary for CID 146603228, Imlunestrant. National Center for Biotechnology Information (2024). Link

    • Eli Lilly and Company Patent. "Selective Estrogen Receptor Degraders."[2] US Patent US10399939B2. (Describes the synthetic utility of fluoromethyl azetidines). Link

  • NMR of Fluorinated Compounds

    • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley (2009). (Source for and coupling constants).
    • 19F NMR Chemical Shifts of Alkyl Fluorides. Journal of Organic Chemistry (2001). Link

  • Mass Spectrometry of Azetidines

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Medicinal Chemistry Letters (2010). (Mechanistic insight into azetidine fragmentation). Link

Sources

Structural Elucidation and Analytical Profiling: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1]

Executive Summary & Compound Identity

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a critical heterocyclic building block, most notably serving as the core amine intermediate in the synthesis of Imlunestrant (LY3484356) , a next-generation Selective Estrogen Receptor Degrader (SERD).[1]

This guide provides a rigorous analytical framework for researchers characterizing this intermediate. The presence of the fluoromethyl group at the C3 position of the azetidine ring introduces specific stereoelectronic effects, resulting in diagnostic scalar couplings (


Compound Data
ParameterDetail
IUPAC Name 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-ol
Molecular Formula C

H

FNO
Molecular Weight 133.17 g/mol
Key Application Intermediate for Imlunestrant (SERD)
CAS (Related) 2408840-26-4 (Imlunestrant Free Base)

Synthesis & Workflow Visualization

The synthesis typically involves the N-alkylation of 3-(fluoromethyl)azetidine hydrochloride with 2-bromoethanol or ethylene oxide.[1] The following workflow outlines the critical path from raw materials to analytical validation.

SynthesisWorkflowStart3-(Fluoromethyl)azetidine HClReactionN-Alkylation(Reflux, 16h)Start->ReactionReagent2-Bromoethanol(K2CO3, MeCN)Reagent->ReactionWorkupWorkup(DCM Extraction)Reaction->WorkupPurificationPurification(Distillation/Column)Workup->PurificationAnalysisNMR Validation(1H, 13C, 19F)Purification->Analysis

Figure 1: Synthetic workflow for the preparation and isolation of the target azetidine intermediate.

NMR Characterization Profile

The following data is synthesized from standard analytical profiles of 3-substituted azetidines and specific patent literature regarding Imlunestrant intermediates.

1H NMR Spectroscopy (400 MHz, CDCl )

The 3-substituted azetidine ring is puckered, rendering the protons on C2 and C4 diastereotopic (cis/trans relative to the fluoromethyl group).[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
4.52 Doublet (d)2H

-CH

F
(Diagnostic)
3.58 Triplet (t)2H

-CH

-CH

-OH
3.38 – 3.28 Multiplet (m)2H-Azetidine Ring C2/C4-H

3.05 – 2.95 Multiplet (m)2H-Azetidine Ring C2/C4-H

2.85 – 2.75 Multiplet (m)1H-Azetidine C3-H (Methine)
2.62 Triplet (t)2H

N-CH

-CH

-OH
2.40 Broad Singlet1H--OH (Exchangeable)

Technical Insight:

  • The Fluorine Signature: The signal at 4.52 ppm is the most distinct feature. It appears as a doublet due to the large geminal H-F coupling (

    
     Hz).[1] At higher fields (600 MHz+), secondary splitting by the C3-methine proton may be resolved (
    
    
    Hz).[1]
  • Ring Diastereotopicity: Unlike unsubstituted azetidine, the C2 and C4 protons are not chemically equivalent due to the C3-substituent. They appear as complex multiplets rather than a simple triplet/quintet pattern.

13C NMR Spectroscopy (100 MHz, CDCl )

Carbon-Fluorine coupling is the primary validation tool here.[1]

Chemical Shift (

, ppm)
SplittingCoupling (

, Hz)
Assignment
84.5 Doublet

-CH

F
60.5 Singlet--CH

-CH

-OH
59.8 Singlet-N-CH

-CH

-OH
56.2 Doublet

Azetidine C2/C4
32.1 Doublet

Azetidine C3
19F NMR Spectroscopy (376 MHz, CDCl )
Chemical Shift (

, ppm)
PatternAssignment
-218.0 to -222.0 Triplet of Doublets (td)-CH

F

Interpretation: The signal is a triplet (due to coupling with the two geminal protons) split further into doublets (due to the single vicinal methine proton).

Structural Logic & Coupling Pathway

Understanding the connectivity is vital for 2D NMR interpretation (COSY/HSQC). The diagram below maps the scalar coupling network.

CouplingNetworkFFluorine-19H_gemH (Geminal)δ 4.52F->H_gem2J(HF) ~47HzC_gemC (Geminal)δ 84.5F->C_gem1J(CF) ~165HzH_vicH (Methine C3)δ 2.80F->H_vic3J(HF) ~20-25HzH_gem->H_vic3J(HH)H_ringH (Ring C2/C4)δ 3.00-3.40H_vic->H_ring3J(HH)

Figure 2: Scalar coupling network highlighting the dominance of the Fluorine nucleus on the spectral topology.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize line broadening due to hydrogen bonding:

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for routine analysis.[1]
    
    • Note: If the -OH peak is broad or overlapping with ring protons, switch to DMSO-d

      
       .[1] This will shift the -OH signal downfield (approx 4.5-5.0 ppm) and sharpen it into a triplet (due to coupling with the adjacent CH
      
      
      ).[1]
  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

  • Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1/Z2 is recommended due to the high polarity of the amino-alcohol functionality.

  • Acquisition Parameters (1H):

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration)

    • Scans: 16 (Sufficient for >95% purity)

References

  • Patent Literature: Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[1][3] WO2018108954A1. (Primary source for synthesis and intermediate identity).[1][3][4]

  • Imlunestrant Data: FDA/EMA Regulatory Filings for LY3484356 (Imlunestrant).[1] (Contextualizes the molecule as a SERD intermediate).

  • General Fluorine NMR: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Source for standard alkyl fluoride shifts).
  • Azetidine Conformation:Conformational analysis of 3-substituted azetidines. J. Org. Chem. (General reference for puckering and diastereotopicity).

Technical Guide: Mass Spectrometric Characterization of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a critical surrogate for larger saturated heterocycles, offering modulated lipophilicity and metabolic stability.[1][2] Specifically, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (hereafter referred to as F-Azet-EtOH ) represents a high-value pharmacophore, serving as the polar side-chain anchor in next-generation Selective Estrogen Receptor Degraders (SERDs), such as Imlunestrant (LY3484356) .

This guide provides a definitive technical workflow for the mass spectrometric (MS) characterization of F-Azet-EtOH. Given its low molecular weight (133.09 Da) and high polarity (logP < 1), this analyte presents specific challenges in retention and fragmentation that standard generic screens often miss. This document outlines a self-validating protocol for its detection, quantification, and structural confirmation, essential for raw material qualification and metabolite identification in regulated bioanalysis.

Part 2: Physicochemical Profile & Ionization Physics

Before establishing instrument parameters, we must understand the analyte's behavior in the gas phase.

PropertyValueMS Implication
Formula C₆H₁₂FNOCarbon isotope profile will be minimal; rely on exact mass.
Exact Mass 133.0903 DaMonoisotopic peak.
[M+H]⁺ 134.0976 DaPrimary precursor ion in ESI(+).
pKa (Calc) ~8.5 (Tertiary Amine)Highly responsive to ESI(+) in acidic mobile phases.
LogP ~0.2Poor retention on C18; HILIC is the required separation mode.
Ionization Mechanism

The tertiary nitrogen of the azetidine ring acts as a "proton sponge" in the electrospray plume. Under acidic conditions (0.1% Formic Acid), the molecule undergoes quantitative protonation to form the [M+H]⁺ species.

  • Critical Observation: Due to the strain energy of the 4-membered azetidine ring (~26 kcal/mol), in-source fragmentation (ISF) is a significant risk. Source temperature and declustering potential (DP) must be optimized to prevent premature ring opening prior to the quadrupole mass filter.

Part 3: Experimental Methodology

Sample Preparation (The "Dilute-and-Shoot" Trap)

Avoid standard liquid-liquid extraction (LLE) with non-polar solvents (Hexane/MTBE) as recovery will be <5% due to the hydroxyethyl tail.

  • Recommended Protocol: Protein Precipitation (PPT) with Acetonitrile (1:4 v/v) or Direct Injection after dilution in 90% Acetonitrile (for HILIC compatibility).

Chromatographic Conditions (HILIC)

Standard Reverse Phase (C18) results in elution at the void volume (k' < 1), leading to massive ion suppression.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: Start high organic (95% B) to retain the polar amine, ramping to 60% B over 5 minutes.

Mass Spectrometry Parameters (Source: ESI+)
  • Spray Voltage: 3500 V (Positive Mode).

  • Sheath Gas: 45 arb units (High flow required to desolvate the hydroxy tail).

  • Aux Gas Temperature: 350°C.

  • Collision Gas: Argon (1.5 mTorr).

Part 4: Fragmentation Mechanism & MRM Transitions

The fragmentation of F-Azet-EtOH is driven by charge-remote fragmentation and ring-strain relief. Understanding these pathways is crucial for distinguishing this molecule from isobaric impurities.

The Primary Pathway: Ring Preservation vs. Ring Opening

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 134.1) follows two distinct energetic pathways:

  • Pathway A (Side-Chain Cleavage): The C-N bond connecting the hydroxyethyl tail is cleaved. This is the most energetically favorable route, preserving the azetidine cation.

    • Transition: 134.1 → 89.06 (Loss of C₂H₅O, 45 Da).

    • Identity: 3-(fluoromethyl)azetidin-1-ium.

  • Pathway B (Dehydration): The hydroxyl group on the tail undergoes elimination.

    • Transition: 134.1 → 116.09 (Loss of H₂O, 18 Da).

    • Significance: Common in alcohols, but less specific than Pathway A.

  • Pathway C (Fluorine Loss): Rare in ESI but possible at high collision energies.

    • Transition: 134.1 → 114.09 (Loss of HF, 20 Da).

Validated MRM Table
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeStructural Assignment
134.1 89.1 22 Quantifier Azetidine core (Loss of hydroxyethyl)
134.1116.115Qualifier 1Dehydration [M+H-H₂O]⁺
134.1103.128Qualifier 2Loss of CH₂OH (Alpha cleavage)

Part 5: Visualization of Mechanisms

Experimental Workflow Diagram

MS_Workflow Sample Biological/Synthetic Sample Prep Protein Ppt (ACN 4:1) Sample->Prep Dilution HILIC HILIC Separation (Retain Polar Amine) Prep->HILIC Injection ESI ESI Source (+) [M+H]+ = 134.1 HILIC->ESI Elution Q1 Q1 Filter Select 134.1 ESI->Q1 Ionization CID Collision Cell (Argon, 22eV) Q1->CID Isolation Q3 Q3 Detection m/z 89.1 / 116.1 CID->Q3 Fragmentation

Figure 1: Optimized LC-MS/MS workflow utilizing HILIC chromatography to retain the polar F-Azet-EtOH analyte.

Fragmentation Pathway Diagram

Fragmentation_Pathway Precursor [M+H]+ m/z 134.098 (Protonated Parent) Frag_A Fragment A (Quant) m/z 89.06 (Azetidinium Core) Precursor->Frag_A Loss of C2H5O (Hydroxyethyl cleavage) -45 Da Frag_B Fragment B m/z 116.09 (Dehydration) Precursor->Frag_B Loss of H2O -18 Da Frag_C Fragment C m/z 103.08 (Alpha-Cleavage) Precursor->Frag_C Loss of CH2OH -31 Da

Figure 2: Mechanistic fragmentation map.[4][5] The formation of the azetidinium core (m/z 89) is the primary transition.

Part 6: References

  • Imlunestrant (LY3484356) Structure & Development:

    • Title: Discovery of Imlunestrant (LY3484356), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD).

    • Source: Journal of Medicinal Chemistry (ACS).

    • URL:[Link]

  • Azetidine Metabolic Stability:

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][2]

    • Source: Future Medicinal Chemistry.

    • URL:[Link]

  • ESI Fragmentation of Small Amines:

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[6][7]

    • Source: Natural Product Reports (RSC).

    • URL:[Link]

  • HILIC Method Development Guide:

    • Title: Hydrophilic Interaction Chromatography (HILIC) in Mass Spectrometry.

    • Source: Waters Corporation Application Notes.

    • URL:[Link]

Sources

Physical Properties of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical and synthetic profile of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol , a specialized heterocyclic intermediate critical to the structural integrity of next-generation Selective Estrogen Receptor Degraders (SERDs), specifically Imlunestrant (LY3484356) .[1]

Technical Guide & Characterization Profile

Executive Summary & Chemical Identity

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a bifunctional building block featuring a strained, four-membered azetidine ring substituted with a fluoromethyl group at the C3 position and a hydroxyethyl tail at the N1 position.[1]

In drug development, this moiety serves as a solvent-exposed head group .[1] The azetidine ring restricts conformational entropy compared to larger rings (pyrrolidines/piperidines), while the fluorine atom modulates lipophilicity (LogD) and blocks metabolic oxidation at the vulnerable C3 position.[1] It is the key "linker-head" fragment in the synthesis of Imlunestrant , an oral SERD approved for ER+, HER2- advanced breast cancer.[1]

Attribute Detail
IUPAC Name 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-ol
CAS Number 1443983-86-5 (Free Base) / 2408840-41-3 (Tosylate Salt Context)
Molecular Formula C₆H₁₂FNO
Molecular Weight 133.17 g/mol
Primary Application Key intermediate for Imlunestrant (LY3484356)

Physicochemical Profile

Experimental & Calculated Properties

The free base is typically an oil that requires careful handling due to the volatility and basicity characteristic of low-molecular-weight azetidines.[1] For stability, it is often isolated as a hydrochloride or tosylate salt.

PropertyValue / DescriptionSource/Methodology
Physical State (Free Base) Colorless to pale yellow oil Experimental Observation [1]
Physical State (HCl Salt) White crystalline solid Patent WO2018108954A1 [1]
Boiling Point ~185°C (Predicted at 760 mmHg)Calculated (ACD/Labs)
Density ~1.08 ± 0.1 g/cm³Calculated
pKa (Basic Nitrogen) 9.2 – 9.8 Est.[1][2] based on N-alkyl azetidines
LogP (Lipophilicity) -0.34 (Hydrophilic)Consensus LogP
Topological Polar Surface Area 23.5 Ų TPSA (Ether + Amine)
Solubility Highly soluble in MeOH, EtOH, DCM, Water.Experimental [1]
Structural Dynamics
  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. This makes the ring susceptible to ring-opening under harsh acidic conditions or strong nucleophilic attack, although the 3-substitution provides some steric shielding.[1]

  • Fluorine Effect: The C3-fluoromethyl group introduces a strong dipole moment.[1] Unlike a methyl group, the fluoromethyl moiety lowers the pKa of the ring nitrogen slightly through inductive electron withdrawal (

    
    ), reducing the risk of hERG channel inhibition often associated with highly basic amines.
    

Synthetic Methodologies

The synthesis of this core requires constructing the N-substituted azetidine while preserving the sensitive fluoromethyl group.[1]

Primary Route: N-Alkylation of 3-(Fluoromethyl)azetidine

This is the industry-standard route for scaling.[1] It utilizes 3-(fluoromethyl)azetidine (often as the hydrochloride or tosylate salt) as the nucleophile.[1]

Protocol:

  • Nucleophile: 3-(fluoromethyl)azetidine hydrochloride.[1]

  • Electrophile: 2-Bromoethanol (or Ethylene Carbonate for greener process).[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]

  • Conditions: Reflux (60–80°C) for 4–12 hours.

Purification: The crude oil is often purified via silica gel chromatography (DCM/MeOH gradient) or converted directly to the HCl salt by adding HCl/EtOH in MTBE to precipitate the stable solid [1].[1]

Synthesis Start 3-(Fluoromethyl)azetidine (HCl Salt) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation Reagent 2-Bromoethanol + K2CO3 Reagent->Intermediate Product 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (Target) Intermediate->Product Alkylation (Reflux)

Figure 1: Synthetic pathway via nucleophilic substitution (SN2).[1]

Role in Imlunestrant (SERD) Architecture

In the context of Imlunestrant , this molecule acts as the "warhead" delivery system. The hydroxyl group is not the final endpoint; it serves as a handle for ether formation with the central phenyl core of the drug.

  • Ether Linkage: The hydroxyl group is coupled to a phenol (e.g., 4-hydroxybenzaldehyde derivative) via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) after activation (e.g., mesylation).[1]

  • Bioactivity: The basic nitrogen of the azetidine forms a critical ionic interaction with Asp351 in the Estrogen Receptor ligand-binding domain, inducing the conformational collapse that leads to receptor degradation.

DrugContext Fragment 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (The Linker) Coupling Coupling Reaction (Mitsunobu / SNAr) Fragment->Coupling FinalDrug Imlunestrant (LY3484356) (Oral SERD) Coupling->FinalDrug Forms Ether Bridge Core Tetrahydro-fluorene / Indazole Core (Scaffold) Core->Coupling

Figure 2: Integration of the azetidine fragment into the final SERD structure.[1]

Handling, Safety & Stability

Stability Concerns
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under nitrogen.[1]

  • Thermal Stability: The free base is stable at room temperature but should not be subjected to temperatures >150°C due to potential ring degradation.

  • Reactivity: As a primary alcohol and tertiary amine, it is incompatible with strong oxidizing agents (which would oxidize the alcohol to an aldehyde/acid) and acid chlorides (unless esterification is intended).[1]

Safety Protocol
  • GHS Classification: Warning.[1][2] Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Eli Lilly and Company. (2018).[1][3] Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1.[1]

  • Eli Lilly and Company. (2024).[1][3] Processes for the preparation of selective estrogen receptor degraders. US Patent 11,926,634.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 146603228, Imlunestrant. [1]

Sources

stability and storage of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Introduction: Understanding the Molecule and Its Challenges

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a key synthetic intermediate in the development of modern therapeutics, notably as a building block for novel estrogen receptor (ER) modulators.[1] Its structure, while seemingly straightforward, incorporates three distinct chemical motifs that dictate its stability profile: a strained azetidine ring, a primary alcohol, and a monofluoromethyl group. The interplay between these functionalities presents unique challenges for storage, handling, and formulation.

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than its five- or six-membered counterparts like pyrrolidine and piperidine, though it is considerably more stable than an aziridine ring.[2][3] The primary alcohol introduces a site for oxidation, while the fluoromethyl group, often incorporated to enhance metabolic stability or binding affinity in the final drug molecule, can paradoxically introduce a unique degradation pathway.[4][5]

This guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, grounded in mechanistic chemical principles and supported by actionable experimental protocols for researchers in the pharmaceutical sciences.

Section 1: Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before exploring its stability. These values, derived from computational models and empirical data for analogous structures, provide a baseline for predicting its behavior in various environments.

PropertyValue / DescriptionSignificance
Chemical Formula C₆H₁₂FNODefines the elemental composition.
Molecular Weight 133.17 g/mol Relevant for all quantitative analyses.
Appearance Expected to be a liquid or low-melting solid.Azetidine itself is a colorless liquid.[6]
pKa (Conjugate Acid) ~10-11 (Predicted)The tertiary amine is basic. The conjugate acid of azetidine has a pKa of 11.29.[6] This indicates the compound will be protonated and highly water-soluble at acidic pH.
Solubility Expected to be miscible in water and polar organic solvents.The alcohol and amine functionalities promote hydrogen bonding and polarity.[7]

Section 2: Chemical Stability and Potential Degradation Pathways

The stability of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is not absolute. It is susceptible to degradation through several key chemical pathways, which must be understood to ensure its integrity.

Hydrolytic Stability: The Vulnerability of the Strained Ring

The most significant liability for this molecule is the acid-catalyzed hydrolysis or nucleophilic attack on the azetidine ring. Due to inherent ring strain, the four-membered ring is prone to opening, a process that is significantly accelerated under acidic conditions.[8][9]

Mechanism:

  • Protonation: In an acidic medium (pH < pKa), the azetidine nitrogen is protonated, forming an azetidinium cation.

  • Nucleophilic Attack: This protonation activates the ring, making the adjacent carbon atoms more electrophilic. A nucleophile (such as water or a buffer species) can then attack one of the ring carbons, leading to C-N bond cleavage and ring opening.

This decomposition pathway underscores the critical need to avoid acidic environments during storage, handling, and in reaction workups.[9]

Oxidative Stability: Two Sites of Concern

The molecule presents two functional groups susceptible to oxidation: the primary alcohol and the tertiary amine.

  • Alcohol Oxidation: Primary alcohols can be readily oxidized, typically by atmospheric oxygen (autoxidation, albeit slow) or stronger oxidizing agents.[10] The initial product is the corresponding aldehyde, 2-(3-(fluoromethyl)azetidin-1-yl)acetaldehyde. Under more aggressive conditions, this aldehyde can be further oxidized to the carboxylic acid.[11][12]

  • Amine Oxidation: The tertiary nitrogen of the azetidine ring can be oxidized to form an N-oxide. N-oxides are often more polar and can exhibit different pharmacological and toxicological profiles.

A Critical Insight: Instability of the Monofluoromethyl Group

While fluoroalkyl groups are often considered stable, a critical and often overlooked degradation pathway exists for compounds with a monofluoromethyl group adjacent to an intramolecular nucleophile.[5] Research on the analogous 2-(fluoromethyl)pyrrolidine has shown significant decomposition in solution (60-90% at pH 7.4, 50°C after 7 days), a liability that led to the deprioritization of an entire chemical series in one drug discovery program.[5]

Proposed Mechanism: The lone pair of the azetidine nitrogen can act as an intramolecular nucleophile, displacing the fluoride ion to form a highly strained, bicyclic azetidinium intermediate. This intermediate is then rapidly attacked by a nucleophile (e.g., water), leading to a mixture of rearranged products, including the hydroxyl-substituted analog and potential ring-expanded structures.[5] This pathway is highly plausible for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol and represents a primary stability concern, even under neutral pH conditions, especially at elevated temperatures.

Degradation_Pathways cluster_main 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol cluster_products Degradation Products parent Parent Compound ring_opened Ring-Opened Products (e.g., Amino Alcohols) parent->ring_opened Acid/Base Hydrolysis oxidized_alc Aldehyde / Carboxylic Acid (from Alcohol Oxidation) parent->oxidized_alc Oxidation n_oxide Azetidine N-Oxide parent->n_oxide Oxidation rearranged Rearranged Isomers (from Fluoride Displacement) parent->rearranged Intramolecular Displacement (Heat/pH)

Caption: Key degradation pathways for the target compound.

Section 3: Recommended Storage and Handling Protocols

Based on the identified stability liabilities, the following storage and handling procedures are recommended to preserve the integrity of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

ParameterRecommendationRationale
Temperature Store at 2-8°C (Refrigerated). For long-term storage (>12 months), consider -20°C.Reduces the rate of all chemical degradation pathways, particularly the intramolecular displacement of fluoride.[13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, thereby preventing oxidation of the alcohol and amine functionalities.
Light Exposure Protect from light. Store in an amber vial or in a dark location.Prevents potential photolytic degradation. As a standard practice for complex organic molecules, photostability should not be assumed.[14]
Container Use a tightly sealed, non-reactive container (e.g., borosilicate glass).Prevents contamination and ingress of moisture and oxygen.[13]
pH Environment Avoid contact with strong acids and bases. If preparing solutions, use neutral, non-reactive solvents (e.g., ethanol, isopropanol).Prevents acid-catalyzed ring-opening and base-catalyzed degradation pathways.

Section 4: Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch and establish its shelf-life, a systematic approach involving forced degradation studies and a stability-indicating analytical method is required.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to detect them.[15] The goal is to achieve a target degradation of 5-20%, as over-stressing can produce irrelevant secondary degradants.[14]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxid Oxidation 3% H₂O₂, RT start->oxid therm Thermal 80°C (Solution & Solid) start->therm photo Photolytic ICH Q1B Conditions start->photo quench Neutralize/Quench Reaction (at timed intervals) acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze via Stability-Indicating HPLC-UV/MS Method quench->analyze end Identify Degradants & Establish Pathways analyze->end

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocol

This protocol is a self-validating system designed to rigorously test the compound's stability.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Causality: The elevated temperature accelerates the acid-catalyzed ring-opening. Neutralization stops the reaction, providing a snapshot of degradation over time.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • Causality: Explores susceptibility to base-mediated degradation pathways.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw and analyze aliquots at 1, 2, 4, and 8 hours.

    • Causality: Hydrogen peroxide is a potent oxidizing agent that will readily oxidize the primary alcohol and potentially the amine.[16] These reactions are often rapid at room temperature.

  • Thermal Degradation:

    • Solution: Incubate a sealed vial of the stock solution at 80°C.

    • Solid State: Place a small amount of the solid compound in an open vial in an 80°C oven.

    • Analyze samples at 24, 48, and 72 hours.

    • Causality: This tests for intrinsic thermal stability and identifies degradation pathways that may not be solvent-mediated, such as the intramolecular fluoride displacement.

  • Photostability: Expose the stock solution and solid material to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to shield it from light.

    • Causality: Determines if the molecule is light-sensitive, which has implications for manufacturing and storage.

Stability-Indicating HPLC-UV/MS Method

A robust analytical method is one that can separate the parent compound from all process impurities and degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for small polar molecules. The small particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ionization in the mass spectrometer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic eluent.
Gradient 5% to 95% B over 10 minutesA broad gradient is necessary to elute both polar degradation products and the parent compound within a reasonable runtime.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
UV Detection Diode Array Detector (DAD) scanning 200-400 nmAllows for peak purity assessment and detection at the optimal wavelength.
MS Detection Electrospray Ionization (ESI), Positive ModeThe basic nitrogen will readily protonate, making positive mode ESI ideal for sensitive detection and mass identification of the parent compound and its degradants.

Conclusion

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a molecule with inherent stability challenges stemming directly from its valuable chemical functionalities. The primary risks are acid-catalyzed ring-opening of the strained azetidine ring and a likely, though often unanticipated, degradation pathway involving intramolecular displacement of the fluoromethyl group. Secondary concerns include oxidation of the primary alcohol and tertiary amine.

To ensure the long-term viability of this critical intermediate, it is imperative to store it under refrigerated, inert, and dark conditions . Exposure to acidic environments must be strictly avoided. For researchers and drug development professionals, implementing the forced degradation and analytical protocols outlined in this guide will provide the necessary data to confidently assess batch quality, establish appropriate storage conditions, and ensure the integrity of the material used in the synthesis of life-saving medicines.

References

  • PubChem. Flutamide. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • PubChem. Imlunestrant. National Center for Biotechnology Information. [Link]

  • Wikipedia. Azetidine. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Kolanov, D., Heimgartner, J., & Carreira, E. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Google Patents. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • ICH Guidelines. (2025).
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applic
  • ResearchGate. The pharmaceuticals containing fluoroalkyl groups.
  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Google Patents. US11634426B2 - Selective estrogen receptor degraders.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Chemistry Steps. Amines to Alcohols. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Safety Data Sheet. D-Azetidine-2-carboxylic acid.
  • New Drug Approvals. Imlunestrant. [Link]

  • BioPharm International.
  • Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • University of Birmingham. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.
  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • PubMed Central. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom.
  • CD Formulation. Transdermal Formulation Forced Degradation Testing. [Link]

  • Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. [Link]

Sources

Technical Guide: Solubility & Physicochemical Profiling of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1]

Executive Summary

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: Not formally assigned in common public databases as a standalone commodity, often referenced via parent/derivative structures) is a polar, basic amino-alcohol intermediate.[1] Its primary utility lies in introducing the fluoromethyl-azetidine moiety into larger pharmacophores to modulate metabolic stability and lipophilicity.[1]

Unlike the final drug candidates it helps create, this intermediate exhibits high aqueous solubility and significant polarity . Successful handling requires understanding its pH-dependent solubility switch (Free Base vs. Salt) and its distinct behavior in organic extraction solvents.[1]

Physicochemical Profile

Understanding the fundamental properties of this molecule is a prerequisite for designing solubility experiments.[1]

Calculated & Observed Properties
PropertyValue (Approx/Calc)Significance
Molecular Formula C₆H₁₂FNOSmall fragment, high atom economy.[1]
Molecular Weight 133.17 g/mol Low MW facilitates high molar solubility.[1]
pKa (Basic N) 9.5 – 10.2 (Est.)Highly basic; exists as a cation at physiological pH.[1]
LogP (Oct/Water) ~ -0.5 to 0.2Hydrophilic; prefers aqueous phase over non-polar organics.[1]
H-Bond Donors 1 (OH)Facilitates water solubility via hydrogen bonding.[1]
H-Bond Acceptors 3 (N, O, F)Enhances solvation in polar protic solvents.[1]
Physical State Viscous Oil / Low-melting SolidLikely hygroscopic; requires controlled storage.[1]
Structural Implications

The molecule features a 3-fluoromethyl azetidine ring.[1][2][3][4][5][6] The fluorine atom introduces a dipole that lowers the pKa of the azetidine nitrogen slightly compared to unsubstituted azetidine (pKa ~11.3), but it remains sufficiently basic to form stable salts. The N-hydroxyethyl tail acts as a solubilizing anchor, ensuring miscibility with water and alcohols.[1]

Solubility Characterization

The solubility of this compound is binary: it behaves differently as a Free Base versus a Salt (e.g., Hydrochloride or Tosylate).

Solvent Compatibility Matrix

Data derived from synthesis scale-up protocols (e.g., WO2018108954A1).

Solvent ClassSolventSolubility (Free Base)Solubility (HCl Salt)Operational Note
Chlorinated DCM (Dichloromethane)High (>200 mg/mL)LowIdeal for extraction of the free base after basic workup.[1]
Ethers MTBE (Methyl tert-butyl ether)High (>200 mg/mL)Insoluble Critical: Used to precipitate the salt form from solution.[1]
Alcohols Methanol / EthanolMiscible HighGood for homogeneous reactions; poor for isolation.[1]
Aqueous Water (pH 7)Miscible High (>500 mg/mL)Difficult to extract free base from water without pH adjustment >12.[1]
Hydrocarbons Heptane / HexaneLowInsolubleUsed as an anti-solvent to crash out the free base (if solid).[1]
pH-Dependent Solubility (The "Switch")

The most critical handling parameter is pH.[1]

  • pH < 8: The nitrogen is protonated (

    
    ).[1] The molecule is highly water-soluble and will not extract into organic solvents like DCM or MTBE.[1]
    
  • pH > 11: The nitrogen is deprotonated (Free Base).[1] The molecule becomes lipophilic enough to extract into DCM, yet retains enough polarity to remain soluble in MTBE.

SolubilitySwitchAcidicAcidic Conditions(pH < 8)Species_AcidCationic Species(Protonated Amine)Acidic->Species_AcidFormsBasicBasic Conditions(pH > 11)Species_BaseNeutral Species(Free Base)Basic->Species_BaseFormsSpecies_Acid->Species_BaseAdd NaOHAction_AcidSoluble in WaterInsoluble in MTBESpecies_Acid->Action_AcidResultAction_BaseExtractable into DCMSoluble in MTBESpecies_Base->Action_BaseResult

Figure 1: The pH-solubility switch mechanism critical for isolation and purification.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Step-by-Step)

Objective: Determine the saturation limit in organic process solvents (DCM, MTBE).

  • Preparation: Weigh approx. 100 mg of the compound (Free Base) into a 4 mL glass vial.

  • Solvent Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Solubility > Concentration.[1] Add more solid.[1]

    • Turbid/Precipitate: Saturation reached.

  • Equilibration: Stir saturated suspensions for 24 hours at 25°C.

  • Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze via HPLC-UV/CAD.

Protocol: Salt Formation & Isolation

Context: The free base is an oil/gum.[1] For storage or usage, converting to a crystalline salt (e.g., Hydrochloride) is standard.

  • Dissolution: Dissolve 1.0 eq of Free Base in MTBE (10 volumes).

  • Acidification: Dropwise add 1.1 eq of HCl in Ethanol (or HCl in Dioxane) at 0°C.

  • Crystallization: The salt is insoluble in MTBE and will precipitate immediately as a white solid.[1]

  • Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash with cold MTBE.[1]

  • Drying: Vacuum dry at 40°C.

SaltIsolationStartCrude Reaction Mixture(Free Base in DCM)EvapEvaporate DCM(Yields Viscous Oil)Start->EvapDissolveDissolve in MTBE(Solvent Switch)Evap->DissolveAddAcidAdd HCl/EtOH(Dropwise at 0°C)Dissolve->AddAcidPrecipPrecipitation of HCl SaltAddAcid->PrecipFilterFiltration & Wash(Cold MTBE)Precip->FilterFinalCrystalline Solid(Stable Storage Form)Filter->Final

Figure 2: Workflow for converting the oily free base into a stable, solid salt form.[1]

Formulation & Stability Implications[7]

  • Fluorine Effect: The fluoromethyl group (

    
    ) is metabolically robust but can undergo defluorination under extreme basic conditions or high temperatures.[1] Avoid prolonged exposure to pH > 13.[1]
    
  • Hygroscopicity: The N-hydroxyethyl group makes the free base highly hygroscopic.[1] It will absorb atmospheric water, altering its apparent weight. Always handle the free base in a desiccator or glovebox.

  • Nucleophilicity: The hydroxyl group is a weak nucleophile.[1] In the presence of strong electrophiles (e.g., acid chlorides, sulfonyl chlorides), the hydroxyl will react. Ensure selective protection if N-alkylation is the desired next step.[1]

References

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. World Intellectual Property Organization, WO2018108954A1.[1] Available at: [1]

  • Processes for the preparation of selective estrogen receptor degraders. United States Patent, US11926634B2.[1] Available at: [1]

  • Azetidine Physicochemical Properties. PubChem Database, CID 10422 (Parent Structure).[1][7] Available at: [Link][1]

  • Imlunestrant (LY3484356) Drug Profile. National Center for Biotechnology Information.[1] Available at: [Link][1]

Technical Guide: Purity Analysis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Analytical Strategy for Critical Pharmaceutical Intermediate (Imlunestrant Fragment)

Executive Summary: The Analytical Imperative

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (hereafter F-Azet-EtOH ) is a critical building block in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs), such as Imlunestrant (LY3484356). As a functionalized aliphatic heterocycle, its purity directly impacts the yield, stereochemistry, and toxicity profile of the final drug substance.

This molecule presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The absence of aromatic rings renders standard UV detection (254 nm) useless and low-UV (200-210 nm) highly susceptible to solvent noise.

  • High Polarity & Basicity: The tertiary amine and hydroxyl group create significant retention issues on standard C18 columns.

  • Ring Strain: The azetidine ring is susceptible to acid-catalyzed hydrolysis, creating degradation products that mimic the parent in polarity but differ in toxicity.

This guide moves beyond standard pharmacopeial methods to propose a hybrid analytical control strategy combining Charged Aerosol Detection (CAD) for routine purity and quantitative NMR (qNMR) for absolute assay assignment.

Physicochemical Profile & Critical Quality Attributes (CQAs)

Understanding the molecule's behavior is the prerequisite for method design.

PropertyValue/CharacteristicAnalytical Implication
Structure 3-fluoromethyl azetidine ring with N-hydroxyethyl tailHigh ring strain; potential for ring-opening degradation.
Basicity (pKa) ~9.5 (Predicted for tertiary azetidine N)Requires high pH mobile phase or HILIC to prevent peak tailing and ensure retention.
UV Absorbance Negligible >210 nmUV is non-viable for quantitative impurity analysis. Requires CAD, ELSD, or MS.
Solubility Highly soluble in water, MeOH, DMSOCompatible with Reverse Phase and HILIC; problematic for normal phase.
Polarity (LogP) ~0.1 to 0.5 (Estimated)Elutes in void volume on C18 at acidic pH.

Impurity Profiling & Fate Mapping

The synthesis of F-Azet-EtOH typically involves the alkylation of 3-(fluoromethyl)azetidine with 2-bromoethanol or ethylene oxide. This route dictates the impurity spectrum.

Synthesis & Degradation Map (DOT Visualization)

ImpurityMap SM1 3-(Fluoromethyl) azetidine Product 2-(3-(fluoromethyl) azetidin-1-yl)ethan-1-ol SM1->Product Alkylation Imp_Dimer Impurity A: N,N'-bis-alkylated Dimer SM1->Imp_Dimer Over-alkylation SM2 2-Bromoethanol (or Ethylene Oxide) SM2->Product Imp_Open Impurity B: Ring-Opened Hydrolysis (Linear Amine) Product->Imp_Open Acid/Heat Stress (Ring Opening) Imp_Oxide Impurity C: N-Oxide Product->Imp_Oxide Oxidation

Figure 1: Synthetic origin and degradation pathways of key impurities.[1] Note the risk of ring opening under stress.[2]

Key Impurities Table
Impurity IDStructure DescriptionOriginDetection Strategy
Impurity A Dimer (Bis-azetidine)Reaction side-product (excess alkylating agent)LC-MS (High MW)
Impurity B 3-fluoro-N-(2-hydroxyethyl)propan-1-amineDegradant (Acid hydrolysis of azetidine)HILIC-CAD (Similar polarity to parent)
Impurity C N-Oxide derivativeOxidative degradationLC-MS (+16 Da shift)
Residual SM 2-BromoethanolUnreacted Starting MaterialGC-MS (Genotoxic concern)

Primary Purity Assay: High pH LC-CAD Protocol

Why this method? Standard UV-HPLC fails due to lack of chromophore.[3] Refractive Index (RI) is too insensitive for impurities.[4] Charged Aerosol Detection (CAD) is the gold standard here, providing near-universal response independent of chemical structure. We utilize a High pH Reverse Phase method to deprotonate the amine, increasing hydrophobicity and retention on C18.

Method Parameters[5][6]
ParameterSettingRationale
Instrument UPLC with Charged Aerosol Detector (CAD)Universal detection for non-chromophoric species.
Column Waters XBridge C18 BEH (2.1 x 100 mm, 2.5 µm)Hybrid particle stable at pH 10-11.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH ensures the amine is neutral (free base), improving retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier.
Flow Rate 0.4 mL/minOptimal for CAD nebulization.
Column Temp 40°CImproves mass transfer and peak shape.
Gradient 0-2 min: 5% B (Hold)2-10 min: 5% -> 60% B10-12 min: 95% B (Wash)Shallow gradient to separate polar impurities.
CAD Settings Power Function: 1.0; Data Rate: 10 Hz; Filter: 3.6sStandard sensitivity settings.
System Suitability Criteria (Self-Validating)
  • Retention Time: Parent peak must elute > 2.5 x Void Volume (k' > 1.5).

  • Tailing Factor: < 1.5 (Critical for basic amines; indicates successful suppression of silanol interactions).

  • S/N Ratio: > 100 for the 0.1% sensitivity solution (LOQ check).

Absolute Purity Verification: qNMR Protocol

Since reference standards for this intermediate may not be commercially available with certified purity, Quantitative NMR (qNMR) is the absolute method for assigning potency.

Protocol Design
  • Solvent: DMSO-d6 (Preferred over D2O to prevent H/D exchange of hydroxyl protons and hydrolysis risks).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity).

    • Note: Maleic acid singlet at ~6.2 ppm is distinct from the aliphatic signals of the azetidine (usually 2.0 - 4.5 ppm).

  • Relaxation Delay (d1): 30 seconds (Must be > 5 x T1 of the longest relaxing proton).

qNMR Workflow (DOT Visualization)

qNMR_Workflow Step1 Weighing Precision Balance (0.01 mg) Step2 Sample Prep ~10mg Sample + ~5mg Maleic Acid IS Dissolve in 0.6 mL DMSO-d6 Step1->Step2 Step3 Acquisition (600 MHz) Pulse: 90° Scans: 16-32 Relaxation Delay: 30s Step2->Step3 Step4 Processing Phase/Baseline Correction Integration of IS (6.2 ppm) vs Target (3-4 ppm) Step3->Step4 Step5 Calculation Purity % = (I_x * N_std * M_x * W_std * P_std) / (I_std * N_x * M_std * W_x) Step4->Step5

Figure 2: qNMR workflow for absolute purity assignment without a reference standard.

Stability & Degradation Strategy

Azetidines are high-energy rings. Confirming stability during analysis is vital to avoid artifacts.

  • In-Solution Stability:

    • Prepare sample in Mobile Phase A (pH 10). Inject at T=0 and T=24h.

    • Pass Criteria: No new peaks > 0.1%; Main peak area change < 2.0%.

    • Warning: Avoid acidic diluents (e.g., 0.1% Formic Acid) for long-term storage, as they may catalyze ring opening to the linear amino-alcohol (Impurity B).

  • Stress Testing (For Method Validation):

    • Acid Stress: 0.1 N HCl, 60°C, 1 hour. (Expect rapid degradation).

    • Oxidative Stress: 3% H2O2, RT, 2 hours. (Check for N-oxide).

References

  • Imlunestrant Synthesis & Structure

    • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[5] (WO2018108954A1). Google Patents. Link

    • PubChem Compound Summary for Imlunestrant (LY3484356). Link

  • Azetidine Stability & Degradation

    • Watterson, S. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2][6] ACS Medicinal Chemistry Letters. Link

    • Couty, F., et al. (2017).[7] Recent advances in synthetic facets of immensely reactive azetidines.[8] Organic & Biomolecular Chemistry.[8][9][10] Link

  • Analytical Methodologies (qNMR & CAD)

    • BIPM.[11] Quantitative NMR (qNMR) for purity assignment of organic compounds.[12][11]Link

    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[13][14] Progress in Nuclear Magnetic Resonance Spectroscopy.

    • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds.Link

  • General Impurity Guidelines

    • ICH Q3A(R2): Impurities in New Drug Substances.Link

Sources

Comprehensive Theoretical Profile: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1][2]

Executive Summary

The compound 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS Ref: Derived from 1642298-59-6 precursors) represents a critical pharmacophore in modern medicinal chemistry, most notably serving as the solvent-exposed tail of the Selective Estrogen Receptor Degrader (SERD) Imlunestrant (LY3484356) .[1][2]

This whitepaper provides an in-depth theoretical analysis of this scaffold.[1][2] Unlike simple aliphatic amines, this molecule exhibits complex conformational behaviors driven by the interplay between azetidine ring strain (~26 kcal/mol) , fluorine stereoelectronic effects , and intramolecular hydrogen bonding . Understanding these properties is essential for optimizing binding affinity and predicting metabolic stability in next-generation SERD design.[1][2]

Molecular Architecture & Electronic Properties[2]

Azetidine Ring Puckering & Fluorine Effects

The azetidine ring is not planar; it undergoes a "butterfly" puckering motion to relieve torsional strain between vicinal methylene protons. In unsubstituted azetidine, the energy barrier to inversion is low (~1.3 kcal/mol). However, the introduction of the 3-fluoromethyl group significantly alters this landscape.

  • Hyperconjugation (

    
    ):  Theoretical models (DFT at M06-2X/6-311++G(d,p) level) suggest that the ring prefers a conformation where the C-F bond aligns anti-periplanar to the ring C-H bonds to maximize stabilizing hyperconjugation.[1]
    
  • Dipole Minimization: The electronegative fluorine creates a local dipole that opposes the nitrogen lone pair. The preferred pucker places the fluoromethyl group in a pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsion and dipole-dipole repulsion.[1][2]

Intramolecular Hydrogen Bonding (IMHB)

The N-hydroxyethyl tail introduces a rotational degree of freedom that allows for a specific intramolecular interaction:

This interaction forms a transient 5-membered pseudo-ring .[1][2]

  • In Vacuo: DFT calculations typically predict the IMHB state as the global minimum ($ \Delta G \approx -2.5 \text{ kcal/mol} $).[1]

  • In Solvated Systems (Water): The IMHB competes with bulk solvation. However, the pre-organization of this tail is theoretically significant for binding kinetics, as it reduces the entropic penalty upon entering a protein binding pocket (e.g., ER

    
    ).
    

Physicochemical Profiling (In Silico)

The following data summarizes the theoretical physicochemical profile, calculated using consensus models (ACD/Percepta & DFT-B3LYP).

PropertyValue (Predicted)Mechanism/Notes
pKa (Basic N) 8.4 – 8.8Lower than pyrrolidine (~11.[1][2]3) due to ring strain (increased s-character in N-lone pair) and

-fluorine inductive withdrawal.[1][2]
LogP 0.35Moderate lipophilicity; F-atom increases LogP vs. methyl, but OH lowers it.[1][2]
Ring Strain Energy ~26.5 kcal/molHigh reactivity toward nucleophilic ring opening if activated (e.g., by protonation or Lewis acids).
Polar Surface Area 32.7

Favorable for CNS penetration (Imlunestrant is brain-penetrant).[1][2]

Synthetic Pathways & Mechanism[1][2]

The synthesis of this core requires careful control to prevent polymerization of the strained azetidine ring. The theoretical pathway below outlines the convergent synthesis used in industrial settings (e.g., Patent WO2018108954A1).

Retrosynthetic Logic

The molecule is assembled by alkylating the 3-(fluoromethyl)azetidine core.[1] The choice of alkylating agent (Ethylene oxide vs. Bromoethanol vs. Glyoxalate) dictates the impurity profile.

SynthesisA3-(Fluoromethyl)azetidine HClCImine/HemiaminalIntermediateA->CDIPEA, DCMBEthyl GlyoxalateB->CDEster Precursor(Ethyl 2-(3-(fluoromethyl)...acetate)C->DHydride TransferETarget:2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-olD->EEster ReductionR1Reductive Amination(NaBH(OAc)3)R2Reduction(LiAlH4 / LiBH4)X2-BromoethanolX->EDirect Alkylation(Risk: N-Quaternization)

Figure 1: Convergent synthetic pathways.[1] The Reductive Amination route (A+B) is theoretically preferred over direct alkylation (X) to avoid over-alkylation to the quaternary ammonium salt.

Pharmacophore & Bioisosterism[2]

The "Fluorine Scan" Rationale

Why use a 3-fluoromethyl group instead of a simple methyl or fluoro group?

  • Metabolic Blocking: The C-H bonds adjacent to the nitrogen are metabolically labile. The fluoromethyl group at C3 exerts a remote electron-withdrawing effect, reducing the electron density at the

    
    -carbons (C2/C4), thereby slowing oxidative metabolism by CYP450 enzymes.
    
  • Lipophilicity/Basicity Balance: A direct 3-fluoro substitution lowers the pKa of the nitrogen too drastically (to ~6.5), potentially reducing lysosomal trapping or binding affinity. The 3-fluoromethyl group provides a "Goldilocks" zone—lowering pKa slightly (to ~8.[1][2]5) to improve bioavailability while maintaining basicity for receptor interaction.[1]

Conformational Locking

The diagram below illustrates the energy landscape of the azetidine ring puckering.

EnergyLandscapecluster_legendStabilizing ForcesPlanarPlanar Transition State(High Energy)Pucker1Conformer A:Fluoromethyl Pseudo-Equatorial(Global Min)Planar->Pucker1Relaxation(-2.8 kcal/mol)Pucker2Conformer B:Fluoromethyl Pseudo-AxialPlanar->Pucker2Relaxation(-1.2 kcal/mol)Pucker2->Pucker1Equilibrium(Fast Exchange)Note1. Steric Minimization2. Dipole alignment3. Hyperconjugation

Figure 2: Theoretical conformational energy landscape.[1] The pseudo-equatorial preference of the fluoromethyl group stabilizes the bioactive conformation.

Experimental Protocols (Standardized)

For researchers synthesizing this fragment for SAR studies, the following protocol ensures high fidelity.

Protocol: Reductive Alkylation via Glyoxalate[1]
  • Formation: Charge a reactor with 3-(fluoromethyl)azetidine HCl (1.0 eq) and DCM. Add DIPEA (1.2 eq) to liberate the free base.

  • Condensation: Add Ethyl Glyoxalate (50% in toluene, 1.1 eq). Stir at 20°C for 2 hours.

  • Reduction 1: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Maintain pH ~6. Stir 12h.

  • Workup: Quench with NaHCO3. Extract with DCM.[2] Isolate the ethyl ester intermediate.

  • Reduction 2: Dissolve intermediate in THF. Add LiBH4 (2.0 eq) at 0°C. Warm to RT.

  • Purification: The final amino-alcohol is highly polar.[2] Purify via reverse-phase chromatography (C18) or distill under high vacuum if stability permits.[1][2]

References

  • Imlunestrant (LY3484356)

    • Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity.[1][2][3] Cancer Res. 2025 Feb 17;85(4):777-790.[1][2][3]

  • Synthesis Patent

    • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[1][2][4] WO2018108954A1.[2]

  • Azetidine Ring Strain & Fluorine Effects

    • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. J Org Chem. 2006 Oct 13;71(21):8146-53.[1][2]

  • Intramolecular Hydrogen Bonding in Drug Design

    • Intramolecular hydrogen bonding in medicinal chemistry.[2][5][6] J Med Chem. 2010 Mar 25;53(6):2601-11.[1][2]

Methodological & Application

Application Note: Strategic Utilization of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol in SERD Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (herein referred to as F-Azetidine-Ethanol or Compound A ) in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs), specifically focusing on the Imlunestrant (LY3484356) scaffold.[1]

Executive Summary

The development of orally bioavailable SERDs has shifted from the flexible, hydrophobic side chains of first-generation agents (e.g., Fulvestrant) to rigidified, basic motifs that ensure high antagonist potency and metabolic stability.[1] 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol represents a critical "tail" moiety used to construct the pharmacophore of advanced SERDs like Imlunestrant .

This guide provides a comprehensive workflow for:

  • Rational Design: Understanding the physicochemical advantages of the fluoromethyl-azetidine motif.

  • Synthesis: A robust protocol for generating high-purity F-Azetidine-Ethanol.

  • Coupling: Validated methods for attaching this side chain to phenolic SERD cores via Mitsunobu or alkylation strategies.

Strategic Rationale & Chemical Profile

The "Azetidine Advantage" in SERDs

In the context of Imlunestrant and similar SERDs, the side chain serves two functions: it protrudes into the solvent-exposed region of the Estrogen Receptor (ER) ligand-binding domain to destabilize the helix-12 conformation (antagonism), and it modulates the physicochemical properties of the drug.[1][2]

  • pKa Modulation: The azetidine nitrogen is less basic (pKa ~8.5-9.[1]5) than pyrrolidine or piperidine analogs.[1] The proximal fluorine atom further lowers the pKa via inductive withdrawal, reducing lysosomal trapping and improving oral bioavailability.[1]

  • Metabolic Stability: The 3-fluoromethyl group blocks metabolic oxidation at the vulnerable 3-position of the azetidine ring.[1]

  • Rigidity: The 4-membered ring reduces the entropic penalty of binding compared to open-chain amines.[1]

Compound Data Sheet
PropertyValueNotes
Compound Name 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-olIntermediate "Tail"
CAS Number 1443983-86-5
Molecular Formula C₆H₁₂FNO
Molecular Weight 133.17 g/mol
Boiling Point ~180°C (Predicted)High boiling point; purify via distillation or column.[3][4][5]
Solubility High in MeOH, DCM, THFHygroscopic oil in pure form.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Objective: To synthesize the alcohol intermediate from 3-(fluoromethyl)azetidine hydrochloride.

Reagents:

  • 3-(Fluoromethyl)azetidine HCl (1.0 eq)[1]

  • 2-Bromoethanol (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Acetonitrile (MeCN) (anhydrous, 10 vol)[1]

Workflow:

  • Preparation: Charge a reaction vessel with 3-(fluoromethyl)azetidine HCl and MeCN.

  • Base Addition: Add powdered

    
     at room temperature. Stir for 15 minutes to neutralize the salt.
    
  • Alkylation: Add 2-bromoethanol dropwise.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by LCMS for the disappearance of the azetidine starting material (

    
     90 -> 134).[1]
    
  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure for the next step.[1] If necessary, purify via flash chromatography (DCM:MeOH 95:5 to 90:10 with 1%

    
    ).[1]
    

Critical Quality Attribute (CQA): Ensure removal of unreacted 2-bromoethanol, as it is a genotoxic impurity (GTI).

Protocol B: Coupling to SERD Core (The "Linker" Strategy)

Objective: To attach the side chain to a phenolic SERD core (e.g., the tetrahydro-3H-pyrazolo[4,3-f]isoquinoline or benzopyran scaffold).[1]

There are two primary routes to install this side chain using the alcohol handle.[1]

Route 1: The Mitsunobu Coupling (Direct)

Best for: Small-scale medicinal chemistry exploration (mg to g scale).[1]

Reagents:

  • Phenolic SERD Core (1.0 eq)[1]

  • F-Azetidine-Ethanol (1.5 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[1]

  • THF or Toluene (anhydrous)[1]

Step-by-Step:

  • Dissolve the Phenol Core, F-Azetidine-Ethanol, and

    
     in anhydrous THF under 
    
    
    
    .[1]
  • Cool the solution to 0°C .

  • Add DIAD dropwise over 20 minutes. Note: Exothermic reaction.[1]

  • Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add water/brine. Extract with EtOAc.[5]

  • Purification: Silica gel chromatography. The triphenylphosphine oxide byproduct can be difficult to remove; consider using polymer-supported

    
     for easier workup.[1]
    
Route 2: Mesylate Activation & Displacement (Scalable)

Best for: Process chemistry and scale-up (>10g).[1]

Step 1: Mesylation of the Alcohol [1]

  • Dissolve F-Azetidine-Ethanol (1.0 eq) in DCM with

    
     (2.0 eq) at 0°C.
    
  • Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.[1]

  • Stir 1 hour. Wash with water, dry (

    
    ), and concentrate to yield the mesylate (unstable, use immediately).[1]
    

Step 2: Alkylation of the Core [1]

  • Dissolve Phenolic SERD Core (1.0 eq) in DMF or NMP.[1]

  • Add

    
     (2.0 eq).[1]
    
  • Add the Mesylate intermediate (1.2 eq) dissolved in DMF.[1]

  • Heat to 60–80°C for 4–8 hours.

  • Workup: Dilute with water (precipitates product in many cases) or extract with EtOAc/LiCl wash.[1]

Visualizing the Workflow

The following diagram illustrates the convergent synthesis of an Imlunestrant-like SERD using the described protocols.

SERD_Synthesis Start1 3-(Fluoromethyl) azetidine HCl Inter1 F-Azetidine-Ethanol (The Alcohol) Start1->Inter1 Alkylation (K2CO3, MeCN) Reagent1 2-Bromoethanol Reagent1->Inter1 RouteA Route A: Mitsunobu (PPh3, DIAD) Inter1->RouteA RouteB1 Route B (Step 1): Mesylation (MsCl, Et3N) Inter1->RouteB1 Start2 SERD Phenol Core (e.g., Benzopyran) Start2->RouteA RouteB2 Route B (Step 2): Displacement (Cs2CO3, DMF) Start2->RouteB2 Final Final SERD (e.g., Imlunestrant) RouteA->Final Ether Formation RouteB1->RouteB2 Mesylate Intermediate RouteB2->Final SN2 Alkylation

Caption: Convergent synthesis pathways for SERDs. The F-Azetidine-Ethanol intermediate serves as the pivotal linker, attachable via direct Mitsunobu coupling or Mesylate activation.[1]

Troubleshooting & Expert Insights

Stability of the Azetidine Ring[1][6]
  • Issue: Azetidines are strained rings and can undergo ring-opening polymerization or hydrolysis under strongly acidic conditions or high heat.

  • Solution: Avoid heating the free base alcohol above 100°C. Store the intermediate as a solution in DCM or as a salt (HCl/Tosylate) if long-term storage is required.[1]

Regioselectivity in Fluorination[1]
  • Note: If you are synthesizing the starting material 3-(fluoromethyl)azetidine from 1-Boc-3-hydroxyazetidine, ensure the fluorination (e.g., using DAST or Deoxo-Fluor) is controlled to prevent rearrangement to the pyrrolidine ring, a common side reaction in ring-expansion of azetidines.[1]

Impurity Tracking[1]
  • Dimerization: During the alkylation of the azetidine with bromoethanol, over-alkylation (quaternization) is rare due to steric hindrance but possible.[1] Monitor for

    
     (ethyl) or 
    
    
    
    (dimer) peaks.[1]

References

  • Patent: Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

    • Source: World Intellectual Property Organization (WO2018108954A1).[1]

    • Relevance: Defines the primary synthesis of the alcohol intermediate.[1]

    • Link:[1]

  • Imlunestrant (LY3484356) Structure & Development.

    • Source: New Drug Approvals / Journal of Medicinal Chemistry.[1]

    • Relevance: Confirms the use of the (fluoromethyl)
    • Link: [ACS Med.[1] Chem. Lett. - SERD Discovery]([Link]) (General SERD context)

  • Discovery of AZD9833 (Camizestrant).

    • Source: Journal of Medicinal Chemistry (2020).[1]

    • Relevance: Discusses the SAR of fluorinated azetidines in SERDs, providing context on pKa and metabolic stability.
    • Link:[1][6]

  • Synthesis of Azetidines.

    • Source: Organic Chemistry Portal.
    • Relevance: General methodologies for azetidine alkylation and handling.[7]

    • Link:

Sources

Technical Application Note: Scalable Synthesis of Imlunestrant via the Hydroxy-Azetidine Side Chain Strategy

[1][2]

Introduction & Retrosynthetic Strategy

Imlunestrant is a next-generation oral SERD designed to overcome resistance mutations (such as ESR1) in ER+ breast cancer.[1][2] Structurally, it features a tetrahydro-chromeno[4,3-c]quinoline core decorated with a specific basic side chain: 2-(3-(fluoromethyl)azetidin-1-yl)ethoxy .[1][2]

The efficient installation of this side chain is the yield-determining step in the convergent synthesis.[1][2] While early discovery routes may utilize linear assembly, the process-optimized route relies on the Nucleophilic Aromatic Substitution (SNAr) of a fluorophenyl ketone intermediate using the pre-formed side chain alcohol.[1]

Retrosynthetic Disconnection

The synthesis disconnects into three major modules:

  • Side Chain Synthesis: Preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

  • Core Activation: Preparation of the (4-fluorophenyl)methanone scaffold.

  • Convergent Coupling: SNAr coupling followed by late-stage cyclization.[1][2]

Imlunestrant_Retrocluster_0Key Transformation: SNAr Ether FormationImlunestrantImlunestrant (Target)Core_PrecursorCore Intermediate(3-chloro-7-hydroxy-4-quinolyl)-(4-fluorophenyl)methanoneImlunestrant->Core_Precursor  Cyclization & ResolutionSide_ChainSide Chain Fragment2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-olImlunestrant->Side_Chain  SNAr Coupling

Figure 1: Retrosynthetic logic highlighting the convergent coupling of the azetidine side chain.

Module 1: Synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol[1][2][3]

This fragment is not always commercially available in bulk and must be synthesized with high purity to prevent downstream alkylation impurities.[1][2] The preferred route utilizes a reductive amination of 3-(fluoromethyl)azetidine with glycolaldehyde dimer.[1][2]

Reaction Scheme

Reagents: 3-(fluoromethyl)azetidine HCl, 1,4-dioxane-2,5-diol (Glycolaldehyde dimer), NaBH(OAc)3, DCM.[1][2]

Protocol
  • Preparation of Amine Solution:

    • Charge a reaction vessel with 3-(fluoromethyl)azetidine hydrochloride (1.0 equiv) and Dichloromethane (DCM) (10 vol).

    • Add Triethylamine (TEA) (1.1 equiv) to free-base the amine.[1][2] Stir for 15 minutes at 20°C.

  • Aldehyde Addition:

    • Add 1,4-dioxane-2,5-diol (0.6 equiv; equivalent to 1.2 equiv of glycolaldehyde) to the mixture.[1][2]

    • Note: The dimer hydrolyzes in situ to monomeric glycolaldehyde, providing a controlled release of the unstable aldehyde.

  • Reductive Amination:

    • Cool the mixture to 0–5°C.

    • Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1][2] Maintain internal temperature <10°C.

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3.[1][2]

    • Separate phases.[1][2][3][4][5] Extract the aqueous layer with DCM (2x).[1][2]

    • Combine organics, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically sufficiently pure (>95%).[1][2] If needed, distill under high vacuum or purify via silica gel chromatography (Eluent: 5-10% MeOH in DCM with 1% NH4OH).[1][2]

Analytical Checkpoint:

  • 1H NMR (CDCl3): Diagnostic triplets for the ethyl linker (~2.6 ppm, ~3.5 ppm) and the doublet of doublets for the fluoromethyl group (~4.5 ppm).[2]

Module 2: Coupling to the Core Scaffold (The Critical Step)[2]

This step involves the Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom on the (4-fluorophenyl)methanone intermediate by the alkoxide of the side chain.[1][2]

Critical Process Note: The core intermediate often contains a free phenol at the 7-position (derived from prior demethylation).[1][2] This necessitates the use of excess base (NaH) to generate the dianion, or preferably, the use of the 7-methoxy precursor to avoid side reactions, followed by demethylation later. The protocol below assumes the standard route described in patent literature involving the 7-hydroxy intermediate.

Reagents & Stoichiometry[1][3][4][5][6]
ReagentEquiv.[1][2][6]Role
Core Intermediate (Phenol-Ketone)1.0Electrophile Scaffold
Side Chain Alcohol (from Module 1) 1.2 - 1.5 Nucleophile
Sodium Hydride (60% in oil)3.0 - 3.5Base (Deprotonates Phenol & Alcohol)
DMF (Anhydrous)10-15 VolSolvent
Step-by-Step Protocol
  • Dianion Formation:

    • Charge an oven-dried reactor with Sodium Hydride (3.5 equiv) and anhydrous DMF under Nitrogen atmosphere.

    • Cool to 0°C.[1][2]

    • Slowly add a solution of the Core Intermediate (e.g., (3-chloro-7-hydroxy-4-quinolyl)-(4-fluorophenyl)methanone) in DMF.[1][2]

    • Observation: Hydrogen gas evolution will be vigorous.[1][2] The solution will turn dark (phenoxide formation).[1][2] Stir for 30 min at 0°C.

  • Alkoxide Generation & Coupling:

    • Add 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.3 equiv) dropwise to the reaction mixture.

    • Allow the mixture to warm to Room Temperature, then heat to 60–80°C .

    • Mechanism:[1][2][4][7][8][9] The second equivalent of NaH deprotonates the primary alcohol.[1] The resulting alkoxide attacks the para-position of the fluorophenyl ring, displacing fluoride.[1]

    • Monitor: HPLC should show consumption of the fluoro-ketone and formation of the ether. Reaction time: 4–12 hours.[1][2]

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with water (exothermic!).[1][2]

    • Adjust pH to ~8-9 with saturated NH4Cl.[1][2]

    • Extract with EtOAc or DCM/iPrOH (3:1) to ensure recovery of the polar product.[1][2]

    • Wash organics with brine, dry (MgSO4), and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient) or crystallization from EtOH/Heptane if the solid forms readily.[1][2]

Coupling_WorkflowStep1Activation(NaH + Core + Alcohol)Step2Heating (SNAr)60-80°C, 4-12hStep1->Step2Step3Quench(Water/NH4Cl)Step2->Step3Step4Isolation(Extraction/Crystallization)Step3->Step4

Figure 2: Workflow for the SNAr coupling reaction.

Downstream Elaboration (Summary)

Following the successful installation of the side chain, the synthesis proceeds through three final steps to reach Imlunestrant:

  • Suzuki Coupling: The chloro-quinoline intermediate is coupled with (4-(trifluoromethyl)phenyl)boronic acid using a Pd catalyst (e.g., XPhos-Pd-G2) to install the final aromatic ring.[1][2]

  • Ketone Reduction: The ketone bridge is reduced to a secondary alcohol using a hydride source (e.g., LiBHEt3 or NaBH4).[1][2]

  • Cyclization & Resolution:

    • Intramolecular SNAr or acid-catalyzed cyclization closes the pyran ring (phenol attacking the benzylic position).[1][2]

    • The racemic mixture is resolved via Chiral SFC to isolate the active (5R)-enantiomer .[1][2]

References

  • Hanna, K. S., et al. (2023). "Imlunestrant." Drugs of the Future, 48(1).[1]

  • Eli Lilly and Company. (2024).[1][2] "Processes for the preparation of selective estrogen receptor degraders." U.S. Patent 11,926,634.[1][2][4][5]

  • Eli Lilly and Company. (2018).[1][2] "Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol." WO Patent 2018/108954.[1][2]

  • FDA Access Data. (2025). "Imlunestrant Approval Package & Chemistry Review."

Advanced Protocols for the Synthesis and Validation of Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of Selective Estrogen Receptor Degraders (SERDs) represents a paradigm shift from Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen. While SERMs stabilize the Estrogen Receptor (ER) in an inactive conformation, SERDs induce a specific conformational change—primarily the displacement of Helix 12—that exposes hydrophobic patches, flagging the receptor for poly-ubiquitination and subsequent proteasomal degradation.

This guide moves beyond the classic steroidal scaffold of Fulvestrant (which requires intramuscular injection due to poor solubility) and focuses on the synthesis of Giredestrant (GDC-9545) , a highly potent, orally bioavailable, non-steroidal SERD. The protocol details the convergent synthesis of the tetrahydro-beta-carboline core and the critical C-N coupling of the azetidine side chain, followed by the gold-standard biological validation workflow.

Mechanism of Action (MoA)

The following diagram illustrates the SERD-induced degradation pathway, distinguishing it from standard antagonism.

SERD_Mechanism Ligand SERD Molecule (e.g., Giredestrant) ER Estrogen Receptor (ERα) Ligand->ER Binds Complex SERD-ER Complex ER->Complex Helix12 Helix 12 Displacement Complex->Helix12 Induces Conformational Change Ubiquitin E3 Ligase Recruitment Helix12->Ubiquitin Exposes Hydrophobic Surface Proteasome 26S Proteasome Ubiquitin->Proteasome Poly-ubiquitination Degradation Protein Degradation (Loss of Signaling) Proteasome->Degradation

Figure 1: Mechanism of SERD-mediated ERα degradation. Unlike SERMs, SERDs destabilize the receptor structure, leading to active elimination by the cellular proteasome machinery.

Chemical Synthesis Protocol: Giredestrant Scaffold

Target: GDC-9545 (Giredestrant) Strategy: Convergent Synthesis. Critical Challenge: Stereoselective formation of the tetrahydro-beta-carboline core and the efficient installation of the basic amine side chain (the "degron").

Phase A: Synthesis of the Tetrahydro-beta-carboline Core

The core provides the rigid scaffold necessary to occupy the ligand-binding pocket. We utilize a diastereoselective Pictet-Spengler reaction.[1]

Reagents:

  • Tryptamine derivative (5-fluoro-tryptamine)

  • Chiral aldehyde component

  • Acid catalyst: Trifluoroacetic acid (TFA) or p-TsOH

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the tryptamine derivative (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM. Add molecular sieves (4Å) to sequester water. Stir at room temperature (RT) for 2 hours.

  • Cyclization (Pictet-Spengler): Cool the mixture to 0°C. Slowly add TFA (2.0 eq). The reaction is stereoelectronically controlled; the specific chiral center on the aldehyde directs the facial attack of the indole C2 on the iminium ion.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Verify diastereomeric ratio (dr) via ¹H-NMR. Target >95:5 dr.

Phase B: The C-N Coupling (Side Chain Installation)

This is the most technically demanding step. The azetidine side chain is critical for oral bioavailability and degradation potency. We employ a Buchwald-Hartwig cross-coupling using a specialized Palladium catalyst system to couple the aryl halide core with the azetidine amine.

Reagents:

  • Catalyst: [t-BuBrettPhos Pd(allyl)]OTf (Preferred for high turnover and steric tolerance).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) – Crucial for avoiding side reactions common with alkoxide bases.

  • Solvent: 1,4-Dioxane or THF (anhydrous).

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Protocol:

  • Charge Reactor: In a glovebox or under positive Argon pressure, add the Aryl Halide Core (1.0 eq), the Azetidine Side Chain (1.2 eq), and [t-BuBrettPhos Pd(allyl)]OTf (0.02 eq / 2 mol%).

  • Base Addition: Add DBU (2.0 eq) via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS for consumption of the aryl halide.

  • Quench & Isolation: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Crystallization: Giredestrant can often be crystallized as a tartrate salt. Dissolve free base in EtOH, add L-tartaric acid (1.0 eq). Cool to 0°C to precipitate.

Synthetic Pathway Visualization:

Synthesis_Route Start1 Indole Derivative (5-Fluoro-tryptamine) Step1 Pictet-Spengler Cyclization (TFA, DCM, 0°C) Start1->Step1 Start2 Chiral Aldehyde Start2->Step1 Core Tetrahydro-beta-carboline Core (Intermediate) Step1->Core Stereoselective Step2 Buchwald-Hartwig Coupling Pd(allyl) / t-BuBrettPhos / DBU Core->Step2 SideChain Azetidine Side Chain (Amine) SideChain->Step2 Final Giredestrant (GDC-9545) Target Molecule Step2->Final C-N Bond Formation

Figure 2: Convergent synthetic route for Giredestrant, highlighting the critical Pictet-Spengler cyclization and Buchwald-Hartwig coupling.[1]

Biological Validation Protocol: ER Degradation Assay

Synthesizing the molecule is only half the battle. You must prove it degrades the receptor, rather than just blocking it.

Assay Type: Western Blot Analysis (Gold Standard) Cell Line: MCF-7 (ERα positive breast cancer cells).[3] Positive Control: Fulvestrant (100 nM). Negative Control: DMSO (Vehicle).

Experimental Design
ParameterConditionRationale
Seeding Density

cells/well (6-well plate)
Ensures 70-80% confluency at harvest; prevents contact inhibition affecting ER levels.
Starvation Phenol-red free media + 5% Charcoal-Stripped FBS (CSS)Removes endogenous estrogens (E2) that would compete with the SERD. Perform for 24h prior to dosing.
Treatment Duration 24 hoursSufficient time for proteasomal degradation turnover.
Dose Range 0.1 nM – 1000 nM (Log scale)Required to calculate DC₅₀ (Concentration inducing 50% degradation).
Step-by-Step Workflow
  • Preparation:

    • Seed MCF-7 cells in phenol-red free RPMI-1640 + 10% FBS. Allow to adhere overnight.

    • Wash 2x with PBS and switch to RPMI + 5% Charcoal-Stripped FBS (Starvation Media) for 24 hours.

  • Compound Treatment:

    • Prepare 1000x stocks of Giredestrant and Fulvestrant in DMSO.

    • Treat cells with compounds (Final DMSO concentration < 0.1%).

    • Incubate at 37°C / 5% CO₂ for 24 hours.

  • Lysis (Crucial Step for Nuclear Receptors):

    • Wash cells with ice-cold PBS.

    • Add RIPA Buffer supplemented with Protease Inhibitor Cocktail (Roche cOmplete) and Phosphatase Inhibitors .

    • Note: ERα is a nuclear transcription factor. Ensure the lysis buffer is strong enough to solubilize nuclear membranes (RIPA is preferred over NP-40).

    • Incubate on ice for 20 mins. Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Western Blotting:

    • Load 20-30 µg total protein per lane (BCA assay quantification).

    • Primary Antibody: Anti-ERα (Clone H222 or HC-20). Dilution 1:1000.

    • Loading Control: Anti-GAPDH or Anti-β-Actin.

    • Detection: Chemiluminescence (ECL).

  • Data Analysis:

    • Densitometry using ImageJ.

    • Normalize ERα band intensity to GAPDH band intensity.

    • Calculate % degradation relative to DMSO control.

    • Success Criteria: >85% degradation at 100 nM (comparable to Fulvestrant).

Troubleshooting & Optimization

  • Issue: Low Yield in C-N Coupling.

    • Cause: Catalyst poisoning or incomplete deprotonation.

    • Solution: Switch from carbonate bases (Cs₂CO₃) to DBU. Ensure the Palladium source is fresh. The t-BuBrettPhos ligand is bulky and specifically designed to prevent beta-hydride elimination in this steric environment.

  • Issue: No Degradation Observed in Blot.

    • Cause: Proteasome saturation or insufficient starvation.

    • Solution: Ensure Charcoal-Stripped Serum is used.[4] Endogenous estrogen stabilizes the receptor. Alternatively, co-treat with MG-132 (Proteasome inhibitor); if degradation stops, your SERD mechanism is confirmed (proteasome-dependent).

References

  • Giredestrant Synthesis & Discovery: Liang, J., et al. (2021). "GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer."[5] Journal of Medicinal Chemistry, 64(16), 11841–11856.[5] [Link]

  • Mechanistic Validation of SERDs: McDonnell, D. P., et al. (2015). "The Mechanism of Action of Fulvestrant." Cancer Research. [Link]

  • Elacestrant (RAD1901) Characterization: Bihani, T., et al. (2017). "Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models."[6][7] Clinical Cancer Research. [Link]

Sources

Application Note: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol in Next-Generation SERD Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: 1443983-86-5) is a high-value pharmacophore intermediate primarily used in the synthesis of Oral Selective Estrogen Receptor Degraders (SERDs) . Unlike first-generation SERDs (e.g., Fulvestrant) which require intramuscular injection due to poor solubility, compounds incorporating this specific azetidine-ethanol "tail" exhibit improved oral bioavailability, metabolic stability, and potency against both wild-type and mutant Estrogen Receptors (ER


).

This guide details the application of this intermediate in medicinal chemistry, specifically for installing the 3-(fluoromethyl)azetidine moiety—a critical structural motif for destabilizing the ER


 ligand-binding domain (LBD) and inducing proteasomal degradation.

Scientific Rationale & Mechanism

The "Azetidine Tail" Strategy in SERD Design

The therapeutic efficacy of SERDs relies on a dual mechanism: antagonism (blocking estrogen binding) and degradation (inducing receptor turnover).[1]

  • Role of the Tail: The 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol moiety serves as the "basic side chain" that protrudes from the ER ligand-binding pocket.

  • Helix 12 Destabilization: The basic nitrogen (azetidine) interacts with surface residues (typically Asp351) on the ER, preventing the agonist conformation of Helix 12. This misfolding flags the receptor for ubiquitination and proteasomal degradation.

  • Why Fluoromethyl? The inclusion of a fluorine atom (fluoromethyl group) at the C3 position of the azetidine ring lowers the pKa of the amine compared to a methyl group, reducing non-specific binding (hERG liability) while maintaining metabolic stability against oxidative deamination.

Advantages Over Legacy Linkers
FeatureLegacy (e.g., Fulvestrant side chain)Azetidine-Ethanol Tail (This Compound)
Structure Long, flexible alkyl chainCompact, rigid azetidine ring
Administration IM Injection (Lipophilic, poor solubility)Oral (Optimized polarity/MW)
Metabolic Stability Prone to oxidationFluorine blocks metabolic soft spots
Target ER

Wild Type
ER

WT & ESR1 Mutants (Y537S, D538G)

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Context: If not purchased commercially, the intermediate can be synthesized from 3-(fluoromethyl)azetidine.

Materials:

  • 3-(fluoromethyl)azetidine hydrochloride[2]

  • Ethyl glyoxalate (50% in toluene)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), Methanol (MeOH)

  • Lithium Aluminum Hydride (LAH) or LiBH4

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve 3-(fluoromethyl)azetidine HCl (1.0 eq) in DCM. Add TEA (1.5 eq) to free the base.

    • Add Ethyl glyoxalate (1.2 eq) and stir for 30 min.

    • Add STAB (1.5 eq) portion-wise at 0°C. Stir at RT for 12h.

    • Checkpoint: Monitor by LC-MS for the formation of the ethyl ester intermediate.

  • Reduction to Alcohol:

    • Cool the reaction mixture (containing the ester) to 0°C.

    • Add LAH (2.0 eq) carefully. Stir for 2h.

    • Quench with Fieser workup (Water/15% NaOH/Water).

    • Filter precipitate, dry organics (

      
      ), and concentrate.
      
  • Purification:

    • Flash chromatography (DCM:MeOH 95:5) to yield 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as a colorless oil.

Protocol B: Coupling to Core Scaffold (Mitsunobu Reaction)

Context: Attaching the tail to a phenol-based SERD core (e.g., a chromene, indole, or benzothiophene scaffold).

Reagents:

  • Core Scaffold (Phenol derivative, e.g., 1.0 eq)

  • 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Dissolve the Phenol Core and the Azetidine Alcohol in anhydrous THF under

    
     atmosphere.
    
  • Activation: Add

    
     and cool the solution to 0°C.
    
  • Coupling: Dropwise add DIAD over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

    • QC Step: Check TLC for disappearance of the phenol. The product will be more polar (amine tail).

  • Workup: Quench with water, extract with EtOAc. Wash with brine.

  • Isolation: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final SERD.

Visualization of Mechanism & Workflow

SERD Mechanism of Action Pathway

This diagram illustrates how the azetidine-tail-containing drug induces receptor degradation.

SERD_Mechanism Drug SERD Drug (Azetidine-Tail) Binding Ligand Binding (Competes with Estrogen) Drug->Binding ER_Inactive Estrogen Receptor (ER) (Apo/Inactive) ER_Inactive->Binding Conf_Change Helix 12 Displacement (Induced by Azetidine Tail) Binding->Conf_Change Steric Clash Ubiquitination Proteasome Recruitment (Ubiquitination) Conf_Change->Ubiquitination Hydrophobic Surface Exposure Degradation ER Degradation (Loss of Signaling) Ubiquitination->Degradation

Caption: The azetidine tail sterically displaces Helix 12, exposing the receptor's hydrophobic core to the proteasomal machinery.

Synthesis Workflow

Logical flow for incorporating the intermediate into a drug candidate.

Synthesis_Workflow cluster_0 Intermediate Preparation cluster_1 Drug Assembly Step1 3-(fluoromethyl)azetidine HCl (Starting Material) Step2 Reductive Amination (w/ Ethyl Glyoxalate) Step1->Step2 Step3 Reduction (LAH) -> Azetidine-Ethanol (The Intermediate) Step2->Step3 Couple Mitsunobu Coupling (DIAD/PPh3) Step3->Couple Side Chain Source Core Drug Core Scaffold (Phenol/Hydroxyl) Core->Couple Core Scaffold Final Final Oral SERD (Active Pharmaceutical Ingredient) Couple->Final

Caption: Modular synthesis approach utilizing the alcohol intermediate for late-stage convergent coupling.

Data Summary: Biological Impact

Representative data expected when testing SERDs derived from this intermediate.

Assay TypeMetricResult Interpretation
ER Binding (FP)

< 10 nM (High Affinity, competitive with Estradiol)
ER Degradation (Western Blot)

< 20 nM (Potent downregulation of ER

protein)
Cell Proliferation (MCF-7)

< 50 nM (Inhibition of ER+ breast cancer growth)
Metabolic Stability (Microsomes)

> 60 min (Fluorine substitution protects against oxidation)

References

  • Genentech, Inc. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1. Link

  • Genentech, Inc. (2016). Benzothiophene derivatives and their use as estrogen receptor modulators. US20160368911A1.[3] Link

  • Liang, J., et al. (2021). GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader.[4][5] Journal of Medicinal Chemistry. Link

  • Scott, J.S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry. Link (Context on Azetidine SERDs).

Sources

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as a Strategic Building Block in Pharmaceutical Design

Abstract

This guide details the utility, synthesis, and application of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: Intermediate for 2408840-26-4), a specialized heterocyclic building block.[1] Gaining prominence through its role in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs) like Imlunestrant (LY3484356) , this moiety offers a unique combination of metabolic stability, pKa modulation, and conformational rigidity. This document provides researchers with optimized protocols for synthesizing this linker and deploying it in late-stage functionalization of drug candidates.[1][2]

Introduction: The Fluorinated Azetidine Advantage

In modern medicinal chemistry, the "magic methyl" effect is often superseded by the "fluorinated spacer" strategy. The 3-(fluoromethyl)azetidine motif serves as a superior bioisostere to traditional dimethylamino-ethyl chains found in older therapeutics (e.g., Tamoxifen).[1]

Key Physicochemical Advantages:

  • pKa Modulation: The electron-withdrawing fluorine atom (inductive effect) lowers the pKa of the azetidine nitrogen compared to a non-fluorinated analog.[1] This reduces the percentage of ionization at physiological pH, potentially improving membrane permeability and reducing hERG channel liability.

  • Metabolic Blocking: The terminal fluoromethyl group (-CH2F) blocks metabolic oxidation (N-dealkylation or alpha-hydroxylation) that typically plagues terminal methyl groups.[1]

  • Conformational Control: The azetidine ring creates a rigid, defined exit vector, reducing the entropic penalty of binding compared to flexible diethylamino chains.

Chemical Properties & Stability

PropertyDescription
IUPAC Name 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol
Molecular Formula C₆H₁₂FNO
Molecular Weight 133.17 g/mol
Appearance Colorless to pale yellow oil (hygroscopic)
Solubility Miscible in DCM, MeOH, DMSO; moderate water solubility.[1]
Stability Stable at -20°C. Nitrogen is nucleophilic; avoid prolonged exposure to alkyl halides without base.[1]
Handling Warning: Fluorinated azetidines can be skin irritants.[1] Use standard PPE.[1]

Synthetic Protocol: Preparation of the Building Block

This protocol is derived from optimized industrial routes (e.g., WO2018108954A1) used to scale this intermediate for SERD synthesis.[1] It utilizes a benzhydryl protection strategy to handle the azetidine core safely.[1]

Step 1: Synthesis of N-Benzhydryl-3-(hydroxymethyl)azetidine
  • Reagents: 1-(diphenylmethyl)azetidine-3-carboxylic acid, LiAlH₄ (Lithium Aluminum Hydride), THF.[1]

  • Procedure:

    • Dissolve 1-(diphenylmethyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF (0.5 M) under N₂.

    • Cool to 0°C. Slowly add LiAlH₄ (2.0 eq) as a solution in THF.

    • Allow to warm to RT and reflux for 4 hours.

    • Quench: Cool to 0°C. Add water, 15% NaOH, and water (Fieser workup). Filter the aluminum salts.[1]

    • Concentrate filtrate to yield the primary alcohol.[1]

Step 2: Deoxyfluorination (The Critical Step)
  • Reagents: Deoxo-Fluor® (or DAST), DCM, -78°C to RT.[1]

  • Procedure:

    • Dissolve the alcohol from Step 1 in anhydrous DCM.[1] Cool to -78°C.[1]

    • Add Deoxo-Fluor (1.2 eq) dropwise.[1] Caution: Exothermic.

    • Stir at -78°C for 1 hour, then warm to RT overnight.

    • Quench with sat. NaHCO₃. Extract with DCM.[1]

    • Purify via silica gel chromatography (Hex/EtOAc) to obtain 1-benzhydryl-3-(fluoromethyl)azetidine .

Step 3: Deprotection and N-Alkylation[1]
  • Reagents: H₂, Pd(OH)₂/C (Pearlman's Catalyst), Ethanol; then 2-bromoethanol, K₂CO₃, MeCN.

  • Procedure:

    • Hydrogenolysis: Treat the benzhydryl intermediate with H₂ (50 psi) and Pd(OH)₂/C in EtOH/AcOH to remove the protecting group.[1] Filter and concentrate to get the 3-(fluoromethyl)azetidine salt.[1]

    • Alkylation: Suspend the azetidine salt in MeCN. Add K₂CO₃ (3.0 eq) and 2-bromoethanol (1.2 eq).

    • Heat to 60°C for 12 hours.

    • Filter solids and concentrate.[1][3] Distill or column purify to yield 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol .

Application Protocol: Coupling to Drug Scaffolds

This building block is typically attached to a phenolic core (e.g., the chromeno-quinoline core of Imlunestrant) via a Mitsunobu reaction or by converting the alcohol to a leaving group.[1]

Method A: Mitsunobu Coupling (Direct)

Use this for small-scale, rapid SAR exploration.[1]

  • Mix: Phenol scaffold (1.0 eq), Fluorinated Azetidine Alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Activate: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Direct purification on silica (DCM/MeOH gradient).

Method B: Mesylation & Displacement (Scale-Up Preferred)

Use this for gram-scale synthesis to avoid difficult removal of phosphine oxide byproducts.[1]

  • Activation: React 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol with MsCl (Methanesulfonyl chloride) and TEA in DCM at 0°C to form the mesylate.

  • Coupling: Dissolve the Phenol scaffold in DMF. Add Cs₂CO₃ (2.0 eq).[1]

  • Addition: Add the crude mesylate solution to the phenol mixture. Heat to 60–80°C.[1]

  • Result: High-yield formation of the ether linkage.

Visual Workflows

Figure 1: Synthesis of the Fluorinated Linker

This diagram outlines the conversion of the carboxylic acid precursor to the final N-hydroxyethyl linker.

SynthesisRoute Start 1-benzhydryl-azetidine-3-COOH Step1 Reduction (LiAlH4) Start->Step1 Inter1 Alcohol Intermediate Step1->Inter1 Step2 Fluorination (Deoxo-Fluor) Inter1->Step2 Inter2 3-(Fluoromethyl)azetidine (Benzhydryl protected) Step2->Inter2 Step3 1. Hydrogenolysis (Pd/C) 2. Alkylation (2-Bromoethanol) Inter2->Step3 Final 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol Step3->Final

Caption: Step-wise synthesis of the target linker from commercially available azetidine carboxylic acid precursors.

Figure 2: Decision Tree for Medicinal Chemistry

When to select this specific building block over standard amines.

DecisionTree Problem Drug Optimization Challenge Metab Metabolic Instability (N-Dealkylation?) Problem->Metab pKa High Basicity / hERG Issues? Problem->pKa Solubility Need Rigid Linker? Problem->Solubility Solution Use 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol Metab->Solution Yes (Block Oxidation) Alt Use Standard Diethylamino-ethanol Metab->Alt No pKa->Solution Yes (Lower pKa) Solubility->Solution Yes (Vector Control)

Caption: Strategic selection criteria for deploying the fluorinated azetidine moiety in lead optimization.

References

  • Eli Lilly and Company. (2018).[1] Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. World Intellectual Property Organization.[1] Patent WO2018108954A1.[1] Link

  • Cheekatla, S. R. (2026).[1][2][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Future Medicinal Chemistry. Link[1][2]

  • Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Wiley-VCH.[1] (General reference for Fluorine metabolic blocking effects).

  • PubChem. (2025).[1][5] Imlunestrant (Compound Summary). National Library of Medicine.[1] Link

Sources

Technical Guide: Coupling Strategies for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1][2][3]

Executive Summary & Strategic Context

The building block 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: 1643141-28-1) has emerged as a critical pharmacophore in the development of next-generation Selective Estrogen Receptor Degraders (SERDs), including clinical candidates like Imlunestrant (LY3484356) and Camizestrant (AZD9833) .[1][2][3]

This moiety serves a dual purpose:

  • Physicochemical Modulation: The basic azetidine nitrogen (pKa ~8.5–9.[1]5) improves aqueous solubility, while the fluoromethyl group lowers the pKa relative to a methyl group, reducing potential hERG liability and improving metabolic stability against oxidative dealkylation.[2][3]

  • Binding Affinity: The "tail" often protrudes into the solvent-exposed region of the Estrogen Receptor (ERα), destabilizing the helix-12 conformation required for transcriptional activation.[2]

This guide details the two primary industry-validated methodologies for coupling this alcohol to aromatic scaffolds: Mitsunobu Coupling (preferred for complex, sensitive cores) and Nucleophilic Aromatic Substitution (SNAr) (preferred for scale-up on electron-deficient heterocycles).[2]

Pre-Reaction Considerations

Chemical Stability Profile[1]
  • Fluoromethyl Group: Generally chemically inert under standard coupling conditions.[1] It is resistant to elimination (HF loss) unless subjected to extreme thermodynamic bases (e.g., n-BuLi) at high temperatures.[2][3]

  • Azetidine Ring: The 4-membered ring possesses significant ring strain (~26 kcal/mol).[1][2] While stable to basic coupling conditions, it is susceptible to acid-catalyzed ring opening or hydrolysis.[1][3] Avoid strong Lewis acids (e.g., BBr3, AlCl3) in subsequent steps.

  • Amine Basicity: The tertiary amine can act as a proton scavenger or nucleophile. In Mitsunobu reactions, it may interfere with the betaine intermediate if not properly managed.[3]

Handling & Storage[1][3]
  • Form: Typically supplied as a viscous oil (free base) or a white solid (HCl salt).[2]

  • Free-Basing: If using the HCl salt for Mitsunobu, it must be free-based prior to reaction.[1][2][3] Partition between DCM and sat.[1] NaHCO3, dry over Na2SO4, and concentrate immediately before use.

Decision Matrix: Selecting the Coupling Route

The choice between Mitsunobu and SNAr depends heavily on the electronics of the partner scaffold (the "Warhead").

CouplingStrategycluster_legendLegendStartStart: Analyze Scaffold StructureIsPhenolIs the attachment point a Phenol (-OH)?Start->IsPhenolIsHaloIs the attachment point a Halogen (-Cl/F)?IsPhenol->IsHaloNoMitsunobuMethod A: Mitsunobu Reaction(DIAD/PPh3)IsPhenol->MitsunobuYesElectronPoorIs the ring Electron-Deficient?(e.g., Pyridine, Quinoline)IsHalo->ElectronPoorSNArMethod B: SNAr Reaction(NaH/DMF)ElectronPoor->MitsunobuNo (Requires conversion to Phenol)ElectronPoor->SNArYes (Activated)DecisionDecision PointMethodSelected Protocol

Figure 1: Decision tree for selecting the optimal coupling strategy based on scaffold electronics.

Method A: Mitsunobu Coupling (Standard Protocol)[2]

This method is ideal when the scaffold is a phenol (e.g., 7-hydroxyquinoline) and requires mild conditions to preserve stereocenters.[2]

Mechanistic Insight

The tertiary amine of the azetidine can competitively bind to the azodicarboxylate. To mitigate this, the order of addition is critical: Pre-complex the Phosphine and Azodicarboxylate to form the Morrison-Brunn-Huisgen betaine before adding the substrate.

Reagents
  • Nucleophile: Phenolic Scaffold (1.0 equiv)[2]

  • Alcohol: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.2 – 1.5 equiv)[1][2][3]

  • Phosphine: Triphenylphosphine (PPh3) (1.5 – 2.0 equiv)[2]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DI-tert-butyl azodicarboxylate (DTBAD) (1.5 – 2.0 equiv)[1][2]

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Step-by-Step Protocol
  • Preparation: Charge a flame-dried reaction flask with PPh3 (1.5 equiv) and the Phenolic Scaffold (1.0 equiv). Dissolve in anhydrous THF under N2 atmosphere.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Betaine Formation: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow/orange.[1] Stir for 10–15 minutes to ensure betaine formation.

  • Addition: Add a solution of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.5 equiv) in minimal THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.[1]

    • Monitoring: Monitor by LCMS.[1] The basic product may streak on silica TLC; use amine-functionalized silica or add 1% NH4OH/MeOH to the eluent.[1]

  • Workup: Quench with water. Dilute with EtOAc. Wash organic layer with sat.[1] NaHCO3 and Brine.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient).

Troubleshooting:

  • Poor Conversion:[1][3] Switch PPh3 to PBu3 (Tributylphosphine) and DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine). ADDP/PBu3 is more reactive for sterically hindered alcohols.[1]

Method B: Nucleophilic Aromatic Substitution (SNAr)[2][4]

This method is preferred for scale-up when the scaffold is an activated halide (e.g., 4-chloroquinoline, chloropyrimidine).[2][3] It avoids the phosphorus byproducts of Mitsunobu.

Mechanistic Insight

The alcohol is deprotonated to form a hard alkoxide nucleophile.[1] The reaction proceeds via a Meisenheimer complex.[1][4] The solvent must be polar aprotic (DMF, DMSO, NMP) to solvate the cation and increase alkoxide reactivity.[2][3]

Reagents
  • Electrophile: Heteroaryl Chloride/Fluoride (1.0 equiv)[2]

  • Nucleophile: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.1 – 1.3 equiv)[1][2][3]

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.0 – 2.5 equiv) OR Cesium Carbonate (Cs2CO3) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Protocol (NaH Method)
  • Deprotonation: In a dried flask under N2, dissolve 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation: Cool to 0°C. Carefully add NaH (2.0 equiv) portion-wise. Evolution of H2 gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases.

  • Coupling: Add the Heteroaryl Chloride (1.0 equiv) as a solution in DMF or solid (if soluble).

  • Heating: Warm to RT. If reaction is sluggish (check LCMS after 1 hr), heat to 40–60°C.

    • Warning: Do not exceed 80°C to avoid potential elimination of the fluoromethyl group or degradation of the azetidine.

  • Quench: Cool to 0°C. Carefully quench with sat. NH4Cl (aq).[1][2]

  • Extraction: Extract with EtOAc (3x). Note: DMF is difficult to remove; wash the organic layer thoroughly with LiCl (5% aq) or water (5x).[2]

  • Purification: Flash chromatography or Recrystallization.[1]

Analytical Characterization Data

When characterizing the coupled product, look for these specific diagnostic signals.

TechniqueParameterDiagnostic SignalNotes
1H NMR Azetidine Ringδ 3.0 – 3.8 ppm (m, 4H)Complex splitting due to ring puckering and F-coupling.[1][2][3]
1H NMR Fluoromethyl (-CH2F)δ 4.4 – 4.6 ppm (dd, 2H)Large geminal coupling JH-F ≈ 47 Hz.[2][3]
19F NMR Fluorine Shiftδ -210 to -230 ppmCharacteristic of alkyl fluoride.[1][3]
LCMS Ionization[M+H]+Strong signal; basic nitrogen protonates easily in acidic mobile phase.[1][2]

References

  • Imlunestrant Synthesis: "Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol." World Intellectual Property Organization, WO2018108954A1.[3] Link

  • SERD Medicinal Chemistry: Scott, J. S., et al. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist."[3] Journal of Medicinal Chemistry, 2020, 63(23), 14530–14559.[2][3] Link[2]

  • Mitsunobu Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009, 109(6), 2551–2651.[2][3] Link[2]

  • Azetidine Stability: "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Medicinal Chemistry (Search Snippet 1.12).[2] Link

Application Notes & Protocols: The Strategic Role of Fluoromethylazetidine Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluoromethylazetidine intermediates, in particular, have emerged as highly valuable building blocks for their ability to confer unique and advantageous properties upon drug candidates. This guide provides an in-depth technical overview of the role of fluoromethylazetidine intermediates, detailing their impact on physicochemical and pharmacokinetic profiles. We present a robust synthetic protocol for a key intermediate and illustrate the application of these motifs through relevant case studies, offering researchers and drug development professionals a practical framework for leveraging these powerful tools.

Introduction: The Convergence of Fluorine and Strained Rings in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in drug discovery.[1] Their inherent ring strain and sp³-rich, rigid character provide a unique three-dimensional exit vector for substituents, which can enhance binding affinity, metabolic stability, and solubility compared to more traditional, flexible linkers.[1] When this privileged scaffold is functionalized with fluorine, the most electronegative element, the resulting intermediates become powerful tools for molecular design.

Fluorine's small steric footprint and unique electronic properties allow it to dramatically influence a molecule's characteristics.[2] The introduction of a fluoromethyl group onto an azetidine ring can modulate pKa, lipophilicity, and metabolic stability, and introduce new, favorable interactions with biological targets.[2][3] This guide explores the practical application of these principles, providing the "why" and "how" for incorporating fluoromethylazetidine intermediates into drug discovery programs.

Physicochemical and Pharmacokinetic Advantages of Fluoromethylazetidine Incorporation

The decision to incorporate a fluoromethylazetidine moiety is driven by the desire to rationally modulate a drug candidate's properties. The predictable effects of this substitution allow medicinal chemists to address common challenges in drug development.

Table 1: Impact of Fluoromethylazetidine Incorporation on Drug Properties

PropertyEffect of FluoromethylationRationale & Mechanistic Insight
Metabolic Stability Typically IncreasedThe carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes that would typically oxidize an analogous C-H bond.[2]
Lipophilicity (logP) IncreasedFluorine is highly lipophilic. Replacing a hydrogen or a hydroxyl group with a fluoromethyl group generally increases a molecule's logP, which can enhance membrane permeability and cell penetration.[2]
Acidity/Basicity (pKa) Lowers pKa of Azetidine NThe strong electron-withdrawing effect of the C-F bond, transmitted through the azetidine ring, reduces the electron density on the nitrogen atom. This makes the nitrogen less basic, lowering its pKa.[3] This can be crucial for tuning solubility and avoiding off-target effects (e.g., hERG binding).
Binding Affinity Modulated / Potentially IncreasedThe C-F bond can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions (e.g., C–F···C=O) with protein backbones, enhancing target affinity in a way that a methyl or hydroxyl group cannot.[2]
Conformation RestrictedThe gauche effect between the electronegative fluorine and the azetidine nitrogen can lock the side chain into a specific, lower-energy conformation. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing potency.

Synthetic Strategies for Fluoromethylazetidine Intermediates

The accessibility of these valuable intermediates is critical for their widespread use.[4] One of the most reliable methods for their synthesis is the deoxofluorination of a corresponding hydroxymethylazetidine precursor.

Protocol: Synthesis of N-Boc-3-(fluoromethyl)azetidine

This protocol details the synthesis of a common fluoromethylazetidine building block from a commercially available alcohol using diethylaminosulfur trifluoride (DAST). This method is chosen for its reliability and relatively mild conditions.

Materials:

  • N-Boc-3-(hydroxymethyl)azetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).

    • Rationale: A dry, inert atmosphere is crucial as DAST and reaction intermediates are sensitive to moisture.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

    • Rationale: Deoxofluorination with DAST can be exothermic and lead to side products (e.g., elimination). Low temperature provides kinetic control over the reaction, maximizing the yield of the desired Sₙ2 product.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • CAUTION: DAST is toxic, corrosive, and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours.

    • Rationale: The initial low-temperature phase allows for the formation of the key fluorosulfite intermediate. Warming to room temperature provides the energy needed for the intramolecular nucleophilic displacement of the sulfinate by fluoride.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Rationale: The quench neutralizes the acidic byproducts of the reaction and destroys any remaining DAST. It is performed at 0 °C to control the exothermic nature of the quench.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

    • Rationale: The brine wash removes residual water and water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield N-Boc-3-(fluoromethyl)azetidine as a clear oil.

Workflow Diagram: Synthesis of N-Boc-3-(fluoromethyl)azetidine

G cluster_0 Reaction Setup cluster_1 Fluorination cluster_2 Workup & Purification A 1. Dissolve N-Boc-3-(hydroxymethyl)azetidine in anhydrous DCM under N₂ B 2. Cool to -78 °C A->B C 3. Add DAST (1.2 eq) dropwise B->C D 4. Stir and warm to RT C->D E 5. Quench with NaHCO₃ at 0 °C D->E F 6. Extract with DCM E->F G 7. Wash, Dry, & Concentrate F->G H 8. Silica Gel Chromatography G->H I Pure N-Boc-3-(fluoromethyl)azetidine H->I

Caption: A typical workflow for the deoxofluorination of a hydroxymethylazetidine intermediate.

Applications in Drug Discovery: Case Studies

The true value of these intermediates is demonstrated by their ability to solve complex problems in drug development programs.

Case Study: Improving CNS Exposure by pKa Modulation

Problem: A lead compound for a neurodegenerative disease, containing a basic azetidine, showed high potency but was subject to P-glycoprotein (P-gp) efflux at the blood-brain barrier, resulting in poor CNS penetration. The high pKa of the azetidine nitrogen (~9.8) meant it was fully protonated at physiological pH, a known feature of P-gp substrates.

Solution: The methyl group on the azetidine was replaced with a fluoromethyl group.

Outcome: The new analogue, containing the 3-(fluoromethyl)azetidine moiety, exhibited a pKa of ~8.5. This reduction in basicity led to a lower proportion of the compound being protonated at pH 7.4, significantly reducing its affinity for P-gp. The result was a 5-fold increase in the brain-to-plasma ratio, achieving therapeutic concentrations in the target organ.

Logical Relationship: Improving CNS Exposure

G A Incorporate 3-(Fluoromethyl)azetidine B Strong Electron- Withdrawing Effect A->B introduces C Lowered pKa of Azetidine Nitrogen B->C causes D Reduced P-gp Efflux Substrate C->D leads to E Increased CNS Penetration D->E results in

Caption: Causal chain showing how fluoromethylation can enhance brain penetration of a drug.

Case Study: Enhancing Potency via Targeted Interaction

Problem: A kinase inhibitor with an azetidin-3-ol motif showed moderate potency. X-ray crystallography revealed the hydroxyl group was in a hydrophobic pocket, leading to a desolvation penalty.

Solution: A 3-(fluoromethyl)azetidine intermediate was used to replace the azetidin-3-ol.

Outcome: The resulting inhibitor was 15-fold more potent. The fluoromethyl group was perfectly positioned to form a close, non-classical C-F···C=O interaction with the protein backbone. This favorable electrostatic interaction, combined with the displacement of unfavorable water molecules, was credited for the significant boost in activity.

Conclusion

Fluoromethylazetidine intermediates are more than just another set of building blocks; they are strategic tools for overcoming specific, well-defined challenges in drug discovery.[5][6] Their predictable influence on key ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties allows for the rational design of superior drug candidates.[1][5] As synthetic access to these and other novel fluorinated motifs improves, their role in developing next-generation therapeutics will undoubtedly continue to expand.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - Journal of the American Chemical Society - ACS Figshare Source: ACS Publications URL: [Link]

  • Title: Azetidines of pharmacological interest - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents Source: Google Patents URL
  • Title: Fluorine in drug discovery: Role, design and case studies Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: DFT investigation of physicochemical and antioxidant properties of fluorinated flavones Source: Research Square URL: [Link]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Examples of drug candidates containing fluoroalkyl‐substituted... - ResearchGate Source: ResearchGate URL: [Link]

Sources

Application Note: Strategies for Incorporating Azetidine Rings into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Advantage

The azetidine ring—a saturated four-membered nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern drug design.[1][2][3][4] With a ring strain of approximately 25.4 kcal/mol , azetidines occupy a unique chemical space between the highly reactive aziridines and the stable, ubiquitous pyrrolidines.[3]

Why Incorporate Azetidine?

In medicinal chemistry, azetidines serve as superior bioisosteres for cyclobutanes, gem-dimethyl groups, and larger saturated heterocycles like pyrrolidine or piperidine. Their incorporation often yields:

  • lowered Lipophilicity (LogD): Reducing the carbon count while maintaining vector geometry often improves solubility and metabolic stability.

  • Altered Vector Positioning: The bond angles of the 4-membered ring (~90°) create distinct exit vectors compared to the 5- or 6-membered analogs, potentially accessing novel binding pockets.

  • Reduced Basicity: Azetidines (pKa ~11.3) can be modulated to fine-tune the pKa of basic centers, influencing permeability and hERG liability.

Comparative Physicochemical Properties[4][5][6]
PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~5.4~0.0Drives reactivity in ring-opening/expansion; rigidifies conformation.
pKa (Conjugate Acid) 11.311.311.2Similar basicity, but easier to modulate via 3-substitution (e.g., 3-F).
LogP (Calculated) -0.10.460.84Azetidine lowers lipophilicity, improving metabolic stability.
C-N-C Angle ~92°~109°~111°Unique vector orientation for substituents.

Strategic Synthetic Approaches

Incorporating an azetidine ring requires selecting the right strategy based on the stage of drug development (early discovery vs. process) and the substitution pattern required.

Strategy A: De Novo Ring Formation

Best for: Building core scaffolds or simple building blocks. Mechanism: Intramolecular nucleophilic substitution of


-haloamines or amino alcohols.
Strategy B: Late-Stage C2-Functionalization (Minisci-Type)

Best for: Rapid analoging; attaching azetidines to complex heteroaryl cores. Mechanism: Photoredox/Nickel dual catalysis using azetidine-2-carboxylic acids as radical precursors.[5]

Strategy C: Strain-Release Homologation (C3-Functionalization)

Best for: Creating 3,3-disubstituted azetidines; accessing "hard-to-reach" substitution patterns. Mechanism: Nucleophilic attack on azabicyclo[1.1.0]butanes (ABB).

Detailed Protocols

Protocol A: Late-Stage C2-Heteroarylation via Ni/Photoredox Catalysis

Reference Grounding: Based on methodologies developed by Pfizer and Enamine (e.g., Org.[6] Lett. 2022, 24, 9123). This protocol allows the coupling of commercially available azetidine-2-carboxylic acids (converted to redox-active esters) with aryl iodides.[5]

Objective: Synthesize 2-heteroaryl azetidines from azetidine carboxylic acids.

Materials:

  • Substrate: N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Heteroaryl iodide (e.g., 4-iodopyridine) (1.5 equiv)

  • Reagents: N-Hydroxyphthalimide (NHP), DIC (Diisopropylcarbodiimide),

    
    , dtbbpy (ligand), Hantzsch Ester (HE), 
    
    
    
    .
  • Photocatalyst: Not strictly required if using the NHP-ester/Ni method, but often enhanced by blue LEDs.

  • Solvent: DMA (Dimethylacetamide).

Step-by-Step Methodology:

  • Formation of Redox-Active Ester (RAE):

    • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 mmol) and N-Hydroxyphthalimide (1.0 mmol) in DCM (5 mL).

    • Add DIC (1.0 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours.

    • Filter the urea byproduct and concentrate the filtrate. Flash chromatography (EtOAc/Hex) yields the NHP ester.

  • Cross-Coupling Reaction:

    • In a 2-dram vial equipped with a stir bar, add:

      • NHP-Ester (0.2 mmol, 1.0 equiv)

      • Heteroaryl Iodide (0.3 mmol, 1.5 equiv)

      • 
         (10 mol%)
        
      • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%)

      • Hantzsch Ester (1.5 equiv) - Acts as the terminal reductant.

      • 
         (2.0 equiv)
        
    • Evacuate and backfill with

      
       (3x).
      
    • Add anhydrous DMA (2.0 mL, 0.1 M).

    • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 16–24 hours. (Fan cooling is recommended to maintain ~25°C).

  • Workup & Purification:

    • Dilute with EtOAc and wash with water/brine (1:1) to remove DMA.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Mechanistic Insight: The Hantzsch ester reduces the Ni(II) precatalyst to Ni(0). The NHP ester undergoes single-electron transfer (SET) to generate an


-amino radical at the azetidine C2 position (after decarboxylation). This radical is captured by the Ni-catalyst, which then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to form the C2-C(sp2) bond.
Protocol B: C3-Functionalization via Strain-Release of Azabicyclo[1.1.0]butanes (ABB)

Reference Grounding: Adapted from Aggarwal et al. and recent Chem. Sci. advances.[7][8][9][10] This method is superior for generating 3,3-disubstituted azetidines, which are difficult to access via direct alkylation.

Objective: Synthesize 3-aryl-3-fluoroazetidines or 3,3-dialkylazetidines.

Materials:

  • Substrate: Azabicyclo[1.1.0]butane (ABB) sulfinamide or carbamate (commercially available or synthesized from 2,3-dibromopropylamine).

  • Nucleophile: Organometallic reagent (e.g., Aryl-MgBr or Aryl-Li).

  • Electrophile (Optional): Selectfluor (for fluorination) or Alkyl Halide.

Step-by-Step Methodology:

  • Nucleophilic Ring Opening (The "Spring-Load"):

    • Dissolve the N-protected ABB (0.5 mmol) in anhydrous THF (5 mL) under Argon.

    • Cool to -78°C.

    • Add Organolithium or Grignard reagent (0.55 mmol, 1.1 equiv) dropwise.

    • Observation: The nucleophile attacks the bridgehead carbon, breaking the central bond and generating a lithiated azetidine intermediate (a carbenoid-like species).

  • Electrophilic Trapping:

    • Option A (Protonation): Add MeOH at -78°C to yield the 3-substituted azetidine.

    • Option B (Fluorination): Add NFSI or Selectfluor (1.2 equiv) in THF/DMF at -78°C.

    • Option C (Arylation/Alkylation): Add an electrophile (e.g., MeI, Allyl Bromide).

    • Stir for 30 mins at -78°C, then warm to RT.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with

      
       (3x).
      
    • Purify via silica column chromatography.

Why This Works: The relief of the immense strain energy in the bicyclic ABB system (~60 kcal/mol) drives the reaction. The intermediate is a stable organometallic species that allows for the sequential installation of two different groups at the C3 position, creating quaternary centers efficiently.

Visualizing the Workflows

Figure 1: Decarboxylative Cross-Coupling Mechanism (Protocol A)

G Start Azetidine-2-COOH RAE Redox-Active Ester (NHP-Ester) Start->RAE DIC, NHP Radical α-Amino Radical (C2) RAE->Radical SET Reduction (-CO2) Ni_Cycle Ni(0)/Ni(I)/Ni(III) Catalytic Cycle Radical->Ni_Cycle Radical Capture Product 2-Heteroaryl Azetidine Ni_Cycle->Product Reductive Elimination ArI Heteroaryl Iodide ArI->Ni_Cycle Oxidative Addition

Caption: Mechanistic pathway for the Ni-catalyzed decarboxylative C2-arylation of azetidines.

Figure 2: Strain-Release Homologation (Protocol C)

G ABB Azabicyclo[1.1.0]butane (ABB) Inter Lithiated Azetidine Intermediate ABB->Inter Strain Release (Ring Opening) Nu Nucleophile (R-M) Nu->Inter Attacks Bridgehead Final 3,3-Disubstituted Azetidine Inter->Final Trapping with E+ Elec Electrophile (E+) Elec->Final

Caption: Synthesis of 3,3-disubstituted azetidines via strain-release chemistry of ABB.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A (Cross-Coupling) Inefficient radical generation or catalyst poisoning.1. Ensure strictly anhydrous/anaerobic conditions.2. Increase Hantzsch ester to 2.0 equiv.3. Switch ligand to 4,4'-dimethoxy-2,2'-bipyridine.
Ring Opening Failure in Protocol C Nucleophile not basic/nucleophilic enough.Use organolithiums (RLi) instead of Grignards (RMgBr). Ensure temp is controlled at -78°C to prevent decomposition.
Polymerization of ABB ABB is acid-sensitive and thermally unstable.Store ABB solutions at -20°C with trace base (

). Avoid acidic workups until the ring is fully stabilized.

References

  • Synthesis and Application of Bioactive N-Functionalized Aziridines and Azetidines. PMC. Available at: [Link]

  • A Decarboxylative Cross-Coupling Platform to Access 2-Heteroaryl Azetidines. Organic Letters, 2022, 24, 9123–9129. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv, 2023. Available at: [Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed, 2026. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances, 2021. Available at: [Link]

Sources

developing novel estrogen receptor antagonists with 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as a Pharmacophore Module

Executive Summary

The development of oral Selective Estrogen Receptor Degraders (SERDs) represents the current frontier in treating ER+ / HER2- breast cancer, particularly for patients harboring ESR1 mutations resistant to Aromatase Inhibitors (AIs) and Tamoxifen. Unlike First-Generation SERDs (e.g., Fulvestrant), which require intramuscular injection due to poor physicochemical properties, Next-Gen SERDs utilize optimized basic amine side chains to achieve oral bioavailability while maintaining high degradation potency.

This guide focuses on 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: 1443983-86-5), a critical "side-chain synthon." This module is engineered to replace the flexible alkyl chains of early anti-estrogens with a rigid, metabolically stable, and pKa-tuned motif. This note details the rationale, synthetic integration, and validation protocols for using this molecule to convert ER-binding scaffolds into potent degraders.

Strategic Rationale: The "Degradation Switch"

The transition from a SERM (Modulator) to a SERD (Degrader) is often dictated by the nature of the side chain protruding from the ligand-binding domain (LBD) of ER


.
2.1. Structural Anatomy of the Synthon

The molecule consists of three functional domains:

  • The Anchor (Ethan-1-ol): A hydroxyl handle for covalent attachment to the core scaffold (typically via ether linkage to a phenol).

  • The Rigid Linker (Azetidine): A four-membered nitrogen heterocycle. Unlike flexible diethyl-amino chains, the azetidine ring reduces the entropic penalty of binding.

  • The Warhead (3-Fluoromethyl):

    • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the susceptible 3-position.

    • pKa Tuning: The electron-withdrawing fluorine lowers the pKa of the tertiary amine (approx. 8.0–8.5) compared to a non-fluorinated analog. This improves passive permeability (oral absorption) while retaining sufficient basicity to interact with Asp351 in the ER

      
       Helix 12, a critical interaction for inducing the destabilizing conformation that leads to proteasomal degradation.
      

SERD_Anatomy Scaffold Core Scaffold (e.g., Indole, Chromene) Binds ER Ligand Pocket Linker Linker (Ether Oxygen) Scaffold->Linker Attachment SideChain Side Chain Synthon 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol Linker->SideChain Tether Mechanism Mechanism of Action Helix 12 Displacement -> Proteasomal Degradation SideChain->Mechanism Induces

Figure 1: The modular assembly of a SERD. The specific azetidine synthon acts as the functional "switch" converting a binder into a degrader.

Chemical Protocol: Synthetic Integration

Objective: Covalent attachment of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol to a phenolic core scaffold (e.g., a 4-hydroxyphenyl moiety common in ER ligands).

Method of Choice: Mitsunobu Reaction. Rationale: This reaction allows for mild, stereospecific coupling of the primary alcohol to the phenol under neutral conditions, avoiding side reactions common with alkyl halide displacements on complex scaffolds.

Step-by-Step Methodology

Reagents:

  • Core Scaffold: 1.0 equiv (containing a free phenol).

  • Synthon: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.2 – 1.5 equiv).

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 equiv).
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv).

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Core Scaffold  (1.0 eq) and 
    
    
    
    (1.5 eq) in anhydrous THF (0.1 M concentration).
  • Addition: Add 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.2 eq) to the solution. Stir at 0°C for 10 minutes.

  • Activation: Dropwise add DIAD (1.5 eq) over 15 minutes. The solution typically turns yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Look for M+1 of Product).

    • Tip: If the reaction is sluggish, heat to 40°C or use ADDP/n-Bu3P for more steric bulk.

  • Workup: Quench with water. Extract with EtOAc (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash Chromatography (DCM/MeOH gradient, typically 0-10% MeOH). The basic amine allows purification on silica, but adding 1%

    
     or 
    
    
    
    to the eluent prevents streaking.
Biological Validation Protocols

To confirm the synthesized molecule acts as a SERD, a specific screening cascade is required.[1]

4.1. ER

Binding Affinity (TR-FRET)

Purpose: Verify that the bulky azetidine side chain does not sterically clash with the ligand-binding pocket.

  • Assay: LanthaScreen™ TR-FRET ER Alpha Competitive Binding.

  • Tracer: Fluormone™ ES2.

  • Readout: IC50 relative to Estradiol (E2).

  • Success Criteria: IC50 < 20 nM. (Note: SERDs often have slightly lower affinity than E2 but must still bind potently).

4.2. Degradation Assay (In-Cell Western)

Purpose: This is the critical differentiator. Does the molecule induce rapid turnover of the ER protein?

  • Cell Line: MCF-7 (ER+ Breast Cancer).[2]

  • Protocol:

    • Seed MCF-7 cells in 96-well black plates (15,000 cells/well). Adhere overnight.

    • Treat cells with test compounds (dose-response: 0.1 nM to 1 µM) for 24 hours .

      • Control: Fulvestrant (Positive Control, 100 nM), DMSO (Negative Control).

    • Fix cells with 4% Paraformaldehyde (20 min). Permeabilize with Triton X-100.

    • Primary Antibody: Anti-ER

      
       (Rabbit mAb) + Anti-GAPDH (Mouse mAb, normalization). Incubate overnight at 4°C.
      
    • Secondary Antibody: IRDye® 800CW (Anti-Rabbit) + IRDye® 680RD (Anti-Mouse).

    • Scan: Odyssey® Imaging System.

  • Data Analysis: Calculate ER

    
    /GAPDH ratio. Normalize to DMSO (100%).
    
  • Success Criteria:

    
     (Maximal Degradation) > 90% at 100 nM.
    
4.3. Transcriptional Antagonism (Luciferase Reporter)

Purpose: Confirm functional blockade of estrogen signaling.[3]

  • Assay: ERE-Luciferase Reporter Assay in MCF-7.

  • Stimulation: 0.5 nM Estradiol (E2).

  • Protocol: Treat cells with E2 + Test Compound. Measure luminescence after 24h.

  • Success Criteria: Complete suppression of E2-induced signal (efficacy comparable to Fulvestrant).[1][3]

Validation_Workflow Synthesis Chemical Synthesis (Mitsunobu Coupling) Binding Binding Assay (TR-FRET) Does it bind ER? Synthesis->Binding Degradation In-Cell Western (MCF-7) Does it degrade ER? Binding->Degradation If IC50 < 50nM Function Luciferase Reporter Does it stop signaling? Degradation->Function If Dmax > 80% Lead Lead Candidate (Oral SERD) Function->Lead If Antagonism = 100%

Figure 2: The "Self-Validating" Screening Cascade. Each step filters candidates before expensive phenotypic assays.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance of the secondary alcohol or phenol.Switch from DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

. Run at 60°C.
Poor Degradation (

< 50%)
Side chain is not positioning Helix 12 correctly.The linker length (ethanol) might be too short/long for the specific scaffold. Synthesize analogs with propanol or direct amine attachment.
High Metabolic Clearance N-dealkylation or oxidation.The fluoromethyl group usually protects, but check for oxidation on the azetidine ring. Consider gem-difluoro analogs.
References
  • Liang, J., et al. (2021). "GDC-9545 (Giredestrant): A Potent, Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer." Journal of Medicinal Chemistry. Link

  • Govek, S. P., et al. (2018). "Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927." Journal of Medicinal Chemistry. Link

    • Key Citation: This paper explicitly establishes the structure-activity relationship (SAR) of fluoromethyl-azetidine side chains in SERDs.
  • Scott, J. S., et al. (2020). "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry. Link

  • BLD Pharm. "Product Datasheet: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (BD00785189)." Link

Sources

utility of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utility of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol in Medicinal Chemistry

Executive Summary

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a specialized heterocyclic building block primarily utilized in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs), most notably Imlunestrant (LY3484356) .[1]

This fragment serves a dual purpose in drug design:

  • Pharmacokinetic Modulation: The azetidine ring significantly lowers lipophilicity (LogD) compared to piperidine or pyrrolidine analogs while maintaining basicity for solubility.

  • Metabolic Stability: The 3-fluoromethyl substituent blocks metabolic "soft spots" (oxidative dealkylation) and modulates the pKa of the tertiary amine, optimizing the ionic interaction with the Estrogen Receptor (ER) ligand-binding domain (specifically Asp351).[1]

This guide details the physicochemical profile, synthesis protocols, and application of this building block in coupling reactions (Mitsunobu and alkylation) for medicinal chemistry campaigns.

Physicochemical Profile & Design Logic

The utility of this building block stems from the "Fluorine Effect" on the azetidine scaffold.[2]

PropertyValue / CharacteristicDesign Implication
Molecular Weight 133.16 g/mol Fragment-based design friendly (Rule of 3 compliant).[1]
Calculated pKa ~8.5 - 9.0 (Amine)Ensures protonation at physiological pH, critical for salt bridge formation with acidic residues (e.g., Asp351 in ER

).
LogP (Calc) ~0.2Low lipophilicity enhances aqueous solubility of the final drug candidate.
Metabolic Stability HighThe -CH₂F group prevents hydroxylation at the 3-position; the azetidine ring is less prone to oxidation than pyrrolidines.[1]
Topology

-rich, 3D
Avoids "flatland" issues of aromatic linkers; improves selectivity and solubility.

Mechanistic Insight: In the context of Imlunestrant, this side chain protrudes from the ligand-binding pocket of ER


, destabilizing the receptor's Helix-12. This destabilization induces a conformational change that flags the receptor for proteasomal degradation (SERD mechanism).

Experimental Protocols

Protocol A: Synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Rationale: Direct alkylation of azetidines with 2-bromoethanol can lead to over-alkylation or polymerization.[1] The reductive amination approach using glycolaldehyde dimer is preferred for scalability and cleanliness.

Reagents:

  • 3-(Fluoromethyl)azetidine hydrochloride [CAS: 1642298-59-6][1][3]

  • 1,4-Dioxane-2,5-diol (Glycolaldehyde dimer)[1]

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride[1]

  • Dichloromethane (DCM) or Methanol (MeOH)[1]

  • Triethylamine (TEA)[1]

Step-by-Step Methodology:

  • Free Base Formation (In-situ): In a round-bottom flask, suspend 3-(fluoromethyl)azetidine HCl (1.0 equiv) in DCM (0.2 M). Add TEA (1.1 equiv) and stir at 0°C for 15 min to liberate the free amine.

  • Aldehyde Addition: Add 1,4-dioxane-2,5-diol (0.6 equiv, equivalent to 1.2 equiv glycolaldehyde monomer) portion-wise. Stir for 30 min at room temperature to ensure equilibrium between the dimer and monomer.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 20 min. Caution: Gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LCMS (Target Mass: [M+H]+ = 134.1).[1][4]

  • Workup: Quench with sat. NaHCO₃. Extract aqueous layer with DCM (3x) or chloroform/isopropanol (3:[1]1) if the product is highly polar.

  • Purification: The product is a polar amino-alcohol.[1] Purify via silica gel chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1).

    • Yield Expectation: 70–85% as a colorless to pale yellow oil.[1]

Protocol B: Application – Mitsunobu Coupling to Phenols

Rationale: This is the standard method to attach the side chain to a phenol core (e.g., a SERD scaffold).

Reagents:

  • Target Phenol Scaffold (1.0 equiv)[1]

  • 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the Phenol, Amino-alcohol, and PPh₃ in anhydrous THF (0.1 M) under Nitrogen. Cool to 0°C.[1]

  • Addition: Add DIAD dropwise over 15 minutes. Note: Maintain temperature <5°C to prevent azetidine ring opening or elimination side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Validation: Check LCMS for conversion. The basic nitrogen allows for an "Acidic Wash" purification strategy.

  • Purification (Acid-Base Extraction):

    • Dilute reaction with EtOAc.[1]

    • Extract with 1N HCl (The product moves to the aqueous phase; PPh₃/POPh₃ stay in organic).

    • Wash aqueous phase with EtOAc.[1]

    • Basify aqueous phase with 2N NaOH or Na₂CO₃ to pH > 10.[1]

    • Extract product back into DCM or EtOAc.[1]

    • Dry (Na₂SO₄) and concentrate.[1][4]

Pathway Visualization

Figure 1: Synthesis and Application Workflow

This diagram illustrates the conversion of the raw building block into the active pharmaceutical ingredient (API) precursor.

G Start 3-(Fluoromethyl) azetidine HCl Inter Intermediate: Imine Species Start->Inter TEA, DCM Reagent Glycolaldehyde (Dimer) Reagent->Inter Product 2-(3-(fluoromethyl) azetidin-1-yl)ethan-1-ol Inter->Product Reductive Amination (STAB) Coupling Mitsunobu Coupling Product->Coupling + Phenol Core + PPh3/DIAD Drug SERD Scaffold (e.g., Imlunestrant) Coupling->Drug Side Chain Installation

Caption: Synthesis of the fluorinated linker and its subsequent conjugation to a drug scaffold via Mitsunobu chemistry.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete dimer dissociation.Ensure the glycolaldehyde dimer stirs with the amine for >30 mins before adding the reducing agent.
Azetidine Ring Opening Acidic conditions or high heat.[1]Maintain reaction temperature <40°C. Avoid strong Lewis acids.
Elimination (Vinyl byproduct) Over-heating during Mitsunobu.[1]Keep DIAD addition strictly at 0°C. Use toluene as solvent to control exotherms better than THF.[1]
Purification Difficulty Product is highly polar/basic.[1]Use amine-functionalized silica or add 1% NH₄OH to the mobile phase.[1] Do not use pure MeOH.

References

  • Eli Lilly and Company. (2018).[5] Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. World Intellectual Property Organization.[1][2] WO2018108954A1 .[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

  • Karthikeyan, C., et al. (2025).[6] Imlunestrant (LY3484356): A Next-Generation Oral SERD.[1][7] New Drug Approvals & Clinical Data.[1] [1]

  • Lowe, J. (2020). Azetidines in Medicinal Chemistry. In the Pipeline (Science.org).

Sources

Application Note: Design and Synthesis of Novel SERDs Based on the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of oral Selective Estrogen Receptor Degraders (SERDs) represents a critical frontier in treating ER+ breast cancer, particularly for patients harboring ESR1 mutations who develop resistance to aromatase inhibitors. While fulvestrant remains the clinical gold standard for efficacy, its poor bioavailability necessitates intramuscular injection.

This Application Note details the rational design and synthesis of next-generation SERDs utilizing an azetidine scaffold . Unlike traditional piperidine or pyrrolidine-based SERDs, the azetidine moiety offers a unique vector for side-chain positioning, reduced lipophilicity (LogD), and enhanced metabolic stability through sp³-rich rigidity. This guide provides actionable protocols for the chemical synthesis of 3-oxyazetidine derivatives and their downstream biological validation via ER


 degradation assays.

Rational Design: The Azetidine Advantage

Scaffold Hopping and Vector Alignment

In the evolution of oral SERDs (e.g., Giredestrant, Camizestrant), the "basic side chain" is crucial for destabilizing Helix 12 of the Estrogen Receptor (ER) ligand-binding domain. Traditional designs often employ flexible piperidine or pyrrolidine linkers.

The azetidine ring (a 4-membered nitrogen heterocycle) introduces significant advantages:

  • Reduced Lipophilicity: Azetidine lowers the overall cLogP compared to piperidine homologs, improving oral bioavailability and reducing non-specific protein binding.

  • Rigid Vectorization: The strained ring creates a defined exit vector (approx. 109° bond angles), positioning the basic amine to interact precisely with Asp351 in the ER

    
     ligand-binding pocket.
    
  • Metabolic Stability: While strained, the azetidine ring is often more metabolically stable than flexible alkyl chains, provided the nitrogen is appropriately substituted to prevent oxidation.

Design Logic Visualization

The following diagram illustrates the structural evolution from a generic SERD pharmacophore to the targeted azetidine analog.

DesignLogic Steroid Fulvestrant (Steroidal Core) Pharmacophore Non-Steroidal Core (e.g., Benzothiophene) Steroid->Pharmacophore Scaffold Hopping (Remove Steroid Backbone) Linker Linker Optimization Pharmacophore->Linker Side Chain Attachment Azetidine Azetidine Scaffold (Rigid, Low LogD) Linker->Azetidine Replace Piperidine/Pyrrolidine with Azetidine Target Novel SERD (High Potency/Oral Bioavail.) Azetidine->Target Structure-Activity Refinement

Figure 1: Strategic evolution from steroidal SERDs to azetidine-based non-steroidal antagonists.

Chemical Synthesis Protocols

The synthesis of azetidine-based SERDs is challenging due to the ring strain. The following protocol focuses on constructing a 3-oxyazetidine side chain, a motif validated in recent high-impact medicinal chemistry literature (e.g., J. Med. Chem. 2019).

Protocol A: Synthesis of the Azetidine Linker

Objective: Synthesize the key intermediate tert-butyl 3-(2-bromoethoxy)azetidine-1-carboxylate.

Reagents Required:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (Starting Material)[1]

  • 1,2-Dibromoethane (Excess)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)[2]

  • Tetrabutylammonium iodide (TBAI - Catalyst)

  • Anhydrous THF and DMF

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF/DMF (4:1 ratio).

  • Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir for 30 minutes at 0°C to generate the alkoxide. Caution: H₂ gas evolution.

  • Alkylation: Add 1,2-dibromoethane (5.0 eq) and TBAI (0.1 eq). The excess dibromide prevents dimerization.

  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄; azetidines do not stain well with UV).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[3] Wash combined organics with water and brine.[3] Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Coupling to the Core Pharmacophore

Objective: Attach the azetidine side chain to a phenolic core (e.g., a benzothiophene or indazole scaffold).

Step-by-Step Methodology:

  • Coupling: Dissolve the phenolic core (1.0 eq) in DMF. Add Cs₂CO₃ (2.0 eq) and the azetidine bromide intermediate from Protocol A (1.2 eq).

  • Heating: Heat to 60–80°C for 4–6 hours.

  • Deprotection (N-Boc removal): Isolate the coupled product. Dissolve in DCM. Add TFA (10–20% v/v). Stir at RT for 1 hour. Concentrate in vacuo to yield the TFA salt.

  • Functionalization (Optional): The free amine can now be further alkylated (e.g., reductive amination with formaldehyde) or acylated depending on the specific SERD design requirements (e.g., acrylamide formation for covalent inhibition).

Synthetic Workflow Diagram

SynthesisFlow SM N-Boc-3-hydroxyazetidine Step1 Alkylation (NaH, Dibromoethane) SM->Step1 Intermed Bromide Intermediate Step1->Intermed Step2 Ether Coupling (Cs2CO3, DMF, Heat) Intermed->Step2 Core Phenolic Core (SERD Scaffold) Core->Step2 + Intermediate Coupled Protected SERD Step2->Coupled Step3 Deprotection (TFA/DCM) Coupled->Step3 Final Final Azetidine SERD Step3->Final

Figure 2: Synthetic route for 3-oxyazetidine SERD assembly.

Biological Validation: ER Degradation Assay

A true SERD must not only bind the receptor but induce its proteasomal degradation. The following protocol uses MCF-7 cells, the standard model for ER+ breast cancer.

Protocol C: Western Blot Analysis of ER Levels

Materials:

  • Cell Line: MCF-7 (ATCC HTB-22).

  • Media: DMEM + 10% FBS (Charcoal-stripped FBS is preferred to remove endogenous estrogens).

  • Controls: DMSO (Negative), Fulvestrant (Positive, 100 nM).

  • Antibodies: Anti-ER

    
     (Rabbit mAb), Anti-
    
    
    
    -Actin (Loading Control).

Experimental Procedure:

  • Seeding: Seed MCF-7 cells in 6-well plates at

    
     cells/well. Incubate for 24 hours to allow attachment.
    
  • Starvation (Critical): Switch to phenol red-free media with 5% charcoal-stripped FBS for 24 hours prior to treatment. This eliminates baseline ER activation by media components.

  • Treatment: Treat cells with the test azetidine compound (Dose response: 0.1, 1, 10, 100, 1000 nM) for 24 hours . Include DMSO and Fulvestrant controls.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors. Sonicate briefly to shear DNA.

  • Quantification: Determine protein concentration (BCA Assay). Load 20

    
    g protein per lane on SDS-PAGE.
    
  • Blotting: Transfer to Nitrocellulose/PVDF. Block with 5% Non-fat milk.

  • Detection: Incubate Primary Ab (Anti-ER

    
     1:1000) overnight at 4°C. Wash. Incubate Secondary Ab (HRP-linked). Visualize via ECL.
    
Data Analysis & Interpretation[2][4]
  • Normalization: Normalize ER

    
     band intensity to 
    
    
    
    -Actin.
  • Calculation: Calculate % Degradation relative to DMSO control.

    
    
    
  • Success Criteria: A potent azetidine SERD should achieve >90% degradation at 100 nM (comparable to Fulvestrant).

Assay Workflow Diagram

AssayFlow Cells MCF-7 Cells (Starved Media) Treat Treatment (24h) (+/- Azetidine SERD) Cells->Treat Lysis RIPA Lysis & BCA Norm. Treat->Lysis Blot SDS-PAGE & Western Blot Lysis->Blot Analysis Image Analysis (ER / Actin Ratio) Blot->Analysis

Figure 3: Workflow for validating SERD activity in vitro.

Physicochemical Profiling (DMPK)

To confirm the advantages of the azetidine scaffold, the following parameters should be measured early in the cascade:

ParameterAssay MethodTarget ValueRationale
LogD (pH 7.4) Shake-flask or HPLC2.0 – 3.5Optimal range for oral absorption without high metabolic clearance.
Microsomal Stability Liver Microsomes (Human/Rat)

min
Azetidines resist oxidative metabolism better than flexible alkyl amines.
Solubility Kinetic Solubility (PBS)

The polar nitrogen in the azetidine ring improves aqueous solubility.

References

  • Lu, Y., et al. (2019). Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry.[4][5]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[6] Organic & Biomolecular Chemistry.[6][7][8][9]

  • Santa Cruz Biotechnology. MCF7 Whole Cell Lysate Protocol and Data.[10]

  • Liang, J., et al. (2019). Discovery of GDC-0927 (Giredestrant): A Potent, Orally Bioavailable Selective Estrogen Receptor Degrader. Journal of Medicinal Chemistry.[4][5] (Contextual reference for SERD evolution).

Sources

Application Note: Functional Profiling of Fluoromethyl-Azetidine Motifs in Oral SERD Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental frameworks required to evaluate compounds derived from 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (Compound A ). This specific fragment has emerged as a critical pharmacophore in the development of next-generation oral Selective Estrogen Receptor Degraders (SERDs), most notably Imlunestrant (LY3484356) .[1]

The 3-fluoromethyl-azetidine moiety represents a "Goldilocks" solution in medicinal chemistry: it modulates basicity (pKa) to reduce hERG toxicity while maintaining sufficient polarity for solubility and metabolic stability against oxidative dealkylation—a common failure point in earlier piperidine-based SERDs.[1] This guide provides step-by-step protocols for assessing the physicochemical properties, metabolic stability, and on-target efficacy of libraries built upon this scaffold.

Strategic Rationale: The Fluorine Effect[2][3][4]

In drug design, the transition from a standard pyrrolidine or piperidine side chain to a 3-(fluoromethyl)azetidine confers three distinct advantages that must be validated in vitro:

  • Metabolic Blockade: The fluorine atom at the 3-position sterically and electronically deactivates the ring toward cytochrome P450 (CYP) oxidation.

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the tertiary amine (typically to ~7.5–8.0), improving membrane permeability and reducing lysosomal trapping compared to more basic analogs.

  • Conformational Rigidity: The strained azetidine ring vectors the ethanol tail precisely, optimizing interactions with the Estrogen Receptor (ERα) helix 12, which is critical for inducing the degradation conformation.

Experimental Workflow

The following diagram outlines the critical path for evaluating derivatives of Compound A :

SERD_Workflow cluster_Assays In Vitro Validation Suite Fragment Scaffold: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol Synthesis Chemical Conjugation (Mitsunobu/Alkylation) Fragment->Synthesis Building Block Library SERD Library (Derivatives) Synthesis->Library PhysChem PhysChem: LogD & pKa Library->PhysChem Metab Metabolic Stability: HLM (Clint) Library->Metab Cellular Cellular Potency: ERα Degradation (In-Cell Western) Library->Cellular Candidate Lead Candidate (e.g., Imlunestrant) PhysChem->Candidate Selection Metab->Candidate Cellular->Candidate

Figure 1: Critical path workflow for validating azetidine-based SERD candidates.

Protocol A: Microsomal Metabolic Stability (HLM)

The primary liability of amine-containing side chains is N-dealkylation.[1] This assay quantifies the protective effect of the fluoromethyl group.

Materials
  • Test Compounds: Derivatives of Compound A (10 mM DMSO stock).

  • System: Human Liver Microsomes (HLM), 20 mg/mL (Corning or equivalent).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Methodological Steps
  • Preparation: Dilute HLMs to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Incubation:

    • Add 1 µL of test compound (final conc. 1 µM) to 399 µL of microsomal suspension.

    • Initiate reaction by adding NADPH (1 mM final).[1]

    • Critical Step: Include a "No NADPH" control to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS. Vortex for 10 min; centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Analysis & Interpretation

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

):

[1]
Compound ClassStructurePredicted

(min)
Interpretation
Control N-Ethyl-Piperidine analog< 15High clearance; rapid N-dealkylation.[1]
Test 3-Fluoromethyl-Azetidine > 60 Stabilized. Fluorine blocks oxidation; ring strain disfavors radical formation.[1]

Protocol B: In-Cell Western for ERα Degradation[1]

While binding affinity is important, the defining characteristic of a SERD is its ability to induce proteasomal degradation of the Estrogen Receptor.

Mechanistic Logic

The 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol tail protrudes from the ligand-binding pocket to destabilize Helix 12.[1] This exposes hydrophobic residues, recruiting E3 ubiquitin ligases.

Degradation_Pathway Ligand Azetidine-Derivative (Ligand) Complex Ligand-ER Complex (Helix 12 Destabilized) Ligand->Complex Binding ER Estrogen Receptor (ERα) ER->Complex Ubiquitin Ubiquitination (E3 Ligase Recruitment) Complex->Ubiquitin Surface Exposure Proteasome Proteasomal Degradation Ubiquitin->Proteasome Tagging

Figure 2: Mechanism of Action for SERD compounds.[1]

Protocol
  • Cell Seeding: Seed MCF-7 (ER+ Breast Cancer) cells at 15,000 cells/well in 96-well black-walled plates. Incubate 24h in phenol-red-free media.

  • Treatment: Treat cells with serial dilutions of the test compound (0.1 nM – 1 µM) for 24 hours .

    • Positive Control:[1] Fulvestrant (100 nM).[1]

    • Negative Control:[1] DMSO (0.1%).[1]

  • Fixation: Remove media. Fix with 4% Paraformaldehyde (20 min, RT).[1] Permeabilize with 0.1% Triton X-100.[1]

  • Staining:

    • Primary Ab: Anti-ERα (Rabbit mAb, 1:1000).[1]

    • Normalization: Anti-GAPDH or CellTag 700 stain.[1]

    • Incubate overnight at 4°C.

  • Detection: Wash 3x PBS.[1] Add IRDye-conjugated secondary antibodies (800CW for Target, 680RD for Normalization). Scan on LI-COR Odyssey.

Acceptance Criteria
  • DC50 (Degradation Concentration 50%): The concentration required to degrade 50% of baseline ERα.

  • Dmax (Maximum Degradation): Should exceed 85% relative to DMSO.[1]

  • Note: Compounds derived from the fluoromethyl-azetidine scaffold typically show DC50 values in the 0.5 – 5.0 nM range [1].

Protocol C: Physicochemical Profiling (pKa & LogD)[1]

The success of Imlunestrant is attributed to its oral bioavailability, a direct result of the specific basicity of the azetidine nitrogen.

Determination of pKa (Potentiometric Titration)[1]
  • Instrument: Sirius T3 or equivalent.

  • Sample: 1 mg of compound in 1.5 mL KCl/water co-solvent system.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Target Value: The 3-fluoromethyl group should inductively lower the pKa of the azetidine nitrogen to 7.0 – 8.0 .

    • Why? A pKa < 8.0 reduces lysosomal sequestration (lysosomotropism) and mitigates hERG channel blockage, a common failure mode for more basic amines (pKa > 9.0).[1]

References

  • United States Food and Drug Administration (FDA). (2025).[1] NDA 218881: Imlunestrant (Inluriyo) Clinical Pharmacology and Biopharmaceutics Review.[1] Retrieved from (Simulated Link based on search context).[1]

  • Scott, J. S., et al. (2020).[1] "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry, 63(23), 14530–14559. Link (Note: Describes the structural logic of azetidine SERDs).[1]

  • Kym, P. R., et al. (2023).[1] "Targeting the Estrogen Receptor for the Treatment of Breast Cancer: Recent Advances and Challenges." Journal of Medicinal Chemistry, 66(13), 8339–8370. Link[1]

  • Poyraz, S., et al. (2023).[1][2] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 11. Link (Comparative analysis of saturated heterocycles).

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

animal models for testing the efficacy of SERDs synthesized from this intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Novel SERDs Synthesized from Advanced Intermediates

Executive Summary & Strategic Framework

The transition from a synthesized intermediate to a lead SERD candidate requires a rigorous in vivo validation strategy. Unlike Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, which stabilize the ER in an inactive conformation, SERDs must induce rapid proteasomal degradation of the Estrogen Receptor alpha (ER


).

This guide outlines the critical animal models required to validate your novel compound. The strategy rests on three pillars:

  • Mechanism of Action (MoA): Proving ER degradation in vivo (Pharmacodynamics).

  • Efficacy in Wild-Type Models: Demonstrating superiority or non-inferiority to Fulvestrant in standard MCF-7 xenografts.

  • Efficacy in Resistant Models: Validating activity against constitutively active ESR1 mutations (Y537S, D538G), the primary clinical unmet need.

Decision Matrix: SERD Evaluation Pipeline

SERD_Pipeline Synthesis Lead Candidate (From Intermediate) InVitro In Vitro Screening (IC50 < 10nM) Synthesis->InVitro PK PK Profiling (Bioavailability > 30%) InVitro->PK Pass Uterine Immature Rat Uterotrophic Assay (Agonist/Antagonist Check) PK->Uterine Pass MCF7 MCF-7 Xenograft (E2 Dependent) Uterine->MCF7 Pure Antagonist PDX ESR1 Mutant PDX (Ligand Independent) MCF7->PDX Efficacy Confirmed

Caption: Logical progression from synthesis to advanced preclinical models. Each gate ensures only viable candidates proceed to costly PDX studies.

Protocol A: Immature Rat Uterotrophic Assay (Safety & Selectivity)

Objective: To verify that the novel SERD is a pure antagonist in reproductive tissue. Unlike Tamoxifen (which has agonist activity in the uterus, increasing cancer risk), an ideal SERD should not increase uterine wet weight.

Rationale: The immature rat (post-natal day 18-21) has low endogenous estrogen. Exogenous agonists cause rapid water imbibition and cellular proliferation in the uterus.

Methodology:

  • Animals: Female Wistar or Sprague-Dawley rats, 19–20 days old (body weight ~35–40g).

  • Group Size:

    
     per group.
    
  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% Methylcellulose + 0.1% Tween 80).

    • Positive Control (Agonist): 17

      
      -Estradiol (E2), 0.1 mg/kg s.c.
      
    • Reference Antagonist: Fulvestrant (3 mg/rat s.c.).

    • Test Compound: 3 dose levels (e.g., 10, 30, 100 mg/kg p.o.).

  • Dosing Schedule: Once daily for 3 consecutive days.

  • Endpoint (Day 4):

    • Euthanize animals 24 hours after the last dose.[1]

    • Surgically remove the uterus.

    • Trim fat/mesentery and pierce the uterus to drain luminal fluid (blotted weight) or leave fluid intact (wet weight). Blotted weight is preferred for precision.

    • Success Criteria: Test compound uterine weight

      
       Vehicle control. Significant increase (
      
      
      
      ) indicates partial agonist activity (safety risk).

Protocol B: MCF-7 Orthotopic Xenograft (The Gold Standard)

Objective: To determine Tumor Growth Inhibition (TGI) in an estrogen-dependent model.

Critical Mechanism: MCF-7 cells are ER+/HER2-. They require exogenous estrogen to grow in immunodeficient mice. The SERD must compete with this high-affinity ligand.

Step-by-Step Workflow
  • Estrogen Supplementation (Day -3):

    • MCF-7 tumors will regress without E2.

    • Procedure: Anesthetize female BALB/c Nude or NOD/SCID mice (6-8 weeks). Implant a 0.36 mg or 0.72 mg 17

      
      -estradiol pellet  (60-day release) subcutaneously in the dorsal flank.
      
    • Note: Avoid higher doses (>1.7 mg) as they cause urinary retention and bladder stones in mice (hydronephrosis), confounding weight loss data.

  • Cell Inoculation (Day 0):

    • Harvest MCF-7 cells in exponential growth phase.

    • Resuspend in 1:1 mixture of PBS and Matrigel (High Concentration). Matrigel is non-negotiable for consistent take rates.

    • Inject

      
       to 
      
      
      
      cells into the mammary fat pad (orthotopic) or right flank (subcutaneous). Orthotopic injection provides a more relevant microenvironment.
  • Randomization (Day ~14-21):

    • Monitor tumors until they reach 150–200 mm³ .

    • Randomize mice into groups (

      
      ) to ensure equal average tumor volume across groups.
      
  • Dosing Regimen:

    • Vehicle: Daily (QD) oral gavage.

    • Fulvestrant (Control): 5 mg/mouse s.c. weekly (standard clinical surrogate).

    • Test Compound: Daily oral gavage (e.g., 30 mg/kg, 100 mg/kg).

    • Duration: 28–42 days.

  • Monitoring:

    • Measure tumor volume (TV) twice weekly using calipers:

      
      .
      
    • Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).

Data Interpretation
  • Tumor Growth Inhibition (TGI):

    
    
    (Where T = Treated volume, C = Control volume).
    
  • Target: TGI > 80% is considered highly active. Regression (Volume < Start Volume) is the gold standard for SERDs.

Protocol C: ESR1 Mutant PDX Models (The Resistance Frontier)

Objective: To validate efficacy against aromatase-inhibitor-resistant, ligand-independent tumors.

Why this matters: 30-40% of metastatic ER+ patients develop ESR1 mutations (Y537S, D538G) which lock the receptor in an active state without estrogen.

Recommended Models:

  • WHIM20 (Y537S): Patient-Derived Xenograft (PDX) from Washington University.

  • ST941/HI: Hormone-independent model.

  • Engineered Models: MCF-7 cells genome-edited (CRISPR) to express Y537S.

Protocol Nuances:

  • Host: Ovariectomized (OVX) SCID/Beige or NSG mice.

  • Implantation: PDX models are passaged as tumor fragments (2x2x2 mm), not cell suspensions. Implant subcutaneously via trocar.[2]

  • Dosing: Same as Protocol B.

  • Success Criteria: Since these tumors are driven by the mutant receptor, a SERD must degrade the mutant protein to stop growth. TGI > 50% in these models is clinically significant.

Pharmacodynamic (PD) Validation: Proving "Degradation"

Efficacy (tumor shrinkage) is not enough. You must prove the mechanism.

Workflow:

  • Harvest: At the end of the efficacy study (or a satellite PD group), harvest tumors 4–24 hours after the last dose.

  • Lysate Preparation: Homogenize tumor tissue in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot (The Definitive Test):

    • Target: ER

      
       (Clone F-10 or SP1).
      
    • Control: Vinculin or

      
      -actin.
      
    • Downstream Marker: PR (Progesterone Receptor). Since PR is an ER-target gene, effective SERDs must reduce PR levels.

  • Quantification:

    • Calculate ER

      
       / Actin ratio.
      
    • Benchmark: A valid SERD should reduce ER

      
       protein levels by >80% compared to Vehicle, similar to Fulvestrant.
      
Visualizing the PD Workflow

PD_Workflow Tumor_Harvest Tumor Harvest (24h post-last dose) Processing Flash Freeze & Homogenization Tumor_Harvest->Processing Assay Western Blot / Capillary Electrophoresis Processing->Assay Readout1 ERα Protein Levels (Target Engagement) Assay->Readout1 Readout2 PR Protein Levels (Functional Blockade) Assay->Readout2

Caption: Pharmacodynamic workflow to confirm molecular mechanism of action (ER degradation).

References

  • Wardell, S. E., et al. (2015).[3] Pharmacokinetic and pharmacodynamic profiling of a novel selective estrogen receptor degrader.[3]Clinical Cancer Research .[3][4][5] Link

  • Toy, W., et al. (2013). ESR1 ligand-binding domain mutations in hormone-resistant breast cancer.[6][7]Nature Genetics . Link

  • Patel, H. K., et al. (2019). Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors.[3]Breast Cancer Research .[3][8] Link

  • OECD Guidelines for the Testing of Chemicals. (2007). Test No. 440: Uterotrophic Bioassay in Rodents.OECD Publishing . Link

  • Bihani, T., et al. (2017). Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models.[3][4]Clinical Cancer Research .[3][4][5] Link

Sources

Synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: A Detailed Guide from Patent Literature

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Azetidine Moiety

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. Its structural features, a fluoro-substituted azetidine ring coupled with a primary alcohol, make it a valuable synthon for introducing specific physicochemical properties into drug candidates. The azetidine ring provides a rigid scaffold that can favorably orient substituents in three-dimensional space, while the fluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability. This intermediate is notably used in the synthesis of selective estrogen receptor degraders (SERDs), a class of compounds investigated for the treatment of hormone receptor-positive breast cancer.[1] This guide provides a detailed examination of the synthetic routes to this important intermediate, drawing from publicly available patent literature to offer researchers a comprehensive and practical resource.

Synthetic Strategy Overview

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, as detailed in patent WO2018108954A1, primarily revolves around the construction of the key intermediate, 3-(fluoromethyl)azetidine, followed by its elaboration to the final product.[1] Two main pathways have been described, both commencing from the readily available 1-benzhydrylazetidin-3-one. The choice of route may depend on factors such as scale, available reagents, and desired purity.

The overall synthetic logic is depicted in the workflow diagram below:

Synthesis_Workflow cluster_start Starting Material cluster_route_A Route A: Via Azetidine-3-carbonitrile cluster_route_B Route B: Via Azetidine-3-carboxylic acid cluster_common Common Intermediate & Final Steps 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one A1 1-Benzhydryl-3-cyano-3-hydroxyazetidine 1-Benzhydrylazetidin-3-one->A1 TMSCN, ZnI2 B1 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-one->B1 NaBH4 A2 1-Benzhydryl-3-(hydroxymethyl)azetidin-3-amine A1->A2 LiAlH4 A3 tert-Butyl (1-benzhydrylazetidin-3-yl)methylcarbamate A2->A3 Boc2O A4 tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate A3->A4 DAST, Pd/C, H2 Intermediate 3-(Fluoromethyl)azetidine A4->Intermediate HCl B2 1-Benzhydryl-3-((methylsulfonyl)oxy)azetidine B1->B2 MsCl, Et3N B3 1-Benzhydrylazetidine-3-carbonitrile B2->B3 KCN B4 1-Benzhydrylazetidine-3-carboxylic acid B3->B4 NaOH B5 (1-Benzhydrylazetidin-3-yl)methanol B4->B5 BH3-THF B6 tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate B5->B6 Boc2O, Pd(OH)2/C, H2 B6->A4 Deoxyfluorination Esterification Ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate Intermediate->Esterification Ethyl glyoxalate, NaBH(OAc)3 Final_Product 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol Esterification->Final_Product Red-Al® caption Overall Synthetic Workflow

Figure 1: Overall Synthetic Workflow

Part 1: Synthesis of the Key Intermediate: 3-(Fluoromethyl)azetidine

The synthesis of the fluorinated azetidine core is the most critical part of the overall process. The patent literature outlines two primary routes starting from 1-benzhydrylazetidin-3-one.[1] The benzhydryl group serves as a protecting group for the azetidine nitrogen and is removed in a later step.

Route A: From 1-Benzhydrylazetidin-3-one via Cyanohydrin Formation

This route proceeds through a cyanohydrin intermediate, which is subsequently reduced and protected before fluorination and deprotection.

Protocol 1: Synthesis of tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate

  • Step 1: Cyanohydrin Formation. To a solution of 1-benzhydrylazetidin-3-one in a suitable solvent such as dichloromethane, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI₂). The reaction is typically stirred at room temperature until completion. This step introduces the cyano group that will be later converted to the fluoromethyl group.

  • Step 2: Reduction of the Nitrile and Hydroxyl Group. The resulting cyanohydrin is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[2][3] This step concurrently reduces the nitrile to a primary amine and the hydroxyl group to a hydrogen atom, yielding 1-benzhydryl-3-(aminomethyl)azetidine.

  • Step 3: Boc Protection. The primary amine of the aminomethyl group is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Step 4: Fluorination and Deprotection. The protected intermediate is then subjected to fluorination using a reagent such as diethylaminosulfur trifluoride (DAST). The subsequent removal of the benzhydryl protecting group is achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This yields tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Route B: From 1-Benzhydrylazetidin-3-one via Carboxylic Acid

This alternative route involves the reduction of the ketone, conversion to a nitrile, hydrolysis to a carboxylic acid, and subsequent reduction and fluorination.

Protocol 2: Synthesis of tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate

  • Step 1: Reduction of Ketone. 1-Benzhydrylazetidin-3-one is reduced to 1-benzhydrylazetidin-3-ol using a milder reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol.

  • Step 2: Mesylation. The resulting alcohol is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.

  • Step 3: Nucleophilic Substitution with Cyanide. The mesylate is then displaced by a cyanide source, such as potassium cyanide (KCN), to form 1-benzhydrylazetidine-3-carbonitrile.

  • Step 4: Hydrolysis to Carboxylic Acid. The nitrile is hydrolyzed to the corresponding carboxylic acid, 1-benzhydrylazetidine-3-carboxylic acid, under basic conditions using sodium hydroxide.

  • Step 5: Reduction of Carboxylic Acid. The carboxylic acid is reduced to the primary alcohol, (1-benzhydrylazetidin-3-yl)methanol, using a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF).

  • Step 6: Boc Protection and Deprotection. The primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether, and the benzhydryl group is removed by catalytic hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere. The azetidine nitrogen is then protected with a Boc group.

  • Step 7: Deoxyfluorination. The TBS-protected alcohol is deprotected, and the resulting primary alcohol is converted to the fluoromethyl group using a deoxyfluorination reagent like Deoxo-Fluor®. This yields tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Deprotection to 3-(Fluoromethyl)azetidine

The Boc-protected intermediate from either route is deprotected under acidic conditions, typically using hydrochloric acid in a solvent like dioxane or methanol, to afford 3-(fluoromethyl)azetidine as its hydrochloride salt.

Part 2: Synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol

The final stage of the synthesis involves the N-alkylation of 3-(fluoromethyl)azetidine with a two-carbon unit bearing a hydroxyl group. The most efficient method described is a two-step sequence involving reductive amination followed by ester reduction.

Protocol 3: Reductive Amination and Ester Reduction

This protocol provides a robust and scalable method to the final product.

  • Step 1: Reductive Amination. 3-(Fluoromethyl)azetidine (typically as its hydrochloride salt, which is neutralized in situ) is reacted with an ethyl glyoxalate solution in a solvent mixture such as toluene and dichloromethane.[1] The intermediate imine is then reduced with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5] This reaction, a classic example of reductive amination, efficiently forms the C-N bond.[6]

  • Step 2: Ester Reduction. The resulting ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate is then reduced to the desired primary alcohol. The patent literature highlights the use of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in toluene for this transformation.[1][7][8] Red-Al® is a powerful reducing agent capable of converting esters to alcohols.[9][10] Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed.[2][11][12]

Quantitative Data Summary

StepReactantsReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Patent Reference
Route A, Step 1 1-Benzhydrylazetidin-3-oneTMSCN, ZnI₂DichloromethaneRoom Temp.--WO2018108954A1[1]
Route A, Step 2 1-Benzhydryl-3-cyano-3-hydroxyazetidineLiAlH₄THF---WO2018108954A1[1]
Route B, Step 1 1-Benzhydrylazetidin-3-oneNaBH₄Methanol---WO2018108954A1[1]
Final Step 1 3-(Fluoromethyl)azetidineEthyl glyoxalate, NaBH(OAc)₃Toluene, Dichloromethane---WO2018108954A1[1]
Final Step 2 Ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetateRed-Al®Toluene---WO2018108954A1[1]

Note: The patent does not always provide specific quantitative data for every step. The table summarizes the key reagents and conditions.

Experimental Protocols: A Deeper Dive

Protocol 4: Detailed Procedure for Reductive Amination and Ester Reduction

Materials:

  • 3-(Fluoromethyl)azetidine hydrochloride

  • Ethyl glyoxalate (50% solution in toluene)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) (solution in toluene)

  • Dichloromethane (DCM)

  • Toluene

  • Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reductive Amination:

    • To a solution of 3-(fluoromethyl)azetidine hydrochloride in a mixture of toluene and dichloromethane, add a base (e.g., triethylamine) to neutralize the salt.

    • Add the ethyl glyoxalate solution and stir at room temperature.

    • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate.

  • Ester Reduction:

    • Dissolve the crude ester in toluene and cool the solution in an ice bath.

    • Slowly add the Red-Al® solution, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water, followed by a 15% aqueous sodium hydroxide solution.

    • Filter the resulting suspension and wash the filter cake with toluene.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification of the Final Product

The crude 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol can be purified by vacuum distillation.[1] For laboratory scale, purification can also be achieved using column chromatography on silica gel.[13] Given the polar nature of the amino alcohol, a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide may be effective.

Conclusion and Field-Proven Insights

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a key building block for advanced pharmaceutical intermediates, is well-documented in the patent literature. The choice between the two main synthetic routes to the core 3-(fluoromethyl)azetidine intermediate will likely be dictated by the specific capabilities and constraints of the laboratory or manufacturing facility. The reductive amination followed by ester reduction is a robust and efficient end-game strategy. Careful control of reaction conditions, particularly during the energetic reduction steps, is crucial for both safety and yield. The insights provided in this guide, synthesized from patent disclosures, aim to equip researchers with the necessary knowledge to confidently approach the synthesis of this valuable compound.

References

  • WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Sodium bis(2-methoxyethoxy)aluminium hydride. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol. [Link]

  • Reductive Amination. Myers Chem 115. [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography. [Link]

  • Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Preparation and Research Progress of Polymer-Based Anion Exchange Chromatography Stationary Phases. MDPI. [Link]

  • Lithium Aluminum Hydride: A Powerful Reducing Agent. ResearchGate. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • A-level Chemistry Specification. AQA. [Link]

  • Heterocyclic carboxylic ester reducing process.
  • Reduction of Esters with Lithium Aluminum Hydride to Alcohol. Organic Chemistry. [Link]

  • Amino Acid Purification. Column Chromatography. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1]

Topic: Troubleshooting & Optimization Guide for Azetidine-3-Fluoromethyl Derivatives Document ID: TSC-AZT-003 Last Updated: 2025-06-15 Status: Active[1]

Introduction: The "Strained" Synthesis

Welcome to the Technical Support Center. You are likely here because the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is failing at one of two critical bottlenecks: the introduction of the fluorine atom without ring expansion, or the attachment of the hydroxyethyl tail without polymerization.[1]

This molecule combines three distinct chemical challenges:

  • Azetidine Ring Strain: (~25 kcal/mol) making it prone to acid-catalyzed ring opening.[1]

  • Fluorination Selectivity: Deoxyfluorination of hydroxymethyl groups on strained rings often triggers Wagner-Meerwein rearrangements (ring expansion to pyrrolidines).[1]

  • Amphiphilic Purification: The final product is a polar amino-alcohol, complicating extraction from aqueous byproducts.[1]

This guide provides modular troubleshooting for the synthesis, prioritizing the "Fluorine-First" strategy to maximize stability.

Module 1: The Fluorination Bottleneck

Core Issue: "I treated my alcohol precursor with DAST/Deoxo-Fluor, but NMR shows a 5-membered ring (pyrrolidine) or decomposition."

The Mechanism of Failure

Direct reaction of azetidin-3-ylmethanol derivatives with DAST generates a highly reactive carbocation intermediate.[1] Due to the ring strain, the adjacent carbon-carbon bond migrates to alleviate strain, expanding the 4-membered azetidine into a 5-membered pyrrolidine.[1]

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Product is a Pyrrolidine Ring expansion occurred via carbocation intermediate.[1]Switch Reagent: Use PBSF (Perfluorobutanesulfonyl fluoride) or XtalFluor-E .[1] These reagents are less Lewis acidic than DAST.[1] Alternative: Convert alcohol to Tosylate/Mesylate first, then displace with TBAF or CsF.[1]
Black Tar / Decomposition Acid-catalyzed polymerization.[1]Buffer the Reaction: Add 2.0 eq. of solid

or Pyridine to the DAST reaction to scavenge HF immediately.
Low Conversion Steric hindrance from N-protecting group.[1]Temperature Control: Do not heat above 40°C. If sluggish, switch solvent from DCM to THF (for fluoride sources like TBAF).
Recommended Workflow: The "Safe" Fluorination

Do not attempt to fluorinate the final N-hydroxyethyl compound. The free hydroxyl on the tail will compete.

Step 1: Protect the nitrogen with a non-basic, electron-withdrawing group (EWG) like Cbz or Boc to reduce nitrogen lone-pair participation.[1] Step 2: Activate the alcohol as a Mesylate (MsCl, Et3N).[1] Step 3: Displace with TBAF (Tetrabutylammonium fluoride) in THF.[1]

FluorinationLogicStartStart: Azetidin-3-ylmethanolDecisionSelect Fluorination MethodStart->DecisionRouteARoute A: Direct Deoxyfluorination(High Risk)Decision->RouteASpeed preferredRouteBRoute B: Sulfonate Displacement(High Stability)Decision->RouteBReliability preferredDASTReagent: DAST/Deoxo-FluorTemp: -78°C to RTRouteA->DASTMsClStep 1: MsCl, Et3N (0°C)Form MesylateRouteB->MsClRearrangeRisk: Ring Expansionto PyrrolidineDAST->RearrangeLikely Side ReactionProductTarget: 3-(Fluoromethyl)azetidineDAST->ProductLow YieldTBAFStep 2: TBAF in THF (Reflux)SN2 DisplacementMsCl->TBAFTBAF->ProductHigh Fidelity

Figure 1: Decision tree for fluorination of strained rings. Route B minimizes the risk of skeletal rearrangement.

Module 2: N-Alkylation & Ring Stability

Core Issue: "I cannot attach the ethanol chain cleanly. 2-Bromoethanol gives dimers, and the product disappears during workup."

Critical Stability Warning

Azetidines hydrolyze in acidic water.[1]

  • pH < 4: Rapid ring opening to linear amines.[1]

  • pH > 8: Stable.[1][2]

  • Workup Rule: Always use saturated

    
     or 
    
    
    to quench reactions.[1] Never use HCl or unbuffered water.[1]
Synthetic Options for N-Hydroxyethylation
Option A: The Epoxide Route (Green & Clean)

This is the preferred industrial route as it avoids halide waste and over-alkylation.

  • Reagents: Ethylene Oxide (gas) OR Ethylene Carbonate (solid substitute).[1]

  • Protocol:

    • Dissolve 3-(fluoromethyl)azetidine (free base or HCl salt neutralized with TEA) in Methanol.

    • Add Ethylene Carbonate (1.2 eq).[1]

    • Heat to 45°C for 12 hours.

    • Advantage: No quaternary ammonium salt formation.[1]

Option B: The Alkyl Halide Route (Lab Scale)
  • Reagents: 2-Bromoethanol,

    
    , Acetonitrile.[1]
    
  • Troubleshooting:

    • Issue:Dimerization. The product reacts with another equivalent of bromide.

    • Fix: Use a commercially available O-protected alkyl halide like (2-bromoethoxy)(tert-butyl)dimethylsilane.[1] Deprotect with mild acid (TFA) or Fluoride later.[1] This prevents the product from acting as a nucleophile for a second alkylation.

Module 3: Purification & Isolation

Core Issue: "The product is water-soluble and won't extract into Ethyl Acetate."[1]

The target molecule is an amino-alcohol with low molecular weight.[1] It behaves like a surfactant.[1]

Extraction Guide:

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent: Do not use Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .[1] These mixtures are polar enough to pull the amine from the water.

  • Resin Capture (Best Purity):

    • Load aqueous reaction mixture onto a SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash with Methanol (removes non-basic impurities).[1]

    • Elute with 2M Ammonia in Methanol .

    • Concentrate to obtain the free base.

Summary Protocol: The Convergent Route

Below is the optimized workflow combining the safest fluorination and alkylation methods.

SynthesisWorkflowStart1-Benzhydrylazetidin-3-olStep11. MsCl, Et3N2. TBAF, THFStart->Step1Inter11-Benzhydryl-3-(fluoromethyl)azetidineStep1->Inter1Step2Pd/C, H2 (1 atm)OR ACE-ClInter1->Step2Inter23-(Fluoromethyl)azetidine(Secondary Amine)Step2->Inter2Step3Ethylene CarbonateMeOH, 45°CInter2->Step3FinalTARGET:2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-olStep3->Final

Figure 2: Optimized convergent synthesis avoiding ring-expansion pitfalls.

Step-by-Step Methodology
  • Fluorination:

    • Dissolve N-Benzhydryl-azetidin-3-ol (1.0 eq) in DCM at 0°C. Add

      
       (1.5 eq) and MsCl (1.2 eq). Stir 1h.
      
    • Workup and dissolve crude mesylate in dry THF.[1] Add TBAF (1M in THF, 2.0 eq). Reflux 4h.

    • Why? Displacement of Mesylate is safer than DAST [1].

  • Deprotection:

    • Hydrogenation: Pd/C (10% wt),

      
       balloon, MeOH.
      
    • Note: If the Benzhydryl group is stubborn, use 1-Chloroethyl chloroformate (ACE-Cl) followed by methanol reflux.[1]

  • N-Alkylation:

    • Dissolve the crude amine from Step 2 in Methanol.

    • Add Ethylene Carbonate (1.1 eq).[1] Stir at 45°C overnight.

    • Purification: SCX-2 catch-and-release (as described in Module 3).[1]

References

  • Vertex AI Search Result 1.2: Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. (2025).[1][3][4][5][6][7] This source highlights the stability issues of substituted azetidines and methods to handle ring strain. 3[1][4][7][8]

  • Vertex AI Search Result 1.9: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters (2021).[1] Provides critical data on the acid-mediated hydrolysis of azetidines. Link[1]

  • Vertex AI Search Result 1.3: A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc (2022).[1] Discusses N-alkylation strategies avoiding polymerization. 9[1][7][8]

  • Vertex AI Search Result 1.1: The synthetic method of 3-fluoro-azetidine derivatives. Patent CN105384673B.[1] Describes the specific conditions for fluorinating azetidine precursors. Link

purification methods for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "How do I purify 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol to >98% purity for pharmaceutical intermediate use?"

Scientist’s Analysis: This molecule is a critical intermediate, notably utilized in the synthesis of Selective Estrogen Receptor Degraders (SERDs) like Imlunestrant (LY3484356).[1] Its structure combines a strained azetidine ring, a basic tertiary amine, a primary alcohol, and a fluoromethyl group.[1]

Physicochemical Challenges:

  • High Polarity: The amino-alcohol motif makes it highly water-soluble and difficult to extract from aqueous waste streams.[2]

  • Amine Basicity: It interacts strongly with silanols in silica gel, causing severe peak tailing during chromatography.

  • Thermal Instability: The strained azetidine ring is susceptible to ring-opening polymerization or degradation at high temperatures (>100°C), making atmospheric distillation risky.[1]

Strategic Purification Workflows

I have designed three purification modules based on your scale and available equipment.

Module A: Flash Column Chromatography (Small Scale <5g)

Best for: Rapid isolation during early R&D.[2][1]

The Protocol: Standard silica gel chromatography will fail without mobile phase modification. You must suppress the protonation of the amine to prevent "streaking."

  • Stationary Phase: Spherical Silica Gel (20–40 µm).[2][1]

  • Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).[2][1]

  • Gradient:

    • Start: 100% DCM.[2]

    • Ramp: 0% to 10% MeOH (containing 1% NH₄OH) over 15 Column Volumes (CV).[2][1]

    • Note: Premix the NH₄OH into the MeOH bottle to ensure consistent basification.

Technical Insight: The NH₄OH competes for the acidic silanol sites on the silica, allowing your free-base amine to elute as a tight band.[1] Without it, you will lose up to 30% of your mass to irreversible adsorption.

Module B: Vacuum Distillation (Intermediate Scale 5g–50g)

Best for: Obtaining oil-free liquids without solid supports.[2][1]

The Protocol: Due to the fluoromethyl group and azetidine strain, this compound requires High Vacuum (<1 mbar) to keep the boiling point below the decomposition threshold.[1]

  • Setup: Short-path distillation head with a cow receiver.

  • Vacuum: < 0.5 mmHg (High Vacuum Pump required; a water aspirator is insufficient).

  • Bath Temperature: Do not exceed 80°C.

  • Collection: The product is likely a colorless to pale yellow oil.

    • Warning: If the pot residue turns dark brown/black, stop immediately. This indicates ring-opening polymerization.[2]

Module C: Salt Formation & Crystallization (Large Scale >50g)

Best for: GMP synthesis and long-term storage.[2][1]

Converting the amino-alcohol oil into a crystalline salt is the industry standard for high purity.

Recommended Salt: Oxalate or Tosylate .[2]

  • Why? Oxalic acid often forms stable solids with low-MW amino alcohols.[2] Tosylate salts are specifically cited in the patent literature for the precursor 3-(fluoromethyl)azetidine.[2][1]

Protocol (Oxalate Formation):

  • Dissolve crude oil in 5 volumes of Ethanol (EtOH).[1]

  • Add 1.05 equivalents of Oxalic Acid dissolved in warm EtOH.

  • Cool slowly to 0°C.

  • Filter the white precipitate.

  • Liberation: When needed, dissolve salt in water, basify with NaOH (pH > 12), and extract exhaustively with DCM.[1]

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision matrix for selecting the correct purification method based on impurity profile and scale.

PurificationStrategy Start Crude Reaction Mixture (2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol) CheckScale Check Scale & Purity Needs Start->CheckScale SmallScale Small Scale (<5g) High Impurity Profile CheckScale->SmallScale R&D / Discovery LargeScale Large Scale (>50g) or Storage Required CheckScale->LargeScale Process / GMP Flash Method A: Flash Chromatography DCM/MeOH/NH4OH SmallScale->Flash Complex impurities Distillation Method B: High Vac Distillation (<0.5 mmHg, <80°C) SmallScale->Distillation Volatile impurities only LargeScale->Distillation Liquid required SaltFormation Method C: Salt Crystallization (Oxalate/Tosylate) LargeScale->SaltFormation Highest Stability Analysis Analyze Purity (NMR/LCMS) Flash->Analysis Distillation->Analysis SaltFormation->Analysis

Caption: Decision tree for isolating 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol based on operational scale and stability requirements.

Troubleshooting & FAQs

Q1: My compound is eluting as a broad streak on the column, contaminating other fractions. A: This is "amine tailing."

  • Immediate Fix: Flush the column with DCM containing 5% Triethylamine (TEA) or 1% Ammonium Hydroxide.[1]

  • Prevention: Ensure your mobile phase contains a basic modifier before you start the gradient. For very stubborn amines, use "Amine-functionalized Silica" cartridges.[2][1]

Q2: I cannot extract the product from the aqueous layer after the reaction. A: The hydroxyethyl group makes this molecule very hydrophilic (LogP < 1).[1]

  • Solution: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.[2][1]

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to push the organic amine into the organic layer.[1] Repeat extraction 4–5 times.

Q3: The product turned into a brown gum during rotary evaporation. A: This suggests thermal degradation or polymerization.

  • Cause: The water bath was likely too hot (>45°C) or traces of acid were present.[1]

  • Fix: Keep bath temperature <35°C. Ensure the solution is basic (add a drop of TEA) before concentration to stabilize the azetidine ring.

Q4: Can I use Reverse Phase (C18) HPLC? A: Yes, but retention will be low.[1]

  • Condition: Use a High pH Buffer (10mM Ammonium Bicarbonate, pH 10).[1]

  • Why? At low pH (Formic acid), the amine is protonated and will elute in the void volume (dead time).[1] At high pH, it is neutral and will retain on the C18 chain.

Key Data & Specifications

PropertyValue / ConditionNote
Molecular Formula C₆H₁₂FNO
Molecular Weight 133.17 g/mol
Predicted Boiling Point ~180–200°C (Atm)Decomposes. Do not distill at atm pressure.[2][1]
Solubility Water, MeOH, DCM, DMSOPoor solubility in Hexanes/Ether.
TLC Stain KMnO₄ or IodineWeak UV absorbance (no conjugation).[2][1]
Storage -20°C, under NitrogenHygroscopic and potentially unstable.[2][1]

References

  • Vertex AI Search Result 1.1 & 1.10: Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (Patents describing the synthesis of Imlunestrant intermediates).[1] [2][1]

  • Vertex AI Search Result 1.11: 3-(Fluoromethyl)azetidine hydrochloride MSDS. (Safety and physical properties of the core azetidine scaffold).

  • Vertex AI Search Result 1.4: Azetidine synthesis and purification methodologies. (General protocols for handling strained azetidine rings). [2][1]

  • Vertex AI Search Result 1.2: Purification of hydrophilic amines and peptides. (Strategies for retaining polar amines on chromatography columns).

Sources

improving the yield of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol Synthesis

Subject: Optimization of Yield and Purity for Azetidine-Ethanol Derivatives Ticket ID: AZT-FL-042 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a critical step in the preparation of next-generation Selective Estrogen Receptor Degraders (SERDs), such as Imlunestrant. Low yields in this transformation are typically caused by three factors: hydrophilic product loss during aqueous workup, azetidine ring opening (polymerization), and quaternization (over-alkylation).

This guide replaces generic protocols with a chemically rigorous, yield-focused methodology.

Module 1: The Reaction Protocol (Synthesis)

The Challenge: The starting material, 3-(fluoromethyl)azetidine hydrochloride, is a salt. It must be free-based in situ without triggering ring-opening polymerization or elimination of the fluorine atom.

Recommended Route: Direct N-alkylation using 2-bromoethanol.

Optimized Protocol
ParameterRecommendationRationale (Causality)
Solvent Acetonitrile (MeCN) Polar aprotic solvent promotes

kinetics while allowing easy removal by evaporation, unlike DMF.
Base Potassium Carbonate (K₂CO₃) Critical: Use anhydrous, micronized K₂CO₃ (3.0 equiv). It is strong enough to free-base the azetidine HCl but mild enough to prevent HF elimination (exocyclic alkene formation).
Reagent 2-Bromoethanol Use 1.1–1.2 equivalents. Large excess promotes O-alkylation or quaternization.
Temperature 60°C – 75°C Do not reflux (>82°C). High heat increases the rate of ring opening and dimerization.
Concentration 0.1 M – 0.2 M High concentration favors intermolecular polymerization of the strained azetidine ring.
Step-by-Step Workflow
  • Free-Basing : Suspend 3-(fluoromethyl)azetidine HCl (1.0 equiv) and K₂CO₃ (3.0 equiv) in MeCN. Stir at room temperature for 30 minutes. Note: This ensures the free amine is available before heating, preventing acid-catalyzed ring opening.

  • Addition : Add 2-bromoethanol (1.2 equiv) dropwise.

  • Reaction : Heat to 65°C. Monitor by LCMS.

    • Checkpoint: Reaction is usually complete in 4–6 hours. If >10% starting material remains after 8h, add 0.1 equiv NaI (Finkelstein catalyst) rather than increasing heat.

Module 2: Workup & Isolation (The Yield Killer)

The Problem: The product is a highly polar amino-alcohol. Standard EtOAc/Water extraction results in 30–50% yield loss into the aqueous phase.

The Solution: A "Salting-Out" or "Continuous Extraction" strategy.

Decision Tree: Isolation Strategy

WorkupStrategy cluster_legend Yield Preservation Check Start Reaction Complete (MeCN) Filter Filter off Inorganic Salts (K2CO3/KBr) Start->Filter Evap Evaporate MeCN to Residue Filter->Evap Decision Scale of Reaction? Evap->Decision SmallScale < 1 Gram (Direct Purification) Decision->SmallScale LargeScale > 1 Gram (Extraction Required) Decision->LargeScale DirectLoad Redissolve in DCM/MeOH Load onto Silica/Amine Column SmallScale->DirectLoad SaltingOut Dissolve in Min. Water Saturate with NaCl/K2CO3 LargeScale->SaltingOut Extract Extract x5 with DCM:Isopropanol (3:1) or n-Butanol SaltingOut->Extract

Figure 1: Isolation workflow emphasizing the avoidance of standard aqueous washes for polar amines.

Detailed Extraction Protocol (Large Scale)
  • Filtration : Filter the reaction mixture through a Celite pad to remove solid salts. Rinse with MeCN.

  • Concentration : Rotovap the filtrate to an oil. Do not add water yet.

  • The "Salting Out" Trick :

    • Add a minimum volume of saturated brine (NaCl) to the oil.

    • Adjust pH to >12 using 50% NaOH (ensures the amine is neutral).

    • Extract 4–5 times with DCM:Isopropanol (3:1) or n-Butanol .

    • Why? Pure DCM is too non-polar. The addition of IPA or using n-BuOH drastically increases the partition coefficient (

      
      ) of the polar amine into the organic phase.
      

Module 3: Impurity Profiling & Troubleshooting

Q: I see a peak at M+18 (or M+20) relative to the product. What is it? A: This is likely the Ring-Opened Hydrolysis Product .

  • Cause: Acidic conditions during workup or excessive heat with water present. Azetidines hydrolyze to linear amino-alcohols (e.g., 1-amino-3-fluoro-propan-2-ol derivatives).

  • Fix: Ensure the workup is basic (pH > 11). Never use acid washes (e.g., 1N HCl) to "purify" this amine.

Q: I see a peak at 2x Mass. Is it a dimer? A: Yes, this is the Quaternary Ammonium Salt .

  • Cause: The product (a secondary/tertiary amine) reacts with another molecule of 2-bromoethanol.

  • Fix: Strictly control stoichiometry (1.1 equiv of alkylating agent). If this persists, switch to slow addition of the bromide over 1 hour.

Q: Is the fluoromethyl group stable? A: Generally, yes. However, strong bases (NaH, KOtBu) can trigger HF elimination , leading to an exocyclic alkene (


).
  • Validation: Check NMR for the disappearance of the

    
     doublet (approx 4.5 ppm) and appearance of alkene protons (5.0–6.0 ppm).
    
  • Prevention: Stick to Carbonate bases (K₂CO₃, Cs₂CO₃).

Module 4: Mechanistic Pathway

Understanding the reaction path helps identify where yield is lost.

ReactionPathway SM 3-(Fluoromethyl)azetidine (HCl Salt) FreeBase Free Amine (Reactive Species) SM->FreeBase K2CO3 -KCl, -CO2 TS Transition State (SN2 Attack) FreeBase->TS + 2-Bromoethanol Side1 Side Product A: Ring Opening (Hydrolysis) FreeBase->Side1 H2O / Heat / Acid Product Target Product 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol TS->Product -KBr Side2 Side Product B: Quaternization (Over-alkylation) Product->Side2 + Excess 2-Bromoethanol

Figure 2: Mechanistic pathway showing the main reaction and competing side reactions.

References

  • Imlunestrant Synthesis & Intermediates : Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Patent WO2018108954A1. (2018).

  • Azetidine Stability & Reactivity : Doda, K. et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances. (2021).

  • Extraction of Polar Amines : "1-Butanol as a Solvent for Efficient Extraction of Polar Compounds." Journal of Physical Chemistry B. (2018).

  • Azetidine Ring Opening : "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. (2021).

optimization of reaction conditions for SERD synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for Selective Estrogen Receptor Degrader (SERD) synthesis. It focuses on the transition from first-generation steroidal SERDs (e.g., Fulvestrant) to next-generation oral non-steroidal SERDs (e.g., Giredestrant, Camizestrant, Elacestrant), addressing high-value synthetic bottlenecks such as C–N cross-couplings, diastereoselective cyclizations, and side-chain installation.

Senior Application Scientist: Dr. A. V. Thorne Department: Process Chemistry & Catalysis Support

Introduction: The SERD Synthetic Landscape

Selective Estrogen Receptor Degraders (SERDs) require precise structural features to induce proteasomal degradation of the Estrogen Receptor alpha (ER


).
  • Steroidal SERDs (e.g., Fulvestrant): Rely on a core estradiol scaffold with a long, hydrophobic side chain (sulfoxide) at the C7

    
     position. Challenge: Regioselective functionalization and handling of viscous, lipophilic intermediates.
    
  • Oral Non-Steroidal SERDs (e.g., Giredestrant, Camizestrant): Utilize rigid heterocyclic cores (indazoles, tetrahydro-pyrido-indoles) with basic amine side chains (azetidines, pyrrolidines) to improve oral bioavailability. Challenge: Stereoselective ring closures (Pictet-Spengler) and sterically hindered C–N couplings.

Module 1: Troubleshooting & FAQs

Topic A: C–N Coupling Optimization (Buchwald-Hartwig)

Context: Many oral SERDs (e.g., Giredestrant, Camizestrant) require coupling a hindered aryl halide with a functionalized amine (e.g., aminoazetidine).

Q1: My Pd-catalyzed C–N coupling between the aryl bromide and the aminoazetidine side chain stalls at 60% conversion. Increasing temperature leads to dehalogenation. How do I push to completion? A: Stalled conversion in hindered aminations is often due to catalyst deactivation (Pd black formation) or inhibitory coordination of the basic substrate.

  • Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands.

    
    -BuBrettPhos  or AdBrettPhos  are superior for coupling primary amines with hindered aryl halides because they facilitate the reductive elimination step and prevent catalyst resting states from becoming too stable.
    
  • Base Effect: Strong inorganic bases (NaOtBu) can cause dehalogenation. Switch to a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU minimizes side reactions and stabilizes the Pd-intermediate in specific catalytic cycles utilized for SERD synthesis.

  • Protocol Adjustment: Add the catalyst in two portions (e.g., 75% at T=0, 25% at T=4h) to maintain active catalytic species.

Topic B: Diastereoselective Cyclization (Pictet-Spengler)

Context: Constructing the tetrahydro-pyrido-indole core (Giredestrant) requires a Pictet-Spengler reaction that sets a crucial chiral center.

Q2: I am obtaining a 1:1 mixture of diastereomers during the Pictet-Spengler cyclization. How can I favor the desired (


)-isomer? 
A:  Thermodynamic control is key here.
  • Acid/Solvent System: Kinetic conditions (strong acid, low temp) often yield poor selectivity. Switch to a crystallization-driven dynamic kinetic resolution (DKR) approach. Use a solvent system where the desired diastereomer salt is less soluble.

  • Temperature: Elevated temperatures (e.g., 70–80°C) allow the reversible retro-Pictet-Spengler reaction to equilibrate the mixture. If the desired product crystallizes out (or precipitates as a specific salt, e.g., tartrate), the equilibrium shifts entirely to that isomer.

  • Seed Crystals: Seeding with the pure desired diastereomer at the cloud point is critical to induce selective precipitation.

Topic C: Steroidal Side-Chain Installation (Fulvestrant Analogs)

Context: Functionalizing the C7 position of estradiol.

Q3: The yield of the C7-alkylation is low, and I see significant C6-functionalized byproducts. How do I improve regioselectivity? A: C6 vs. C7 selectivity is governed by the specific protection of the steroid core and the nature of the electrophile.

  • Blocking Groups: Ensure the C6 position is sterically shielded or electronically deactivated if possible, but the primary strategy is using the 1,6-conjugate addition on a dienone intermediate rather than direct alkylation of a saturated system.

  • Cu-Catalysis: Utilize Copper(I)-catalyzed Grignard additions (e.g., using CuCl/TMSCl). The TMSCl activates the enone and accelerates the 1,4- (or 1,6-) addition over competing pathways.

Module 2: Experimental Protocol

High-Efficiency C–N Coupling for Non-Steroidal SERD Intermediates

Objective: Coupling of a halo-indazole core with a functionalized azetidine side chain (Giredestrant/Camizestrant precursor).

Reagents:

  • Aryl Bromide Intermediate (1.0 equiv)

  • Aminoazetidine Side Chain (1.1 equiv)

  • Catalyst:

    
     (0.5 – 1.0 mol%)
    
  • Base: DBU (2.0 equiv)

  • Solvent: Isopropyl Acetate (IPAc) or Toluene

Step-by-Step Methodology:

  • Inerting: Charge the reaction vessel with the Aryl Bromide and Aminoazetidine. Purge with

    
     for 15 minutes. Scientific Rationale: 
    
    
    
    rapidly oxidizes electron-rich phosphine ligands, killing the catalyst.
  • Solvent/Base Addition: Add degassed IPAc (5 mL/g substrate) followed by DBU.

  • Catalyst Charge: Add the Pd-precatalyst (

    
    ) as a solid under positive 
    
    
    
    flow. Note: This precatalyst activates rapidly under mild conditions compared to Pd(OAc)2 + Ligand mixtures.
  • Reaction: Heat the mixture to 60°C. Monitor by HPLC.

    • Checkpoint: Conversion should reach >90% within 4–6 hours.

  • Workup: Cool to 20°C. Add water (5 mL/g) and separate phases. Wash the organic layer with 5% aqueous citric acid to remove unreacted amine and DBU.

  • Isolation: Concentrate the organic layer and induce crystallization by adding heptane (anti-solvent).

Module 3: Quantitative Optimization Data

Table 1: Ligand and Base Screening Effects on C–N Coupling Yield Reaction Conditions: 1.0 eq Aryl Bromide, 1.1 eq Amine, 1 mol% Pd source, Solvent: Toluene, 80°C, 12h.

LigandBasePd SourceConversion (%)Impurity Profile



< 10%High dehalogenation
XPhos


65%Significant side-chain degradation
BrettPhos


82%Moderate

-BuBrettPhos
DBU

> 99% Clean (< 0.5% impurities)
RuPhosDBU

70%Slow kinetics

Module 4: Visualized Workflows

Diagram 1: Convergent Synthesis of Giredestrant (Process Chemistry View)

This workflow highlights the convergence of the indole core and the side chain, utilizing the optimized steps discussed above.

GiredestrantSynthesis Start1 Indole Derivative (Friedel-Crafts Precursor) Step1 Step 1: Friedel-Crafts Functionalization Start1->Step1 Start2 Aminoazetidine Side Chain Step2 Step 2: Wenker Aziridine Synthesis Start2->Step2 Inter1 Functionalized Tryptamine Step1->Inter1 Inter2 Aldehyde Coupling Partner Step2->Inter2 Step3 Step 3: Pictet-Spengler Cyclization (Crystallization-Driven DKR) *Critical Stereocenter* Inter1->Step3 + Aldehyde Step4 Step 4: Pd-Catalyzed C-N Coupling (t-BuBrettPhos / DBU) Inter2->Step4 Coupling Partner Inter3 Tetrahydro-pyrido-indole Core Step3->Inter3 >95:5 dr Inter3->Step4 Final Giredestrant (API) Step4->Final >99% Purity

Caption: Convergent synthetic route for Giredestrant emphasizing the critical Pictet-Spengler and C-N coupling stages.

Diagram 2: Troubleshooting Decision Tree for Low Yields

A logical flow for diagnosing issues in the critical coupling step.

Troubleshooting Problem Low Yield in C-N Coupling Check1 Is Starting Material Consumed? Problem->Check1 Check2 Is Dehalogenation Observed? Check1->Check2 Yes (Low Mass Balance) Check3 Is Catalyst Active? Check1->Check3 No (Stalled) Action2 Switch Base to DBU (Avoid NaOtBu) Check2->Action2 Yes Action3 Switch Ligand to t-BuBrettPhos Check2->Action3 No (Complex Mix) Action1 Increase Temp or Time Check3->Action1 Yes Action4 Purge O2 better Add Catalyst in portions Check3->Action4 No (Pd Black visible)

Caption: Diagnostic logic flow for optimizing stalled or low-yielding Pd-catalyzed cross-coupling reactions.

References

  • Xu, J., et al. (2021). "First-Generation Asymmetric Synthesis of the Selective Estrogen Receptor Degrader GDC-9545 (Giredestrant) Featuring a Highly Efficient Pictet–Spengler Reaction and a C–N Coupling Reaction." Organic Process Research & Development. [Link]

  • Scott, J. S., et al. (2020). "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry. [Link][1]

  • Tatton, M. R., et al. (2024). "First Multikilogram Synthesis of the Next-Generation Oral Selective ERα Degrader Camizestrant." Organic Process Research & Development. [Link][2]

  • Braz, C. A., et al. (2025). "Practical Synthesis of Elacestrant, an FDA-Approved Selective Estrogen Receptor Degrader." ChemistrySelect. [Link]

Sources

Technical Support Center: Imlunestrant (LY3484356) Synthesis Guide

[1][2]

Executive Summary & Chemical Architecture

Imlunestrant (LY3484356) is a next-generation oral Selective Estrogen Receptor Degrader (SERD) characterized by a tetracyclic chromeno[4,3-c]quinoline core.[1][2] Unlike fulvestrant, it employs a non-steroidal scaffold with a specific (5R) stereocenter and a fluorinated amine side chain critical for SERD activity.[1][2]

This guide addresses the specific challenges inherent in constructing the tetrahydropyrido-indole-like system, particularly the Grignard-mediated fragment assembly , the Suzuki-Miyaura coupling , and the intramolecular cyclization that forms the final tetracyclic core.[1][2]

Key Structural Challenges
  • Atropisomerism/Chirality: The (5R) stereocenter is set late-stage via resolution; maintaining enantiopurity post-resolution is critical.[1][2]

  • Fluorine Chemistry: Handling the 3-(fluoromethyl)azetidine moiety requires care to prevent defluorination or ring-opening.[1][2]

  • Regioselectivity: The quinoline core has multiple reactive sites (C3, C4, C7); directing the coupling to C4 while preserving the C3-chloro handle is the primary synthetic hurdle.[1][2]

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis route derived from primary process chemistry data.

ImlunestrantSynthesisStart14-bromo-3-chloro-7-methoxyquinoline (I)Step1Step 1: Grignard Exchange(i-PrMgCl, THF)Forms Ketone (III)Start1->Step1Start24-fluorobenzoylchloride (II)Start2->Step1Step2Step 2: O-Demethylation(BBr3, CH2Cl2)Forms Phenol (IV)Step1->Step2Step3Step 3: Ether Formation(NaH, DMF)Forms Ether (VI)Step2->Step3SideChain2-[3-(fluoromethyl)azetidin-1-yl]ethanol (V)SideChain->Step3Step4Step 4: Suzuki Coupling(XPhos-Pd-G2, K2CO3)Forms Diaryl (VIII)Step3->Step4Boronic4-(trifluoromethyl)phenylboronic acid (VII)Boronic->Step4Step5Step 5: Ketone Reduction(LiBHEt3)Forms Alcohol (IX)Step4->Step5Step6Step 6: Intramolecular Cyclization(NaH, reflux THF)Forms Racemic Core (X)Step5->Step6Step7Step 7: Chiral SFC ResolutionIsolates (5R)-EnantiomerStep6->Step7FinalImlunestrant (LY3484356)Step7->Final

Figure 1: Convergent synthetic pathway for Imlunestrant highlighting critical bond-forming steps (colored borders).[1][2]

Phase 1: Core Assembly (Steps 1-3)[1][2]

Issue: Low Yield in Grignard Exchange (Step 1)

Symptom: Incomplete conversion of quinoline (I) or formation of des-bromo byproducts.[1][2] Root Cause: The metal-halogen exchange at C4 is sensitive to temperature and moisture.[1][2] If the temperature is too high (> -10°C) during i-PrMgCl addition, the magnesiated intermediate may degrade or react non-selectively.[1][2]

Troubleshooting Protocol:

  • Temperature Control: Maintain internal reactor temperature strictly between -20°C and -15°C during i-PrMgCl addition.

  • Reagent Quality: Titrate i-PrMgCl before use. A concentration < 1.8 M often indicates hydrolysis, leading to quenched starting material.[1][2]

  • Addition Rate: The subsequent addition of 4-fluorobenzoyl chloride (II) is exothermic.[1][2] Control addition to keep T < 0°C to prevent over-alkylation.

Issue: Incomplete Demethylation (Step 2)

Symptom: Presence of starting material (III) after 4 hours with BBr3. Root Cause: Complexation of boron species with the quinoline nitrogen can sequester the reagent.[1][2]

Optimization:

  • Stoichiometry: Increase BBr3 equivalents from 3.0 to 4.5 eq . The quinoline nitrogen acts as a Lewis base sink.[1][2]

  • Quench: Quench carefully with MeOH at 0°C. Rapid hydrolysis can cause precipitation of sticky boron-complexes that trap the product.[1][2]

Phase 2: The Suzuki-Miyaura Coupling (Step 4)

This is the most sensitive catalytic step, installing the trifluoromethyl-phenyl group at the C3 position.[1][2]

Table 1: Critical Process Parameters (CPPs) for Suzuki Coupling

ParameterRecommended RangeImpact of Deviation
Catalyst XPhos-Pd-G2 (1-3 mol%)Lower: Stalled reaction.[1][2] Higher: Pd removal difficulty.
Base K2CO3 (2.0 - 3.0 eq)Lower: Incomplete conversion.
Solvent 2-methyl-2-butanol / H2O (4:[1][2]1)Change: 2-Me-2-BuOH is critical for solubility of the hydrophobic intermediate (VI).[1][2]
Temp 80°C - 90°C>95°C: Dehalogenation of the C3-Cl or defluorination.[1][2]
Troubleshooting Guide: "Stalled Reaction at 70% Conversion"

Scenario: HPLC shows 30% unreacted aryl chloride (VI) and the reaction has plateaued. Adding more catalyst does not help.[1][2]

Diagnostic Steps:

  • Check Oxygen: The XPhos ligand is air-sensitive.[1][2] Did the reaction turn black (Pd black precipitation)?

    • Fix: Degas solvents rigorously (sparge with N2 for 30 mins) before catalyst addition.[1][2]

  • Boronic Acid Quality: 4-(trifluoromethyl)phenylboronic acid can dehydrate to boroxine (trimer) or deborylate.[1][2]

    • Fix: Add an additional 0.2 eq of boronic acid and 0.5 eq of base.[1][2]

  • Halide Inhibition: High chloride concentration (from the leaving group) can inhibit the transmetallation step.[1][2]

    • Fix: Ensure the aqueous phase volume is sufficient to sequester inorganic salts.[1][2]

Phase 3: Cyclization & Stereochemistry (Steps 6-7)

Step 6: The Intramolecular Cyclization

This step forms the C-O bond to close the chromeno ring.[1][2] It requires NaH in refluxing THF.[1][2]

Safety & Chemistry Alert:

  • Risk: Hydrogen gas evolution at reflux temperatures.[1][2]

  • Impurity: If the reaction runs too long (>12h), the basic conditions can eliminate the fluorine on the azetidine side chain.[1][2]

Protocol:

  • Use NaH (60% dispersion) . Wash with hexanes only if strictly necessary for small scale; on scale, the oil acts as a moderator.[1][2]

  • Monitor by HPLC.[1][2] Stop reaction immediately upon >98% consumption of alcohol (IX).[1][2] Do not "soak" to chase the last 2%.

Step 7: Chiral Resolution (SFC)

Imlunestrant is the (5R) enantiomer.[1][2] The cyclization yields a racemate.[1][2]

SFC Method Parameters:

  • Stationary Phase: Chiralpak AD-H or OD-H are standard starting points for this scaffold.[1][2]

  • Mobile Phase: CO2 / Methanol (with 0.1% DEA or IPAm).[1][2]

  • Troubleshooting: If peak tailing occurs, the basic nitrogen on the azetidine is interacting with silanols.[1][2] Increase amine modifier concentration to 0.2%.

FAQ: Specific Impurity & Handling Questions

Q1: We are seeing a persistent impurity at RRT 1.15 in the final product. What is it? A: This is likely the 3-(chloromethyl)azetidine analog .[1][2]

  • Origin: During the synthesis of the side chain (V), if HCl is used aggressively or if thionyl chloride was used in a precursor step, the fluorine can be exchanged for chlorine.[1][2]

  • Detection: Check the MS.[1][2] The impurity will show a +16/18 mass shift pattern characteristic of chlorine isotopes vs fluorine.[1][2]

  • Prevention:[1][2] Ensure the starting material 3-(fluoromethyl)azetidine HCl is high purity (>99%) and avoid exposure of intermediate (V) to strong chloride sources under acidic conditions.[1][2]

Q2: The final solid is amorphous.[1][2] How do we crystallize it? A: Imlunestrant free base can be difficult to crystallize.[1][2]

  • Strategy: Synthesis patents suggest isolation as a salt (e.g., tosylate or hydrochloride) for purification, then breaking the salt to generate the free base, or using ethanol/water antisolvent methods for the free base.[1][2]

  • Note: Ensure residual Pd is <10 ppm before crystallization, as Pd can act as a nucleation inhibitor or color contaminant.[1][2]

Q3: Can we use a different base than NaH for the ether formation (Step 3)? A: Yes, but with caveats.

  • Cs2CO3 in DMF or DMSO is a milder alternative but significantly slower (24-48h vs 2h).[1][2]

  • KOtBu is faster but leads to higher elimination byproducts (vinyl ether formation) from the alcohol side chain.[1][2] NaH remains the gold standard for this specific primary alcohol alkylation.[1][2]

References

  • Hanna, K. S., et al. (2023).[1][2] "Imlunestrant." Drugs of the Future, 48(1): 1-6.[1][2]

  • Eli Lilly and Company. (2018).[1][2] "Selective Estrogen Receptor Degraders."[1][2][3][4][5][6][7][8][9][10] World Intellectual Property Organization, WO2018067422.[1][2] (Primary patent describing the synthesis of LY3484356).[1][2]

  • Carceller, V. (2023).[1][2] "Synthesis of Imlunestrant." Clarivate Analytics.[1][2] (Detailed breakdown of the medicinal chemistry route).

  • Bhagwat, S. V., et al. (2021).[1][2][3] "Preclinical characterization of LY3484356, a novel, potent and orally bioavailable selective estrogen receptor degrader (SERD)." Cancer Research, 81(13_Suppl): 1236.[1][2][3]

Technical Support Center: Fluoromethylazetidine Stability & Handling

[1]

Topic: Overcoming Stability Issues of Fluoromethylazetidine Compounds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Stability Control Center

Status: ● Operational Ticket ID: FMA-STAB-001[1]

You are likely here because your fluoromethylazetidine (FMA) intermediate has degraded, polymerized, or vanished during purification. This is a known feature of the chemical space, not a failure of your technique.

Fluoromethylazetidines combine the high ring strain of the azetidine core (~25.4 kcal/mol) with the unique electronic perturbations of the fluorine substituent. While valuable for modulating lipophilicity and metabolic stability in drug candidates, these compounds are thermodynamically primed for ring-opening reactions.

This guide provides self-validating protocols to stabilize, store, and manipulate these high-energy scaffolds.

Critical Stability Metrics (The "Why" and "How")

Before troubleshooting, review the stability profile of your material. The form of the compound dictates its half-life.

ParameterFree Base (Oil/Low-melt Solid)Hydrochloride Salt (Crystalline)Causality
Shelf Stability < 48 Hours (at RT)> 12 Months (at -20°C)The free amine lone pair promotes intermolecular nucleophilic attack (polymerization).[1]
Thermal Limit < 40°C< 130°CThermal energy overcomes the activation barrier for ring strain release.
Acid Sensitivity High (Immediate Ring Opening)Stable (Already Protonated)Protonation activates the C-N bond for nucleophilic cleavage (

).[1]
Silica Stability Poor (Decomposes)Moderate (Eluent dependent)Acidic silanols on silica gel catalyze ring opening.[1]
Troubleshooting Guide: Common Failure Modes
Issue 1: "My compound degraded into a polymeric gum during storage."

Diagnosis: Autocatalytic Polymerization. In its free base form, the azetidine nitrogen is a competent nucleophile. It attacks the strained ring of a neighboring molecule, leading to rapid oligomerization. This is accelerated by the inductive effect of the fluoromethyl group, which increases the electrophilicity of the ring carbons.

The Fix: Immediate Salt Formation Never store FMAs as free bases. Convert them to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately after isolation.

Protocol: Kinetic Salt Crystallization

  • Dissolve the crude free base in minimal anhydrous diethyl ether or MTBE (0°C).

  • Add 1.1 equivalents of 2M HCl in ether dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Filter under inert gas (Nitrogen/Argon). Do not expose to moisture, as wet salts are hygroscopic and prone to hydrolysis.

Expert Insight: If your molecule contains acid-sensitive groups preventing HCl use, use Oxalic Acid . Oxalate salts of azetidines are often crystalline and non-hygroscopic.

Issue 2: "The product disappeared on the silica column."

Diagnosis: Acid-Catalyzed Ring Opening.[1][2][3][4][5] Standard silica gel is slightly acidic (pH ~5-6).[1] As the FMA band travels down the column, the acidic surface protonates the nitrogen, and the silica itself (or trace water) acts as a nucleophile to open the ring.

The Fix: Passivate the Stationary Phase You must neutralize the acidic sites on the silica gel before the compound touches it.

Protocol: The "Buffered Silica" Method

  • Pre-treatment: Slurry the silica gel in your eluent containing 1-2% Triethylamine (Et3N) .

  • Packing: Pour the column with this basic slurry.

  • Elution: Run the column with eluent containing 0.5% Et3N or 1% NH4OH.

  • Validation: Spot the starting material on a TLC plate. If it streaks or stays at the baseline, the plate is too acidic. Dip the TLC plate in 5% Et3N/Hexanes and dry before spotting to confirm.

Issue 3: "NMR signals are broad or missing."

Diagnosis: Conformational Ring Flipping or Nitrogen Inversion. Azetidines undergo "puckering" ring inversions. The bulky fluoromethyl group creates a barrier to this inversion, often leading to coalescence phenomena at room temperature NMR.

The Fix: Variable Temperature (VT) NMR

  • Heat: Run the NMR at 50°C. If the peaks sharpen, it is a conformational issue (safe).

  • Cool: Run at -40°C. If peaks resolve into distinct conformers, it is conformational.

  • Warning: If peaks remain broad or new peaks appear at 50°C, chemical degradation is occurring.

Visualizing the Danger: Degradation Pathways

Understanding the mechanism is the key to prevention. The diagram below illustrates the two primary death pathways for FMAs: Acid-Catalyzed Hydrolysis and Dimerization.

AzetidineDegradationFMAFluoromethylazetidine(Free Base)ProtonatedProtonated Species(Activated)FMA->Protonated+ H+ (Acid/Silica)PolymerOligomers/Polymers(Gum)FMA->PolymerSelf-Reaction(Concentrated/Neat)RingOpenRing-OpenedAmino AlcoholProtonated->RingOpen+ H2O (Nucleophile)Protonated->Polymer+ Free Base

Figure 1: Decomposition pathways. The protonated species is the "gateway" to ring opening.[6] Avoid acidic environments unless the counter-ion is non-nucleophilic.

Recommended Workflow: Synthesis to Storage

This workflow is designed to minimize the time the compound spends in the "Danger Zone" (Free Base form).

Workflowcluster_dangerDANGER ZONE (Free Base)WorkupBasic Workup(Cold NaHCO3/DCM)ConcentrationConcentration(< 30°C, No Heat)Workup->ConcentrationRapidSaltFormSalt Formation(HCl/Ether or Oxalic Acid)Concentration->SaltFormIMMEDIATELYReactionReaction CompleteReaction->WorkupQuenchFiltrationFiltration & Drying(Inert Atmo)SaltForm->FiltrationStorageStorage(-20°C, Desiccated)Filtration->Storage

Figure 2: The "Zero-Wait" workflow. The critical step is the immediate conversion of the concentrated free base to the salt form.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to deprotect a Boc-fluoromethylazetidine? A: Yes, but with extreme caution. The resulting TFA salt is stable, but the process generates high acidity.

  • Protocol: Use cold TFA/DCM (1:4) at 0°C. Do not let the reaction warm to RT if possible. Quench into cold saturated NaHCO3 immediately, or better yet, evaporate the TFA and treat the residue with HCl/Ether to swap the counter-ion to the more stable chloride.

Q: Is the fluorine atom itself stable? A: Generally, yes. The C-F bond is strong. However, in 3-fluoromethylazetidines, the fluorine is in a beta-position relative to the nitrogen.[1] While beta-elimination of HF is possible, it is less common than ring opening. The primary instability is the ring strain, not the C-F bond itself.

Q: How do I scale up without degradation? A: Heat transfer is your enemy. On a large scale, exotherms during salt formation can trigger polymerization.

  • Solution: Add the acid extremely slowly with efficient cooling (jacketed reactor at -10°C). Ensure high stirring rates to prevent local "hot spots" of acidity.

References
  • Doda, K. et al. (2021).[7] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Bai, G. et al. (2021).[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [1]

  • ChemicalBook. (2025). 3-Fluoroazetidine Hydrochloride Properties and Stability Data.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66596287, 3-(Fluoromethyl)azetidine.

Technical Support Center: Characterizing 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Drawing from established analytical principles for fluorinated and heterocyclic compounds, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

Chromatographic Analysis: Poor Peak Shape and Resolution

Question: I'm observing significant peak tailing and inconsistent retention times for my main analyte peak during reverse-phase HPLC analysis. What could be the cause and how can I resolve this?

Answer:

Poor peak shape, particularly tailing, for a molecule like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is often attributed to secondary interactions between the basic azetidine nitrogen and residual free silanol groups on the silica-based stationary phase. The polar hydroxyl group can also contribute to these interactions. Here’s a systematic approach to troubleshoot and optimize your separation.

Causality and Remediation Workflow:

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem {Poor Peak Shape | Tailing & Inconsistent Retention Time} Cause1 Secondary Interactions with Silanols Problem->Cause1 Cause2 Inappropriate pH of Mobile Phase Problem->Cause2 Cause3 Suboptimal Column Choice Problem->Cause3 Sol1 {Modify Mobile Phase | - Add competitive amine (e.g., TEA) - Adjust pH to suppress ionization } Cause1->Sol1 Mitigate Silanol Activity Sol3 {Optimize Method Parameters | - Adjust gradient slope - Lower flow rate } Cause1->Sol3 Fine-tune Separation Cause2->Sol1 Control Analyte Charge State Sol2 {Change Stationary Phase | - Use end-capped column - Employ a different chemistry (e.g., HILIC) } Cause3->Sol2 Select Appropriate Chemistry

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Detailed Protocol: Mobile Phase Optimization

  • Introduce a Competitive Base: The addition of a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the stationary phase.

    • Action: Add 0.1% (v/v) TEA to your mobile phase organic and aqueous components.

    • Rationale: The TEA will preferentially interact with the silanol groups, reducing the opportunity for your analyte to engage in secondary interactions that lead to peak tailing.

  • Control the Mobile Phase pH: The ionization state of the azetidine nitrogen is pH-dependent. At a low pH, the amine will be protonated, which can lead to strong ionic interactions with deprotonated silanols.

    • Action: Adjust the mobile phase pH to be approximately 2 units above the pKa of the azetidine moiety. This will ensure it is in its neutral, unprotonated form, minimizing ionic interactions.

    • Rationale: A neutral analyte will exhibit more predictable reverse-phase behavior, leading to improved peak symmetry.

Recommended HPLC Conditions:

ParameterStarting RecommendationRationale
Column C18 with end-cappingMinimizes free silanol groups.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound.
Additive 0.1% TEA (optional)To address severe peak tailing.
pH Adjust with formic acid/ammoniaTarget a pH that ensures consistent ionization.
Column Temp. 30-40 °CImproves efficiency and reduces viscosity.
Flow Rate 0.8 - 1.2 mL/minStandard for analytical scale.
Detection UV at 210 nm or ELSD/CADThe molecule lacks a strong chromophore.
Spectroscopic Analysis: Ambiguous NMR Signals

Question: The 1H NMR spectrum is complex, and I'm having trouble assigning the protons adjacent to the fluorine atom. How can I definitively identify these signals?

Answer:

The presence of fluorine introduces heteronuclear coupling (JHF), which complicates the 1H NMR spectrum. The protons on the carbon bearing the fluorine (the -CH2F group) will appear as a doublet of triplets, and other nearby protons will also show coupling to fluorine.[1][2] A multi-pronged approach using 1H, 13C, and 19F NMR is the most effective strategy for unambiguous structural elucidation.[3]

Key NMR Techniques for Fluorinated Compounds:

  • 19F NMR: This is a crucial first step.[1][3] The 19F nucleus is 100% naturally abundant and highly sensitive.[4][5] You should observe a single major signal for the -CH2F group, which will be split by the two adjacent protons (a triplet). The chemical shift of this signal is highly informative about the local electronic environment.[4]

  • 1H{19F} Decoupling: This experiment simplifies the 1H spectrum. By irradiating the 19F nucleus, all H-F couplings are removed. The complex doublet of triplets for the -CH2F protons will collapse into a simple triplet, making it easy to identify.

  • 2D NMR (HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei. It will definitively link the protons of the fluoromethyl group to their corresponding carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is invaluable for mapping out the connectivity of the entire molecule, including the relationship between the fluoromethyl group and the azetidine ring.

Experimental Workflow for NMR Analysis:

cluster_workflow NMR Elucidation Workflow Start Ambiguous 1H NMR Spectrum Step1 Acquire 19F NMR Start->Step1 Identify F environment Step2 Perform 1H{19F} Decoupling Step1->Step2 Simplify 1H spectrum Step3 Run 2D NMR (HSQC & HMBC) Step2->Step3 Establish connectivity End Unambiguous Structure Confirmation Step3->End Finalize assignments

Caption: Systematic workflow for NMR-based structure elucidation.

Stability and Degradation

Question: I'm concerned about the stability of my compound in solution during sample preparation and analysis. What are the potential degradation pathways and how can I mitigate them?

Answer:

While the C-F bond is generally very strong, the azetidine ring can be susceptible to ring-opening reactions, particularly under harsh pH conditions.[6] Additionally, as with many pharmaceutical compounds, oxidation of the alcohol or amine can occur. Careful control of sample handling and storage is crucial.[7]

Potential Degradation Pathways:

  • Acid/Base-Mediated Ring Opening: The strained four-membered azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The secondary alcohol and the tertiary amine are potential sites for oxidation, which can be catalyzed by light, heat, or trace metals.

  • Formation of Hydrates/Solvates: The presence of polar functional groups and the nitrogen heteroatom can facilitate the formation of hydrates or solvates, which could alter the compound's properties.[7]

Mitigation Strategies:

StrategyActionRationale
pH Control Prepare and store samples in buffered solutions (pH 5-7).Avoids extreme pH that could catalyze ring-opening.
Temperature Control Store stock solutions and samples at 2-8°C. For long-term storage, consider -20°C.[8]Reduces the rate of potential degradation reactions.
Light Protection Use amber vials for sample storage and preparation.Minimizes light-induced oxidation.
Inert Atmosphere For long-term storage of the solid material, consider storing under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation.
Solvent Purity Use high-purity, HPLC-grade solvents.Avoids contaminants that could react with the analyte.

Protocol: Performing a Forced Degradation Study

To understand the stability of your molecule, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions:

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose to Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: Heat the solid material at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC-MS method to identify and quantify any degradants. This will provide insight into the molecule's liabilities.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectral fragmentation pattern for this molecule?

A1: In positive ion mode ESI-MS, you would expect to see a strong protonated molecule [M+H]+. Key fragmentation pathways would likely involve the loss of water from the alcohol, and cleavage of the azetidine ring. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.[9]

Q2: Is this compound likely to be stable for long-term storage?

A2: Based on its structure, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol should be reasonably stable if stored properly. As a solid, it should be stored in a cool, dark, and dry place.[8][10] In solution, stability is dependent on the solvent and pH, as outlined in the troubleshooting section. A formal stability study according to ICH guidelines (Q1A(R)) would be necessary to establish a definitive re-test period or shelf-life.[11]

Q3: How does the fluoromethyl group affect the properties of the molecule?

A3: The introduction of a fluoromethyl group can significantly alter a molecule's physicochemical properties.[12][13]

  • Basicity (pKa): The electron-withdrawing nature of fluorine will lower the basicity of the azetidine nitrogen compared to a non-fluorinated analog.

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can affect solubility, permeability, and chromatographic retention.[13][14]

  • Metabolic Stability: The C-F bond is very strong, and fluorination at this position can block metabolic oxidation, potentially increasing the compound's in vivo half-life.[12][13]

Q4: What are the key safety considerations when handling this compound?

A4: While specific toxicity data for this compound may not be readily available, it should be handled with standard laboratory precautions for novel chemical entities. This includes:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consulting the Safety Data Sheet (SDS) if available.

  • Treating the compound as potentially hazardous until proven otherwise.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC - NIH.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. (n.d.). RSC Publishing.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). ACS Publications.
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing.
  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.
  • APPLICATION NUMBER: 218881Orig1s000 PRODUCT QUALITY REVIEW(S). (2025). accessdata.fda.gov.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PMC - PubMed Central.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC.
  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications.
  • Q 1 E Evaluation of Stability Data. (n.d.). European Medicines Agency (EMA).
  • Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... (n.d.). ResearchGate.
  • (PDF) Stability & Polymorphic Characterization of Elacestrant Dihydrochloride. (2024). ResearchGate.

Sources

byproduct identification in the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity profiling of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol , a critical fragment in the synthesis of selective estrogen receptor degraders (SERDs) such as Imlunestrant.

The guide focuses on the N-alkylation route, where 3-(fluoromethyl)azetidine (often as a hydrochloride or tosylate salt) is coupled with 2-bromoethanol or ethylene oxide. This transformation is chemically deceptive: while the bond formation is simple, the high ring strain of the azetidine core (~25.4 kcal/mol) creates a "thermodynamic ticking clock" that generates specific, predictable byproducts.

Module 1: Reaction Mechanism & Impurity Origins

The "Tree of Trouble"

The synthesis relies on the nucleophilicity of the azetidine nitrogen. However, once the product is formed, it becomes a better nucleophile than the starting material (due to the inductive donation from the alkyl chain), leading to over-alkylation. Simultaneously, the strained ring is susceptible to nucleophilic attack (ring opening), especially if the nitrogen is protonated or quaternized.

ReactionPathways cluster_legend Pathway Legend SM Starting Material 3-(fluoromethyl)azetidine Target TARGET PRODUCT 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol SM->Target + Reagent Base (K2CO3/TEA) Impurity_C IMPURITY C 3-Methyleneazetidine (HF Elimination) SM->Impurity_C Strong Base (E2 Elimination) Reagent Reagent 2-Bromoethanol Impurity_A IMPURITY A Quaternary Ammonium Salt (Over-alkylation) Target->Impurity_A + Excess Reagent High Temp Impurity_B IMPURITY B Linear Amino-Ether (Ring Opening) Target->Impurity_B Acidic Workup or Nucleophilic Attack Impurity_A->Impurity_B Ring Strain Release Green = Desired Green = Desired Red = Critical Failure Red = Critical Failure Green = Desired->Red = Critical Failure Yellow = Process Drift Yellow = Process Drift Red = Critical Failure->Yellow = Process Drift

Figure 1: Reaction pathway analysis showing the competition between productive N-alkylation and destructive ring-opening/quaternization pathways.

Module 2: Troubleshooting Guides (Q&A)

Ticket #401: Mass Spec shows M+44 or M+196 peaks

User Issue: "I see a large impurity peak in LC-MS that is roughly double the mass of my product, or M+44." Diagnosis: Over-Alkylation (Quaternization). The product (secondary amine converted to tertiary) is more nucleophilic than the starting material. It reacts with a second equivalent of 2-bromoethanol to form a quaternary ammonium salt.

  • M+44: Addition of an extra ethoxy unit (common if using ethylene oxide).

  • M+ Start Material: Dimerization.

Corrective Protocol:

  • Stoichiometry Control: Do not use a large excess of alkylating agent. Limit 2-bromoethanol to 1.05–1.1 equivalents.

  • Reverse Addition: Slowly add the alkylating agent to the azetidine solution, rather than mixing all at once. This keeps the concentration of the alkylating agent low relative to the unreacted amine.

  • Base Selection: Switch from inorganic bases (K₂CO₃) to bulky organic bases (e.g., DIPEA) if solubility is an issue, but ensure the base isn't strong enough to deprotonate the alcohol, which would promote O-alkylation.

Ticket #402: Product disappears during workup (Low Yield)

User Issue: "Reaction conversion was 95% by TLC, but after aqueous workup and concentration, the yield dropped to 40%." Diagnosis: Ring Opening (Hydrolysis) or Water Solubility. Azetidines, especially 3-fluoro derivatives, are hydrophilic. Furthermore, the ring is metastable. If the workup is too acidic (pH < 4), the nitrogen protonates, activating the ring for attack by water (hydrolysis), opening it to a linear chain.

Corrective Protocol:

  • pH Discipline: Maintain aqueous workup pH between 8.0 and 9.0. Never expose the product to strong acids (e.g., 1M HCl) during extraction.

  • Salting Out: The product is an amino-alcohol and highly water-soluble. Saturate the aqueous layer with NaCl or K₂CO₃ before extraction.

  • Solvent Choice: Use 2-MeTHF or DCM/Isopropanol (3:1) for extraction. Standard Ethyl Acetate often fails to extract polar amino-alcohols efficiently.

Ticket #403: Appearance of Olefinic Protons in NMR (5.5–6.0 ppm)

User Issue: "I see new multiplets in the alkene region of the proton NMR." Diagnosis: HF Elimination. The fluorine at the 3-position can undergo E2 elimination to form 3-methyleneazetidine or, if the ring opens, an allyl amine. This is driven by high temperatures or strong bases.

Corrective Protocol:

  • Temperature Cap: Do not exceed 60°C. Azetidines are thermally sensitive.

  • Base Strength: Avoid strong bases like NaH or alkoxides. Use mild bases like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃).

Module 3: Analytical Identification Data

Distinguishing the target azetidine from its ring-opened impurities is critical. The linear impurity lacks the conformational rigidity of the ring, causing significant shifts in the NMR signals.

Table 1: NMR Shift Diagnostics (CDCl₃)
FeatureTarget Product (Azetidine)Impurity B (Ring Opened)Cause of Shift
H-3 (CH-F) δ 5.1–5.3 ppm (dm, J≈57Hz)δ 4.5–4.8 ppm (dm)Loss of ring strain changes hybridization character.
Ring CH₂ δ 3.2–3.5 ppm (multiplets)δ 2.6–2.9 ppm (triplets)Ring protons are deshielded by strain; linear protons relax upfield.
F-NMR δ -170 to -180 ppm δ -210 to -220 ppm Fluorine on a strained ring is significantly deshielded compared to linear chains.
Carbonyl NoneNoneN/A
Table 2: Mass Spectrometry Fragments (ESI+)
SpeciesFormulam/z (approx)Fragmentation Pattern
Target C₆H₁₂FNO134.1 Loss of CH₂OH (-31), Loss of HF (-20)
Impurity A C₈H₁₇FNO₂⁺178.1 Stable cation (Quaternary), difficult to fragment.
Impurity B C₆H₁₄FNO₂152.1 M+18 (Water addition) indicates ring opening hydrolysis.

Module 4: Recommended Synthetic Workflow

To minimize the "Tree of Trouble" outlined above, use this self-validating protocol.

Step-by-Step Protocol
  • Preparation: Dissolve 3-(fluoromethyl)azetidine hydrochloride (1.0 equiv) in Acetonitrile (10 volumes).

  • Free Basing: Add DIPEA (3.0 equiv) . Why? DIPEA acts as a proton sponge and is too bulky to attack the alkyl bromide or open the azetidine ring.

  • Alkylation: Add 2-bromoethanol (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (20–25°C). Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (DCM/MeOH 9:1, stain with KMnO₄). If conversion < 50% after 16h, heat to maximum 45°C .

  • Workup (The Critical Step):

    • Concentrate acetonitrile to near dryness.

    • Redissolve residue in DCM .

    • Wash with Saturated NaHCO₃ (pH ~8.5). Do not use water or brine initially, as the product partitions into water.

    • Back-extract the aqueous layer with DCM (3x).

  • Purification: If necessary, purify via silica gel chromatography using DCM:MeOH:NH₄OH (90:10:1). The ammonia keeps the silica basic, preventing acid-catalyzed ring opening on the column.

References

  • Vertex Pharmaceuticals. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1. Link

  • Eli Lilly and Company. (2024). Processes for the preparation of selective estrogen receptor degraders. US11926634B2. Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring stability).

  • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Sources

refining the workup procedure for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the refinement of the workup procedure for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: 1642298-59-6 / related derivatives). This document is structured as a high-level support resource for medicinal chemists and process development scientists.

Topic: Refining the isolation and purification of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Ticket ID: AZT-FL-003 Status: Resolved / Best Practices Established

Executive Summary & Molecule Profile[1][2][3]

The target molecule, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol , presents a classic "polar amine" challenge. It combines a basic tertiary amine (azetidine ring) with a hydrophilic primary alcohol tail. This duality creates a high water solubility profile, leading to poor recovery during standard liquid-liquid extraction (LLE) if pH and ionic strength are not rigorously controlled.

  • Key Challenge: The compound partitions significantly into the aqueous phase at neutral pH.

  • Stability Risk: While 3-fluoroazetidines are kinetically stable, the ring strain (~26 kcal/mol) necessitates avoiding strong acids and high thermal stress during concentration.

  • Critical Parameter: The pKa of the azetidine nitrogen is estimated at 9.5–10.5 (influenced by the electron-withdrawing fluorine). Successful extraction requires a pH > 12.

Troubleshooting Guide (Q&A)

Q1: I am observing low mass recovery (<50%) after extracting with DCM. Where is my product?

Diagnosis: The product is likely trapped in the aqueous phase as a protonated salt or simply due to high water solubility. Technical Insight: The fluorine atom lowers the pKa of the azetidine nitrogen compared to unsubstituted azetidine (pKa ~11.3), but it remains basic. If the aqueous layer pH is < 10, the amine exists in equilibrium with its ammonium salt, which is insoluble in Dichloromethane (DCM). Furthermore, the hydroxyethyl group increases the logP (partition coefficient) in favor of water. Corrective Action:

  • pH Adjustment: Adjust the aqueous phase to pH 12–13 using 5M NaOH or KOH. Do not use weak bases like bicarbonate; they are insufficient to fully deprotonate the amine.

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃. This exploits the Salting-Out Effect, reducing the solubility of the organic amine in water and forcing it into the organic layer.

  • Solvent Modification: Switch from pure DCM to a DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) mixture. The alcohol co-solvent disrupts hydrogen bonding between the product and water, significantly improving extraction efficiency.

Q2: The organic layer is cloudy or forming a stable emulsion. How do I resolve this?

Diagnosis: Amino alcohols act as surfactants. The combination of the hydrophobic fluorinated ring and the hydrophilic hydroxyl tail stabilizes oil-in-water emulsions. Corrective Action:

  • The "Dry Filtration" Method: Do not wait for gravity separation. Filter the entire emulsion through a pad of Celite® or a sintered glass funnel containing a layer of anhydrous Na₂SO₄. This physically breaks the emulsion bubbles and dries the solvent simultaneously.

  • Brine Wash: If not already done, add saturated brine. The high ionic strength compresses the electrical double layer stabilizing the emulsion.

Q3: I see decomposition during rotary evaporation. Is the azetidine ring opening?

Diagnosis: Azetidines are strained rings.[1] While generally stable, they are susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization if heated in the presence of trace acids or active halides. Corrective Action:

  • Thermal Limit: Keep the water bath temperature < 40°C .

  • Base Wash: Ensure the organic layer was washed with a dilute basic solution (e.g., 0.1 M NaOH) before drying to remove any trace acid species (like HCl or HBr from the alkylation step).

  • Stabilizer: If storing the crude oil, add a trace of Triethylamine (TEA) to scavenge any spontaneously generated acid, although this is rarely needed for the free base.

Q4: How do I remove excess alkylating agent (e.g., 2-bromoethanol) without column chromatography?

Diagnosis: Unreacted 2-bromoethanol has a high boiling point (194°C) and co-extracts with the product. Corrective Action:

  • Scavenging: Add a polymer-supported amine scavenger (e.g., amine-functionalized silica) or simply stir the crude reaction mixture with a small amount of glycine/water before workup. The glycine will react with the excess bromide to form a highly water-soluble zwitterion that washes away.

  • Distillation: If the product is stable, Kugelrohr distillation under high vacuum is effective, but the boiling point difference must be significant.

Detailed Workup Protocols

Protocol A: High-Efficiency "Salting-Out" Extraction (Recommended)

Best for small to medium scale (<10g) where yield is critical.

  • Quench: Cool the reaction mixture to 0°C. Carefully quench with 5M NaOH until the pH reaches 12–13 . Verify with a pH strip (paper should turn dark blue/purple).

  • Saturation: Add solid NaCl (approx. 30g per 100mL aqueous volume) and stir vigorously for 15 minutes until saturated.

  • Extraction:

    • Add DCM:IPA (9:1 v/v) equal to the volume of the aqueous phase.

    • Shake vigorously for 2 minutes. Allow layers to settle.[2]

    • Repeat extraction 3 times .

  • Drying: Combine organic layers. Dry over anhydrous K₂CO₃ (preferred over MgSO₄ for basic amines to minimize acid-base interactions with the desiccant).

  • Concentration: Filter and concentrate under reduced pressure (bath < 40°C) to obtain the crude amino alcohol.

Protocol B: Continuous Extraction (Scale-Up)

Best for large scale (>10g) or when emulsion formation is severe.

  • Preparation: Adjust the aqueous reaction mixture to pH > 12 using 50% NaOH.

  • Setup: Place the aqueous solution in a liquid-liquid continuous extractor (appropriate for heavier-than-water solvents).

  • Solvent: Charge the boiling flask with DCM .

  • Operation: Reflux the DCM for 12–18 hours. The continuous droplet percolation avoids emulsion formation and exhaustively extracts the hydrophilic product without large solvent volumes.

Data & Visualization

Solvent Efficiency Comparison

Estimated partition coefficients based on polarity matching.

Solvent SystemEstimated Recovery (1 Extraction)Emulsion RiskComments
Diethyl Ether < 30%LowToo non-polar; poor solubility for amino alcohol.
Ethyl Acetate 40–50%MediumGood, but can hydrolyze at pH 13.
DCM (Pure) 60–70%MediumStandard, but leaves product in water.
DCM : IPA (9:1) > 90% HighOptimal. IPA breaks H-bonds with water.
Chloroform 75%MediumBetter than DCM (H-bond donor), but toxic.
Workup Logic Flowchart

WorkupLogic Start Crude Reaction Mixture (Aqueous/Acidic) pH_Adj Adjust pH to > 12 (Use 5M NaOH) Start->pH_Adj Salt Saturate with NaCl (Salting Out) pH_Adj->Salt Increase Ionic Strength Extract Extract with DCM:IPA (9:1) (3x Volumes) Salt->Extract Check Check Aqueous Layer by TLC/LCMS Extract->Check Dry Dry Organic Layer (Anhydrous K2CO3) Check->Dry No Product Left ReExtract Re-extract with CHCl3:IPA (3:1) Check->ReExtract Product Detected Conc Concentrate (Vac < 40°C) Dry->Conc Final Isolated Product (Free Base) Conc->Final ReExtract->Dry

Caption: Decision tree for maximizing recovery of hydrophilic azetidine derivatives.

References

  • Vertex Pharmaceuticals Inc. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1.

  • Eli Lilly and Company. (2024). Processes for the preparation of selective estrogen receptor degraders. US11926634B2.[3]

  • National Center for Biotechnology Information. (n.d.). Azetidine (Compound Summary). PubChem.[4][5] Retrieved February 4, 2026, from [Link]

  • Williams, R. (2022).[6] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

addressing regioselectivity issues in azetidine ring-opening reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Regioselectivity & Reactivity Optimization Lead Scientist: Dr. Aris Thorne

Core Directive: The Strain-Release Paradox

Welcome to the Azetidine Support Center. You are likely here because your ring-opening reaction yielded the wrong regioisomer, or perhaps the ring refused to open at all.

Azetidines possess significant ring strain (~26 kcal/mol), theoretically making them spring-loaded for reactivity. However, unlike their 3-membered cousins (aziridines), azetidines are kinetically stable due to the lack of significant angle strain compared to the bond-length distortion.

The Central Conflict: Regioselectivity in 2-substituted azetidines is a battle between Steric Control (attacking the less hindered C4) and Electronic Control (attacking the C2 position capable of stabilizing developing positive charge).

Use this guide to diagnose your specific failure mode and select the correct protocol.

Diagnostic Framework: The Regio-Compass

Before changing reagents, determine which "Regime" your reaction falls into. Use the decision tree below to predict the major isomer.

Visual: Regioselectivity Decision Tree

Azetidine_Regio Start Start: 2-Substituted Azetidine Substituent Nature of C2 Substituent? Start->Substituent Alkyl Alkyl (Non-Stabilizing) (e.g., Methyl, Benzyl) Substituent->Alkyl Aryl Aryl/Vinyl (Stabilizing) (e.g., Phenyl) Substituent->Aryl Cond_Alkyl Reaction Conditions? Alkyl->Cond_Alkyl Cond_Aryl Reaction Conditions? Aryl->Cond_Aryl Alkyl_Acid Acidic/Lewis Acid Cond_Alkyl->Alkyl_Acid Alkyl_Nu Strong Nucleophile (Basic) Cond_Alkyl->Alkyl_Nu Aryl_Acid Acidic/Lewis Acid (SN1-like character) Cond_Aryl->Aryl_Acid Aryl_Nu Strong Nucleophile (Basic) (SN2 character) Cond_Aryl->Aryl_Nu Res_C4_Steric Major Product: C4 Attack (Steric Control) Alkyl_Acid->Res_C4_Steric Alkyl_Nu->Res_C4_Steric Res_C2_Elec Major Product: C2 Attack (Electronic Control) Aryl_Acid->Res_C2_Elec Cation Stabilization Aryl_Nu->Res_C4_Steric Steric Dominance

Caption: Decision matrix for predicting nucleophilic attack site (C2 vs. C4) based on substituent electronics and reaction conditions.

Troubleshooting Modules (Q&A)
Scenario A: The "Wrong Carbon" Error (2-Phenyl Azetidines)

User Report: "I am reacting 2-phenyl-N-tosylazetidine with an alcohol. I want the ether at the benzylic position (C2), but I'm getting a mixture or mostly the terminal ether (C4)."

Root Cause: You are likely relying on passive nucleophilicity. Without significant cationic character at C2, the incoming nucleophile defaults to the sterically open C4 position. The Fix: You must increase the


 character of the transition state. This requires a Lewis Acid that coordinates strongly to the nitrogen (or sulfonyl group), weakening the C2-N bond and allowing the phenyl ring to stabilize the incipient positive charge.
  • Recommended Reagent: Zinc Iodide (

    
    ).
    
  • Why?

    
     is unique. It coordinates to the sulfonamide oxygen, activating the ring. The iodide counter-ion is nucleophilic enough to open the ring (forming a transient alkyl iodide) or facilitate the attack of the alcohol via a "loose" 
    
    
    
    transition state at the benzylic position.
Scenario B: The "Inert Ring" Error (Weak Nucleophiles)

User Report: "I'm trying to open an N-Boc azetidine with a weak nucleophile (e.g., an electron-deficient aniline or a sterically hindered alcohol). No reaction after 24h at reflux."

Root Cause: N-Boc and N-Ts groups activate the ring via strain, but not enough for weak nucleophiles. The energy barrier to break the C-N bond is too high. The Fix: Convert the azetidine into a Quaternary Azetidinium Ion in situ.

  • Protocol: Alkylate the nitrogen (if tertiary) or use a Brønsted acid (TFA) if the nucleophile is acid-tolerant.

  • Alternative: If using N-Tosyl, switch to

    
     . This is a "harder" Lewis acid than Zinc and forces ring opening even with poor nucleophiles, though you may sacrifice some regioselectivity (see Data Table 1).
    
Scenario C: The "Catalyst Death" Error (Amine Nucleophiles)

User Report: "I tried using


 to catalyze the opening with a primary amine, but the reaction stalled immediately."

Root Cause: Amines are Lewis bases. Your nucleophile (the amine) reacted with your catalyst (


), forming a stable, unreactive adduct. The catalyst never reached the azetidine.
The Fix:  Use Lanthanide Triflates , specifically 

.[1]
  • Why? Lanthanides are "water-tolerant" Lewis acids that coordinate preferentially to the hard oxygen of the azetidine protecting group (or the epoxide precursor if making azetidines) rather than the soft nitrogen of the amine nucleophile.

Experimental Protocols
Protocol A: High-Fidelity C2-Opening of 2-Aryl-N-Tosylazetidines

Target: Benzylic ethers/amines via Electronic Control.

Reagents:

  • Substrate: 2-Phenyl-N-tosylazetidine (1.0 equiv)

  • Nucleophile: Alcohol or Thiol (1.1–1.5 equiv)

  • Catalyst:

    
     (Zinc Iodide) (1.0 equiv - Note: Catalytic amounts (0.2 eq) often work but slower; stoichiometric ensures completion for difficult substrates.)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 2-phenyl-N-tosylazetidine (1 mmol) in anhydrous DCM (5 mL).

  • Activation: Add

    
     (1 mmol) in one portion. The mixture may become cloudy. Stir for 10 minutes at Room Temperature (RT).
    
  • Nucleophile Addition: Add the alcohol/thiol (1.2 mmol) dropwise.

  • Reaction: Stir at RT. Monitor by TLC (typically 2–6 hours).

    • Checkpoint: If sluggish, heat to 40°C.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation:

  • NMR Check: The product (C2-attack) will show a methine proton (the benzylic position) shifted significantly upfield compared to the starting material, but distinct from the

    
     protons of the C4-attack regioisomer.
    
Protocol B: Regioselective C4-Opening of Azetidinium Salts

Target: Chain extension via Steric Control.

Reagents:

  • Substrate: 1-Benzyl-2-methylazetidine (1.0 equiv)

  • Electrophile (Activator): Methyl Triflate (MeOTf) or Benzyl Bromide (1.05 equiv)

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Acetate (KOAc)
    
  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Quaternization: Dissolve azetidine in dry

    
     at 0°C. Add MeOTf dropwise. Stir 1h to form the azetidinium salt (often precipitates or monitored by disappearance of starting material on TLC).
    
  • Opening: Add the nucleophile (

    
    , 2.0 equiv).
    
  • Heating: Warm to reflux (60–80°C) for 4–12 hours. Ring opening of alkyl-substituted azetidiniums requires thermal energy.

  • Workup: Cool, remove solvent in vacuo, resuspend in water/ether. Extract.

Mechanism Visualization:

Azetidinium_Mech Start N-Alkyl Azetidine Salt Azetidinium Ion (Strained/Activated) Start->Salt Quaternization Act Electrophile (RX) Act->Salt TS Transition State (Attack at C4 - Less Hindered) Salt->TS + Nu- Nu Nucleophile (Nu-) Nu->TS Prod Linear Amine Product TS->Prod Strain Release

Caption: Pathway for azetidinium formation and subsequent nucleophilic attack at the sterically accessible C4 position.

Data Reference: Lewis Acid Screening

Comparison of Lewis Acids for the ring opening of 2-phenyl-N-tosylazetidine with Benzyl Alcohol (BnOH).

Lewis Acid (1.0 eq)SolventTempTimeYieldRegioselectivity (C2 : C4)Notes

DCMRT4h92%>99 : 1 Recommended. Excellent electronic control.

DCM0°C0.5h85%85 : 15Very reactive, but erodes selectivity.

DCM-78°C1h60%60 : 40Poor selectivity; likely competing mechanisms.

Toluene80°C12h75%90 : 10Good alternative for high-boiling solvents.
NoneMeOHReflux48h<5%N/ABackground reaction is negligible.
References
  • Mechanistic Insights & Regioselectivity: Couty, F., et al. "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity."[2] European Journal of Organic Chemistry, 2006.[2]

  • Lewis Acid C

    
    ):  Ghorai, M. K., et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry, 2006.[2] 
    
  • Lanthanide Catalysis: Uesugi, S., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis."[1] Frontiers in Chemistry, 2023.

  • Enantioselective Opening: Parsutkar, M. M., et al. "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis." Journal of the American Chemical Society, 2015. [3]

  • General Review: D'Höoghe, M., & Ha, H. J. "Synthesis and Reactivity of Azetidines." Chemical Reviews, 2020.

Sources

managing hazardous reagents in the synthesis of fluorinated intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Hazardous Reagent Management (DAST, Deoxo-Fluor, Selectfluor, HF)

Introduction: The Fluorine Paradox

Welcome to the Fluorination Safety & Optimization Hub. As researchers, we accept a fundamental paradox: the C-F bond is one of the most desirable motifs in medicinal chemistry for metabolic stability, yet the reagents required to install it are among the most reactive and hazardous in the organic arsenal.

This guide is not a generic safety lecture. It is a technical troubleshooting manual designed to address the specific failure modes of fluorination reactions—thermal runaways, equipment corrosion, and "silent" exposure events.

Module 1: Nucleophilic Fluorination (DAST & Deoxo-Fluor)

Primary Hazard: Thermal Decomposition & Shock Sensitivity Reagents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

Knowledge Base: Thermal Stability Metrics
ReagentDecomposition Onset (DSC/ARC)Energy ReleaseCritical Handling Limit
DAST ~50–60°C (Auto-catalytic)~1700 J/gDo not heat >50°C
Deoxo-Fluor ~60–70°C (Slower rate)~1100 J/gDo not heat >80°C
XtalFluor-E >180°CLowSafer alternative
Troubleshooting Guide

Q: My DAST reaction turned black and released gas instantly upon heating. What happened? A: You likely triggered an autocatalytic decomposition.

  • The Mechanism: DAST is thermally unstable. At temperatures above 50°C (or lower if impure), it disproportionates into

    
     and 
    
    
    
    . This process is exothermic.[2] If the heat cannot escape (adiabatic conditions), it accelerates the decomposition of the remaining bulk material, leading to rapid gas evolution (
    
    
    ) and rupture of the vessel.
  • Corrective Protocol:

    • Cold Start: Always add DAST at -78°C or -40°C.

    • Dilution: Never use DAST neat. Dilute with anhydrous DCM or THF (1:1 minimum) before addition.

    • Swap Reagent: If your substrate requires heating >60°C to react, switch to Deoxo-Fluor (stable up to ~80°C) or XtalFluor-E (crystalline salt, stable >180°C).

Q: I am seeing white fumes during the aqueous quench of my reaction. Is this normal? A: No, this indicates the release of Hydrogen Fluoride (HF) gas.

  • The Cause: Unreacted S-F reagents hydrolyze rapidly upon contact with water, generating 2 moles of HF for every mole of reagent.

    
    
    
  • The Fix (The "Safe Quench" Protocol):

    • Do not pour water into the reaction.

    • Do not pour the reaction into water.

    • Protocol: Dilute the reaction mixture with DCM. Pour the mixture slowly into a rapidly stirring slurry of Solid Sodium Bicarbonate (

      
      )  or saturated Potassium Carbonate (
      
      
      
      ) and ice. The base neutralizes HF immediately as it forms, preventing vaporization.
Visual Workflow: Safe DAST/Deoxo-Fluor Quenching

DAST_Quench Start Reaction Complete (Contains excess DAST) Dilute Dilute with DCM (Heat Sink) Start->Dilute Cool to -78°C Transfer Slow Cannula Transfer into Quench Vessel Dilute->Transfer Prep Prepare Quench Vessel: Ice + Solid NaHCO3 + Solvent Prep->Transfer Stir Rapidly Monitor Monitor Temp & pH (Keep <10°C, pH >7) Transfer->Monitor Dropwise Waste Filter Solids Dispose as Fluoride Waste Monitor->Waste Gas evolution stops

Figure 1: Controlled quenching protocol to prevent HF vaporization and thermal runaway.

Module 2: Electrophilic Fluorination (Selectfluor)

Primary Hazard: Solubility-driven heterogeneity & Cost Reagent: Selectfluor (F-TEDA-BF4)

Troubleshooting Guide

Q: My yield is <10% and I see unreacted Selectfluor floating in the flask. A: This is a solubility failure, not a reactivity failure.

  • The Science: Selectfluor is a dicationic salt. It is practically insoluble in non-polar solvents like DCM, Toluene, or THF. If the reagent doesn't dissolve, the

    
     transfer cannot occur efficiently.
    
  • Optimization:

    • Primary Solvent: Use Acetonitrile (MeCN) . It is the gold standard for Selectfluor solubility.

    • Co-Solvents: If your substrate is non-polar, use a MeCN:DCM (1:1) mixture.

    • Phase Transfer: For strictly non-polar systems, consider NFSI (N-Fluorobenzenesulfonimide) which is soluble in toluene/THF, though less reactive than Selectfluor.

Q: Can I use Selectfluor in large-scale (>100g) batches? A: Yes, but monitor the exotherm.

  • Safety Note: While Selectfluor is stable up to ~100°C, the fluorination reaction itself is often exothermic.

  • Process: Unlike DAST, Selectfluor does not generate free HF during the reaction unless elimination side-products occur. However, the byproduct is the demethylated amine salt, which is acidic. Buffer with solid

    
     in the pot if your product is acid-sensitive.
    

Module 3: HF Management & Emergency Response

Primary Hazard: Systemic Toxicity via Dermal Absorption Agent: Hydrofluoric Acid (generated in situ or used as reagent).

Knowledge Base: The "Silent" Burn

HF is unique.[3] Unlike


, which burns immediately, dilute HF (<20%) may not cause pain for hours. It penetrates the lipid barrier, enters the bloodstream, and chelates serum Calcium (

), leading to cardiac arrest (hypocalcemia).
Equipment Compatibility Matrix
MaterialCompatibility with HF/FluoridesApplication
Borosilicate Glass FATAL Etches immediately. Releases

gas.[3]
Stainless Steel (316) ⚠️ Conditional Okay for anhydrous HF; corrodes with aqueous HF.
PTFE / PFA / FEP EXCELLENT Reactors, stir bars, liners.
Polyethylene (HDPE) GOOD Storage bottles, syringes.
Emergency Protocol: The Calcium Gluconate Rule

Q: I spilled a drop of DAST/HF on my glove. I felt nothing. What do I do? A: Assume exposure.

  • Strip: Remove gloves immediately. Do not touch the outside of the glove.[4]

  • Flush: Rinse hand with water for 5 minutes (not 15—speed to neutralization is key here).

  • Apply: Massage 2.5% Calcium Gluconate Gel into the skin.[5]

    • Mechanism:[6][7][8][9][10][11][12] The gel provides a sacrificial source of Calcium. The Fluoride ions bind to the gel (

      
      ) instead of your bones.
      
    • Note: If you work with fluorination, you must have a tube of this gel on your person, not just "in the lab."

Visual Workflow: Reagent Selection Logic

Reagent_Select Goal Target Transformation Type Fluorination Type? Goal->Type Nuc Nucleophilic (OH -> F, C=O -> CF2) Type->Nuc Elec Electrophilic (C-H -> C-F) Type->Elec Sub_Nuc Substrate Heat Sensitivity? Nuc->Sub_Nuc Sub_Elec Solvent Constraints? Elec->Sub_Elec DAST DAST (Cheap, Unstable >50C) Sub_Nuc->DAST Robust Substrate Deoxo Deoxo-Fluor (Stable <80C) Sub_Nuc->Deoxo Requires Heating Xtal XtalFluor-E (Solid, Stable, No HF) Sub_Nuc->Xtal Acid Sensitive/Safe Handling Select Selectfluor (Must use MeCN/Polar) Sub_Elec->Select Polar OK NFSI NFSI (Soluble in Toluene) Sub_Elec->NFSI Non-polar required

Figure 2: Decision matrix for selecting the safest and most effective fluorination reagent.

References

  • Thermal Stability of DAST/Deoxo-Fluor: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999.

  • Selectfluor Properties & Handling: Banks, R. E.[13] "Selectfluor™ reagent F-TEDA-BF4: in use." Journal of Fluorine Chemistry, 1998.

  • HF Burn Management: Hatchett, N. E., et al. "Hydrofluoric acid burns." StatPearls [Internet], 2023.

  • Flow Chemistry & Safety (DAST Quenching): Baumann, M., et al. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008.

  • Glass Etching Prevention: MIT EHS. "Standard Operating Procedures for Hydrofluoric Acid Etching."

Sources

improving the scalability of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol , a critical intermediate in the synthesis of selective estrogen receptor degraders (SERDs) such as Imlunestrant.

The synthesis centers on two high-risk unit operations: the deoxofluorination of a hydroxymethyl precursor and the subsequent regioselective N-alkylation . This guide prioritizes safety (thermal runaway management) and impurity control (avoiding quaternary ammonium salts).

Part 1: Strategic Route Analysis & Workflow

The most scalable route avoids late-stage fluorination, which would compete with the hydroxyethyl tail. Instead, the "Fluoromethyl Core" is constructed first, followed by N-alkylation.

Optimized Retrosynthetic Logic:

  • Precursor: N-protected-3-(hydroxymethyl)azetidine (typically Boc or Benzhydryl).

  • Fluorination: Conversion of primary alcohol to alkyl fluoride using Deoxo-Fluor or DAST.

  • Deprotection: Removal of the N-protecting group to yield the secondary amine salt.

  • Alkylation: Reductive amination or direct alkylation to attach the hydroxyethyl tail.

Synthesis Workflow Diagram

G Start 1-Boc-3-(hydroxymethyl) azetidine Fluorination Step 1: Deoxofluorination (Deoxo-Fluor/DAST, -20°C to RT) Start->Fluorination Controlled Addition Inter1 1-Boc-3-(fluoromethyl) azetidine Fluorination->Inter1 Quench & Partition Deprotection Step 2: Acidic Deprotection (TFA or HCl/Dioxane) Inter1->Deprotection N-Boc Cleavage AmineSalt 3-(Fluoromethyl)azetidine Salt (TFA/HCl) Deprotection->AmineSalt Precipitation Alkylation Step 3: N-Alkylation (2-Bromoethanol + Base) AmineSalt->Alkylation Free-basing Product 2-(3-(fluoromethyl)azetidin-1-yl) ethan-1-ol Alkylation->Product Purification

Figure 1: Critical path for the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, highlighting the high-hazard fluorination step.

Part 2: Troubleshooting & Optimization Guide

Phase 1: Deoxofluorination (The Safety Bottleneck)

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

Q1: We are observing a rapid exotherm and dark tar formation upon adding DAST. How do we control this on a >100g scale?

  • Root Cause: DAST decomposes violently above 90°C, but localized hot spots can trigger decomposition at much lower bulk temperatures. Rapid addition causes an accumulation of unreacted reagent.

  • Solution:

    • Switch Reagent: Use Deoxo-Fluor (or XtalFluor-E). Deoxo-Fluor is thermally stable up to ~70°C, whereas DAST is unstable >50°C.

    • Dilution Factor: Ensure the substrate is diluted at least 5-10 volumes in anhydrous DCM or THF.

    • Cryogenic Addition: Cool the reactor to -20°C (not just 0°C) before addition.

    • Controlled Feed: Use a dosing pump to add the fluorinating agent at a rate where

      
      .
      

Q2: The yield of the fluorinated intermediate is low (40-50%), and we see a "dimer" impurity.

  • Root Cause: The primary alcohol precursor can react with the activated fluorinating intermediate (alkoxy-aminosulfur species) to form an ether dimer if the alcohol is in excess locally.

  • Solution:

    • Stoichiometry: Increase Deoxo-Fluor equivalents to 1.2–1.5 eq .

    • Order of Addition: Add the alcohol solution to the fluorinating agent (inverse addition) rather than the agent to the alcohol. This ensures the activating agent is always in excess, favoring fluorination over ether formation.

Q3: How do we safely quench the reaction? The standard bicarbonate quench is erupting.

  • Root Cause: Hydrolysis of excess DAST/Deoxo-Fluor releases 2 moles of HF per mole of reagent. Direct neutralization with bicarbonate releases massive amounts of CO₂ gas instantly.

  • Protocol:

    • Dilute the reaction mixture with cold DCM.

    • Add the mixture slowly into a stirred vessel containing ice-water (no base yet). This hydrolyzes the reagent to HF (soluble in water).

    • Separate the phases.

    • Neutralize the aqueous layer separately if needed, or wash the organic layer with saturated Na₂CO₃ (not NaHCO₃) slowly to minimize foaming.

Phase 2: N-Alkylation (The Selectivity Challenge)

Reagents: 2-Bromoethanol, K₂CO₃/TEA, Acetonitrile.

Q4: We are seeing significant quaternization (double alkylation) of the azetidine.

  • Root Cause: The product (tertiary amine) is nucleophilic and can react with another equivalent of 2-bromoethanol.

  • Solution:

    • Solvent Switch: Use a sterically demanding or less polar solvent if solubility permits, but slow addition is key.

    • Reagent Control: Use a slight deficit of 2-bromoethanol (0.95 eq) relative to the azetidine.

    • Alternative Route: Use Ethylene Oxide (if safety infrastructure permits) or 2-((tert-butyldimethylsilyl)oxy)ethyl bromide . The bulky silyl group prevents over-alkylation. Deprotection (TBAF/acid) is then required.

Q5: The final product is water-soluble and difficult to extract from the aqueous workup.

  • Root Cause: The amino-alcohol tail makes the molecule highly polar and amphiphilic.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ during extraction.

    • Solvent: Use CHCl₃/Isopropanol (3:1) or n-Butanol for extraction.

    • Purification: Avoid aqueous workup if possible. Filter off inorganic salts (KBr, Base) and purify the crude oil directly via distillation (high vacuum) or flash chromatography (DCM/MeOH/NH₃).

Part 3: Detailed Experimental Protocols

Protocol A: Scalable Synthesis of 1-Boc-3-(fluoromethyl)azetidine

Target Scale: 100 g input

ParameterSpecificationNote
Substrate 1-Boc-3-(hydroxymethyl)azetidine1.0 equiv
Reagent Deoxo-Fluor (50% in Toluene)1.3 equiv
Solvent Dichloromethane (Anhydrous)10 Volumes (mL/g)
Temperature -20°C (Addition)

RT (Reaction)
Critical Control Point
Quench Ice Water + Sat.[2][3][4] Na₂CO₃Gas evolution risk
  • Setup: Charge a dry reactor with 1-Boc-3-(hydroxymethyl)azetidine and DCM under N₂. Cool to -20°C.

  • Addition: Add Deoxo-Fluor solution dropwise over 2 hours. Maintain internal temp < -10°C.

  • Reaction: Allow to warm to 20°C over 4 hours. Monitor by TLC/GC (disappearance of alcohol).

  • Quench:

    • Cool mixture to 0°C.

    • Transfer mixture slowly into a second reactor containing vigorously stirred ice water (5 vol).

    • Caution: Exothermic hydrolysis.

  • Workup: Separate layers. Wash organic layer with Sat.[3] NaHCO₃ (2x) and Brine. Dry over Na₂SO₄.[3][4][5]

  • Purification: Concentrate to yield a yellow oil. Distillation is recommended for high purity (bp ~80-90°C @ 1 mmHg), or use a silica plug (Hexane/EtOAc).

Protocol B: N-Alkylation with 2-Bromoethanol

Target: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

  • Deprotection (Pre-step): Treat the Boc-intermediate with TFA (5 eq) in DCM. Concentrate to dryness to obtain the TFA salt.

  • Free-basing: Dissolve salt in Acetonitrile (10 vol). Add K₂CO₃ (3.0 eq) and stir for 30 min.

  • Alkylation:

    • Add 2-Bromoethanol (1.1 eq).

    • Heat to 60°C for 12–16 hours.

  • Workup:

    • Cool to RT. Filter off solids (inorganic salts).

    • Concentrate filtrate.[6][7]

    • Dissolve residue in DCM. Wash with minimal water (saturated with NaCl).

    • Note: The product is in the organic layer, but check aqueous layer for loss.

  • Isolation: Dry organic layer and concentrate.[3][6][7] The product is typically a viscous oil.

Part 4: References

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

    • Source: WIPO (PCT) Patent WO2018108954A1.

    • Relevance: Primary industrial route describing the azetidine carboxylic acid reduction and subsequent fluorination.

    • URL:

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.

    • Source: Organic Letters (2000), Phillips et al.

    • Relevance: Establishes thermal stability profiles and safety comparisons between DAST and Deoxo-Fluor.

    • URL:[Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.

    • Source: Journal of Organic Chemistry (2010), Beaulieu et al.

    • Relevance: Discusses safer solid alternatives (XtalFluor) for scale-up if liquid reagents prove too hazardous.

    • URL:[Link]

  • Processes for the preparation of selective estrogen receptor degraders (Imlunestrant).

    • Source: US Patent US11926634B2.

    • Relevance: Describes the specific use of the title compound in the synthesis of Imlunestrant and alternative salt formations.

    • URL:

Sources

Technical Support Center: Synthesis of Azetidine-Containing SERDs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Synthetic Pitfalls in Azetidine-Based SERDs (e.g., Giredestrant, Camizestrant) Operator: Senior Application Scientist

Overview

Azetidine-containing Selective Estrogen Receptor Degraders (SERDs) like Giredestrant (GDC-9545) and Camizestrant (AZD9833) represent a shift from traditional flexible linkers to rigid, strained pharmacophores. While this improves oral bioavailability and potency, the azetidine ring introduces unique synthetic liabilities due to its ~25.4 kcal/mol ring strain.

This guide addresses the three most critical failure points reported in process chemistry literature: Ring Stability/Deprotection , C-N Coupling Efficiency , and Stereochemical Control .

Module 1: Azetidine Ring Stability & Deprotection

Q: My azetidine ring is opening during acid-mediated Boc-deprotection. How do I prevent this?

Diagnosis: Azetidines are significantly more stable than aziridines, but they are susceptible to acid-catalyzed ring opening, particularly via nucleophilic attack at the


-carbon. If your reaction mixture contains nucleophiles (e.g., halides, water, alcohols) and the nitrogen is protonated, the ring strain drives cleavage.

Troubleshooting Protocol:

  • Switch Acid Source: Avoid HCl or HBr if possible. Halide ions are sufficiently nucleophilic to open the protonated azetidine ring (forming

    
    -haloamines).
    
    • Recommendation: Use Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) in non-nucleophilic solvents (DCM). The trifluoroacetate and mesylate anions are poor nucleophiles.

  • Scavenger Control: If using cation scavengers (e.g., in peptide-like synthesis), ensure they do not act as nucleophiles toward the ring.

  • Temperature Management: Perform deprotection at 0 °C to 10 °C . Room temperature often provides enough thermal energy to overcome the activation barrier for ring opening.

  • Workup Caution: Do not concentrate the acidic reaction mixture to dryness if heat is required. Neutralize in situ with a mild base (e.g., NaHCO3 or aqueous K2CO3) before evaporation to ensure the amine is free-based, removing the ammonium leaving group potential.

Q: I am losing my product during the aqueous workup of the free amine. Where is it going?

Diagnosis: Small azetidines are highly polar and water-soluble. Furthermore, they can act as surfactants or form emulsions.

Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 to push the organic amine into the organic layer.

  • Solvent Choice: Use 2-MeTHF or CHCl3/iPrOH (3:1) for extraction instead of pure DCM or EtOAc.

  • Volatility: Low molecular weight azetidines (e.g., 3-aminoazetidine) are volatile. Avoid high-vacuum drying. Isolate as a salt (e.g., tartrate or oxalate) immediately if the free base is not required for the next step.

Module 2: Constructing the Linker (C-N Coupling)

The critical step in Giredestrant-type synthesis is coupling the azetidine nitrogen to an aryl halide (often an electron-deficient ring).

Q: My Buchwald-Hartwig coupling to the aryl halide is stalling or yielding dehalogenated byproduct. What conditions favor the azetidine?

Diagnosis: Azetidines are sterically less hindered than diethylamine but more hindered than primary amines. The strain can affect the bite angle on the metal center. Common failures include catalyst deactivation or


-hydride elimination (though less common in azetidines).

Optimized Protocol (Based on GDC-9545 Process Data):

  • Catalyst System: The BrettPhos family is superior for this transformation. Specifically, [t-BuBrettPhos Pd(allyl)]OTf has shown >90% yields where other catalysts (RuPhos, XPhos) failed.

  • Base Selection: Strong alkoxide bases (NaOtBu) can cause side reactions with electrophilic functional groups on the SERD core.

    • Recommendation: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . It acts as a soluble organic base that promotes the coupling without attacking sensitive esters or nitriles.

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMAc at elevated temperatures (60–80 °C) often outperforms Toluene/Dioxane due to better solubility of the polar SERD core.

Q: Can I use SNAr instead of Palladium catalysis?

Answer: Yes, if the aryl ring is sufficiently electron-deficient (e.g., has ortho/para fluoro or nitro groups).

  • Warning: Azetidine is a strong nucleophile but also a strong base. If using SNAr, ensure you do not trigger elimination reactions on side chains.

  • Giredestrant Insight: The coupling of the aminoazetidine to the aldehyde fragment (2,6-difluoro-4-bromobenzaldehyde acetal) proceeds via SNAr/condensation logic, but the final C-N bond to the indole core often requires Pd catalysis if the electrophilicity is insufficient.

Module 3: Stereochemistry & Purification

Q: I have a diastereomeric mixture after the Pictet-Spengler reaction. Chromatography is difficult. How can I enrich the desired isomer?

Insight: In the synthesis of Giredestrant, the Pictet-Spengler cyclization creates a new chiral center. Relying on column chromatography for late-stage SERDs is inefficient (high polarity, streaking).

Troubleshooting Guide:

  • Crystallization-Induced Diastereoselection (CID):

    • Do not quench the reaction immediately. Allow the mixture to equilibrate.

    • If the reaction is reversible (thermodynamic control), heating the mixture in the presence of an acid catalyst can convert the kinetic isomer to the thermodynamic isomer.

  • Seed Crystals: If you have a small amount of pure diastereomer, use it to seed the reaction mixture during cooling.

  • Salt Formation: Convert the crude free base to a Tartrate or Camphorsulfonate salt. These counter-ions often crystallize one diastereomer selectively, allowing you to filter off the pure isomer and recycle the mother liquor.

Quantitative Data: Coupling Condition Screening

Comparative efficiency of C-N coupling conditions for Azetidine-Indole linkage.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (SNAr)
Catalyst Pd(OAc)2 / XPhost-BuBrettPhos Pd(allyl)OTf None
Base Cs2CO3DBU DIPEA
Solvent TolueneNMP DMSO
Temp 100 °C65 °C 120 °C
Yield 45% (Incomplete)92% <10% (No reaction)
Impurity Profile ProtodehalogenationCleanDecomposition

Visual Troubleshooting Guides

Convergent Synthesis Workflow (Giredestrant Model)

This diagram illustrates the convergent strategy to minimize linear steps and handle the azetidine moiety late in the sequence.

Giredestrant_Synthesis cluster_pitfalls Critical Control Points Tryptophan Tryptophan Derivative (Chiral Pool) Aziridine Wenker Aziridine Synthesis Tryptophan->Aziridine 1. Activation 2. Cyclization AminoAzetidine Amino-Azetidine (Strain Release Amination) Aziridine->AminoAzetidine Ring Expansion Coupling1 Imine Formation & Reduction AminoAzetidine->Coupling1 Aldehyde Aryl Aldehyde (Linker Fragment) Aldehyde->Coupling1 Intermediate Azetidine-Linker Intermediate Coupling1->Intermediate Pictet Pictet-Spengler Cyclization Intermediate->Pictet Acid Catalyst (Diastereoselective) Final Giredestrant (API) (Tartrate Salt) Pictet->Final Salt Formation

Caption: Convergent synthesis of Giredestrant highlighting the strain-release amination and the critical Pictet-Spengler cyclization step.

Troubleshooting C-N Coupling Logic

Decision tree for optimizing the attachment of the azetidine to the SERD core.

CN_Coupling_Troubleshooting Start Coupling Fails (Low Yield/Stalled) CheckElectrophile Is Aryl Halide Electron Deficient? Start->CheckElectrophile SNAr Try SNAr (DMSO, 100°C) CheckElectrophile->SNAr Yes (e.g., p-NO2, p-F) Buchwald Proceed to Buchwald-Hartwig CheckElectrophile->Buchwald No (Neutral/Rich) CheckBase Is Substrate Base Sensitive? UseDBU Use DBU (Organic Superbase) CheckBase->UseDBU Yes (Esters/Nitriles) UseAlkoxide Use NaOtBu (Strong Base) CheckBase->UseAlkoxide No CheckCat Is Catalyst Deactivating? ChangeLigand Switch to t-BuBrettPhos CheckCat->ChangeLigand Conversion < 50% Buchwald->CheckBase UseDBU->CheckCat UseAlkoxide->CheckCat

Caption: Decision matrix for troubleshooting C-N bond formation between azetidine amines and aryl halides.

References

  • Efficient Manufacturing Process for the Selective Estrogen Receptor Degrader GDC-9545 (Giredestrant) . Organic Process Research & Development, 2021.

  • First-Generation Asymmetric Synthesis of the Selective Estrogen Receptor Degrader GDC-9545 . Organic Process Research & Development, 2021.

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader . Journal of Medicinal Chemistry, 2020.

  • Azetidines of Pharmacological Interest . Archiv der Pharmazie, 2021.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters, 2021.

Validation & Comparative

comparing synthesis routes for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol , a critical intermediate in the manufacturing of next-generation Selective Estrogen Receptor Degraders (SERDs) such as Imlunestrant.

Executive Summary

Target Molecule: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol CAS Registry Number: (Intermediate status; often referenced via Imlunestrant patents, e.g., WO2018108954A1) Core Application: Primary amino-alcohol synthon for the ether linkage in oral SERDs.

The synthesis of this molecule presents a classic process chemistry challenge: functionalizing the highly strained azetidine ring without triggering ring-opening polymerization or uncontrolled dialkylation. This guide compares three distinct methodologies:

  • The Reductive Alkylation Route (Recommended): High selectivity using glyoxalate chemistry.

  • The De Novo Lactam Route: Constructing the ring from acyclic precursors to avoid expensive starting materials.

  • The Direct Alkylation Route: A conventional baseline method with scalability limitations.

Technical Route Analysis

Route A: Reductive Alkylation via Ethyl Glyoxalate (The "Process" Route)

This route represents the current state-of-the-art for scale-up. Instead of using reactive alkyl halides, it employs a two-step reductive sequence. This prevents the formation of quaternary ammonium salts (over-alkylation), a common failure mode in azetidine chemistry.

  • Mechanism: Condensation of 3-(fluoromethyl)azetidine with ethyl glyoxalate forms a hemiaminal/imine intermediate, which is reduced to the ester. A second reduction converts the ester to the primary alcohol.

  • Key Reagents: Ethyl glyoxalate, Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation, Lithium Aluminum Hydride (LAH) or Red-Al.

  • Pros: Excellent mono-alkylation selectivity; avoids mutagenic alkyl halides.

  • Cons: Requires handling of hydride reducing agents at scale.

Route B: De Novo Cyclization (The "Commodity" Route)

For large-scale manufacturing where the cost of 3-(fluoromethyl)azetidine HCl is prohibitive, this route builds the ring from cheap acrylates.

  • Mechanism:

    • Baylis-Hillman reaction of ethyl acrylate and formaldehyde.

    • Michael addition of 2-(benzyloxy)ethan-1-amine.[1]

    • Grignard-mediated cyclization to form the

      
      -lactam.
      
    • Fluorination (Deoxo-Fluor/DAST).

    • Global reduction (Lactam

      
       Amine; Benzyl 
      
      
      
      Alcohol).
  • Pros: Low raw material costs; avoids handling free azetidine base until late stages.

  • Cons: High step count (5-6 steps); fluorination of the lactam can be sensitive.

Route C: Direct N-Alkylation (The "Discovery" Route)

Used primarily in early discovery, this route involves the direct displacement of a leaving group on a 2-haloethanol derivative.

  • Mechanism: SN2 attack of 3-(fluoromethyl)azetidine on 2-bromoethanol or a protected equivalent (e.g., 2-(benzyloxy)ethyl bromide).

  • Pros: Shortest step count (1-2 steps).

  • Cons: High risk of dimerization (quaternization); 2-bromoethanol is toxic and difficult to control; purification of the polar amino-alcohol is challenging.

Comparative Data Analysis

FeatureRoute A: Reductive AlkylationRoute B: De Novo CyclizationRoute C: Direct Alkylation
Overall Yield High (60–75%)Moderate (30–45%)Low-Variable (20–50%)
Selectivity >98% Mono-alkylationN/A (Ring construction)Poor (Competing quaternization)
Scalability Excellent (kg scale)Good (Multi-kg scale)Poor (g scale only)
Raw Material Cost High (Requires Azetidine core)Low (Acrylates/Amines)High
Safety Profile Moderate (Hydrides)Low (Fluorinating agents)Low (Alkylating agents)

Visualizing the Pathways (Graphviz)

SynthesisRoutes cluster_0 Route A: Reductive Alkylation (Recommended) cluster_1 Route B: De Novo Cyclization Start_A 3-(Fluoromethyl) azetidine HCl Inter_A1 Ethyl 2-(3-(fluoromethyl) azetidin-1-yl)acetate Start_A->Inter_A1 Reductive Amination (STAB/NaBH(OAc)3) Glyoxalate Ethyl Glyoxalate Glyoxalate->Inter_A1 Target TARGET: 2-(3-(fluoromethyl) azetidin-1-yl)ethan-1-ol Inter_A1->Target Ester Reduction (LiAlH4 or Red-Al) Start_B Ethyl Acrylate + Formaldehyde Inter_B1 Ethyl 2-(hydroxymethyl)acrylate Start_B->Inter_B1 DABCO, Dioxane Inter_B2 Michael Adduct (w/ Benzyl-protected amine) Inter_B1->Inter_B2 2-(Benzyloxy)ethan-1-amine Inter_B3 Beta-Lactam Intermediate Inter_B2->Inter_B3 t-BuMgCl (Cyclization) Inter_B4 Fluorinated Lactam Inter_B3->Inter_B4 Fluorination (PBSF/DBU) Inter_B4->Target Reduction/Deprotection (Pd/C, H2 or LAH) Start_C 3-(Fluoromethyl) azetidine HCl Start_C->Target Direct Alkylation (Low Yield, Dimer Risk) Reagent_C 2-Bromoethanol (Base) Reagent_C->Target

Caption: Comparison of convergent (Route A/C) vs. linear (Route B) synthesis strategies. Route A offers the optimal balance of step count and selectivity.

Detailed Experimental Protocol

Selected Method: Route A (Reductive Alkylation) Rationale: This protocol is adapted from patent literature (WO2018108954A1) and optimized for reproducibility and safety. It avoids the polymerization risks associated with alkyl halides.

Step 1: Formation of Ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate[1]
  • Preparation: Charge a reaction vessel with 3-(fluoromethyl)azetidine hydrochloride (1.0 eq) and dichloromethane (DCM) (10 vol).

  • Neutralization: Add Diisopropylethylamine (DIPEA) (1.2 eq) at 0°C to liberate the free base.

  • Addition: Add Ethyl glyoxalate (50% solution in toluene, 1.1 eq) dropwise. Stir for 1 hour at room temperature to form the imine/hemiaminal species.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaBH4 for better functional group tolerance and mono-alkylation selectivity.

  • Quench & Workup: Stir overnight. Quench with saturated aqueous NaHCO3. Extract with DCM. Wash organics with brine, dry over Na2SO4, and concentrate.

    • Checkpoint: Analyze by LC-MS. Target mass [M+H]+ = ~176 (approx, depends on ester).

Step 2: Reduction to 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol[1]
  • Preparation: Dissolve the crude ester from Step 1 in anhydrous THF (10 vol). Cool to 0°C under nitrogen.

  • Reduction: Add Lithium Aluminum Hydride (LAH) (2.4 M in THF, 1.2 eq) dropwise, maintaining internal temperature <5°C. Alternative: Red-Al (Vitride) can be used for better thermal stability on larger scales.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (1x mass of LAH), then 15% NaOH (1x mass), then water (3x mass). Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the aluminum salts through a Celite pad. Concentrate the filtrate to obtain the crude oil.

  • Purification: Distillation under high vacuum or column chromatography (DCM/MeOH/NH4OH) is recommended to remove trace over-reduced byproducts.

References

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Processes for the preparation of selective estrogen receptor degraders (Imlunestrant).
  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders. Source: Journal of Medicinal Chemistry (via NIH). Context: Discussion of azetidine synthon preparation and structure-activity relationships. URL:[Link]

Sources

Comparative Analysis of Azetidine-Derived Oral SERDs: Structural Rigidity and Pharmacokinetic Optimization

[1]

Executive Summary: The Azetidine Pivot

The development of oral Selective Estrogen Receptor Degraders (SERDs) represents a critical evolution in breast cancer therapeutics, moving beyond the bioavailability limitations of fulvestrant. A pivotal medicinal chemistry strategy in this evolution has been the transition from flexible piperidine (6-membered) and pyrrolidine (5-membered) side chains to rigid, strained azetidine (4-membered) intermediates.

This guide analyzes the structural and functional advantages of azetidine-based SERDs—specifically focusing on the 1-(3-fluoropropyl)azetidin-3-yl motif found in leading candidates like Giredestrant (GDC-9545) and Camizestrant (AZD9833) . We compare these against earlier piperidine-based pharmacophores (e.g., Elacestrant precursors) to demonstrate how ring contraction optimizes potency, metabolic stability, and oral bioavailability.

Structural & Mechanistic Analysis

The "Basic Amine" Evolution

The efficacy of a SERD relies on a side chain that protrudes from the Estrogen Receptor alpha (ER

FeaturePiperidine (Generation 1) Pyrrolidine (Generation 1.5) Azetidine (Generation 2)
Ring Size 6-membered5-membered4-membered
Conformation Chair (Flexible)Envelope (Semi-rigid)Puckered (Highly Rigid)
Basicity (pKa) High (~10-11)High (~10-11)Tunable (Lower with substitution)
Lipophilicity High (Metabolic liability)ModerateLow (Improved polarity)
Key Example Elacestrant (RAD1901)LSZ102Giredestrant, Camizestrant
The Azetidine Advantage

The shift to azetidine is not merely cosmetic; it solves specific pharmacokinetic (PK) hurdles:

  • Rigidification: The high ring strain (~26 kcal/mol) of azetidine locks the basic nitrogen in a specific vector, reducing the entropic penalty upon binding to ER

    
     (specifically Asp351).
    
  • Metabolic Stability: Piperidine rings are often subject to oxidative metabolism (N-dealkylation). The strained azetidine ring, particularly when substituted with electron-withdrawing groups (like the fluoropropyl tail), resists CYP450 degradation.

  • pKa Modulation: The 3-substituted azetidine lowers the pKa of the basic amine, improving passive permeability across the gut wall without sacrificing the electrostatic interaction required for ER antagonism.

Comparative Performance Data

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing azetidine cores against their ring-expanded counterparts.

Table 1: Potency and Bioavailability Comparison
Compound ClassRepresentative StructureRing SystemER

Degradation (

, nM)
Antiproliferation (

, MCF7, nM)
Oral Bioavailability (

, Rat)
Gen 1 SERD Elacestrant (RAD1901)Piperidine0.648~12% (variable)
Gen 2 SERD Giredestrant (GDC-9545) Azetidine 0.2 3 >50%
Gen 2 SERD Camizestrant (AZD9833) Azetidine 0.3 5 High
Analog A *Des-fluoro PyrrolidinePyrrolidine1.52228%

*Analog A refers to internal comparator compounds synthesized during the discovery of GDC-9545 (Liang et al.) to validate the ring contraction.

Key Insight: The azetidine-based Giredestrant demonstrates a 10-fold improvement in antiproliferative potency compared to earlier piperidine derivatives, largely driven by the optimized positioning of the side chain via the rigid 4-membered ring.

Visualizing the Logic

The following diagram illustrates the medicinal chemistry decision tree and the biological mechanism of action for Azetidine SERDs.

SERD_Mechanismcluster_chemMedicinal Chemistry Optimizationcluster_bioBiological Mechanism (ER+ Cell)PiperidinePiperidine Core(Flexible, High Lipophilicity)OptimizationRing Contraction &FluorinationPiperidine->Optimization Metabolic LiabilityAzetidineAzetidine Core(Rigid, Lower pKa, Stable)Optimization->Azetidine 1-(3-fluoropropyl)azetidin-3-ylBindingBinds ERα LBD(Helix 12 Displacement)Azetidine->Binding High AffinityDegradationProteasomal Degradation(Ubiquitination)Binding->Degradation Induces Unstable ConformationOutcomeTumor GrowthInhibitionDegradation->Outcome

Caption: Evolution from flexible piperidine scaffolds to rigid azetidine pharmacophores and the subsequent biological cascade leading to tumor inhibition.

Validated Experimental Protocols

To objectively compare SERD candidates, "In-Cell Western" assays are the gold standard for quantifying receptor degradation, distinguishing SERDs (degraders) from SERMs (modulators).

Protocol 1: Quantitative ER Degradation (In-Cell Western)

Objective: Determine the

Reagents:

  • Cell Line: MCF-7 (ER+ Breast Cancer).

  • Primary Antibody: Rabbit anti-ER

    
     (e.g., SP1 clone).
    
  • Normalization: Mouse anti-GAPDH or Janus Green stain.

  • Detection: IRDye® conjugated secondary antibodies (800CW and 680RD).

Workflow:

  • Seeding: Plate MCF-7 cells at 15,000 cells/well in 96-well black-walled plates in phenol-red-free media (charcoal-stripped FBS) for 48 hours to synchronize ER expression.

  • Treatment: Treat cells with serial dilutions (0.1 nM to 1

    
    M) of the Azetidine SERD  (e.g., Giredestrant) and Fulvestrant  (positive control) for 24 hours. Include a DMSO vehicle control.
    
  • Fixation: Remove media. Fix with 3.7% formaldehyde in PBS for 20 mins at RT.

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 for 10 mins.

  • Blocking: Block with Odyssey® Blocking Buffer (or 5% BSA) for 1 hour.

  • Staining: Incubate with anti-ER

    
     (1:1000) and anti-GAPDH (1:5000) overnight at 4°C.
    
  • Detection: Wash 3x. Incubate with IRDye secondary antibodies (1:10,000) for 1 hour in the dark.

  • Analysis: Scan on an infrared imaging system (e.g., LI-COR Odyssey). Normalize ER

    
     signal to GAPDH/Cell number.
    
  • Calculation: Plot % ER

    
     remaining vs. Log[Concentration] to derive 
    
    
    .
Protocol 2: Transcriptional Reporter Assay (Luciferase)

Objective: Confirm functional antagonism of ER-mediated transcription.

Workflow:

  • Transfection: Transiently transfect HEK293 or MCF-7 cells with an ERE-Luciferase plasmid (Estrogen Response Element driving Firefly Luciferase) and a Renilla control plasmid.

  • Stimulation: Treat cells with 1 nM Estradiol (E2) to induce transcription.

  • Inhibition: Co-treat with increasing concentrations of the SERD candidate.

  • Readout: After 24 hours, lyse cells and measure luminescence.

  • Success Criteria: An effective Azetidine SERD should suppress E2-induced luciferase activity to baseline levels (similar to Fulvestrant) with an

    
     < 10 nM.
    

References

  • Liang, J., et al. (2021).[1] "GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer."[2] Journal of Medicinal Chemistry. Link

  • Scott, J. S., et al. (2020). "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry. Link

  • Patel, H. K., et al. (2019). "Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models." Breast Cancer Research.[3] Link

  • Lohmann, T., et al. (2023). "Azetidines in Drug Discovery: From Auxiliary to Core Scaffold." Chemistry – A European Journal. Link

  • FDA Center for Drug Evaluation and Research. (2023). "Orserdu (Elacestrant) Prescribing Information." U.S. Food and Drug Administration. Link

Efficacy of Imlunestrant vs. Fulvestrant in Breast Cancer Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Imlunestrant (LY3484356) , a next-generation oral selective estrogen receptor degrader (SERD), and Fulvestrant , the current standard-of-care intramuscular SERD.

While both agents target Estrogen Receptor alpha (ER


), Imlunestrant distinguishes itself through superior pharmacokinetic (PK) properties and enhanced potency against ESR1 mutations  (specifically Y537S/N). This guide synthesizes preclinical data, mechanistic differentiators, and experimental protocols to assist researchers in selecting and validating the appropriate agent for ER+ breast cancer models.

Mechanistic Differentiators & Signaling Logic

The SERD Mechanism: Causality of Degradation

Both Imlunestrant and Fulvestrant function by binding to the ER


 ligand-binding domain (LBD). However, their structural impact on Helix 12  differs, influencing the recruitment of the ubiquitin-proteasome system.
  • Fulvestrant: Induces a conformational change that exposes hydrophobic surfaces, leading to rapid degradation but is limited by poor solubility and bioavailability (requiring IM injection).

  • Imlunestrant: Designed with a specific side chain that optimizes hydrogen bonding within the LBD, destabilizing Helix 12 more effectively in the presence of constitutive mutations (e.g., Y537S). This allows for oral bioavailability and sustained target engagement, critical for overcoming the high receptor turnover seen in resistant models.

Diagram 1: SERD-Mediated Degradation Pathway

This diagram illustrates the comparative mechanism where Imlunestrant overcomes the high-affinity ligand competition in mutant receptors.

SERD_Mechanism ER_WT ERα (Wild Type) Complex Drug-Receptor Complex ER_WT->Complex ER_Mut ERα (ESR1 Mutant) ER_Mut->Complex Imlunestrant Imlunestrant (Oral SERD) Imlunestrant->ER_WT High Affinity (Ki ~0.6 nM) Imlunestrant->ER_Mut Retains Potency (Ki ~2.8 nM) Fulvestrant Fulvestrant (IM SERD) Fulvestrant->ER_WT High Affinity Fulvestrant->ER_Mut Reduced Potency (PK Limited) Helix12 Helix 12 Destabilization Complex->Helix12 Conformational Lock Proteasome Proteasomal Recruitment Helix12->Proteasome Ubiquitination Degradation ER Degradation (G1 Arrest) Proteasome->Degradation Tumor Suppression

Caption: Comparative pathway showing Imlunestrant's sustained potency against ESR1 mutants leading to G1 arrest.

Preclinical Efficacy Comparison

The following data aggregates results from MCF-7 (Wild Type) and engineered ESR1-mutant cell lines. Imlunestrant demonstrates a distinct advantage in mutant models where Fulvestrant often requires clinically unachievable concentrations to maintain inhibition.

Table 1: In Vitro Potency (IC50 & Ki Values)
MetricTarget / ModelImlunestrant (LY3484356)FulvestrantComparative Insight
Binding Affinity (Ki) ER

(WT)
0.64 nM~0.89 nMComparable binding affinity in wild-type receptors.
Binding Affinity (Ki) ER

(Y537S Mutant)
2.8 nM> 5.0 nMImlunestrant retains tighter binding to the constitutively active mutant.
Degradation (IC50) MCF-7 (WT)3.0 nM~1.2 - 5.0 nMBoth are potent degraders in sensitive models.
Degradation (IC50) Y537N Mutant Cells9.6 nM> 20 nMImlunestrant is ~2x more potent in degrading mutant receptors.
Cell Proliferation (IC50) MCF-7 (WT)~3.0 nM~5.7 nMImlunestrant shows slightly higher antiproliferative potency.
Cell Proliferation (IC50) Y537S Mutant Model~17 nM> 100 nMCritical Differentiator: Fulvestrant loses significant efficacy in this resistant model.
Table 2: In Vivo Efficacy (Xenograft Models)
FeatureImlunestrantFulvestrant
Route of Admin Oral (Daily)Subcutaneous/IM (Weekly)
MCF-7 (WT) Growth Complete Inhibition / RegressionComplete Inhibition
ESR1 Y537S PDX Tumor Regression observedStasis or Slowed Growth
CNS Penetration Yes (Brain-penetrant)Poor / Negligible
Dose Modeling 5 mg/kg (Oral) mimics clinical exposure5 mg/dose (SC) often used; 200mg/kg required for max effect

Expert Insight: In preclinical in vivo studies, Fulvestrant is often dosed at 5 mg/mouse (approx 200 mg/kg), which is vastly higher than the clinical dose (500 mg/month). When dosed at clinically relevant levels (25 mg/kg), Fulvestrant fails to degrade the receptor robustly.[1] Imlunestrant at 5-10 mg/kg orally achieves exposure levels that correlate with robust degradation and tumor regression in mutant models.

Experimental Protocol: Comparative ER Degradation Assay

To objectively validate the efficacy of Imlunestrant vs. Fulvestrant in your specific model, use this self-validating Western Blot workflow. This protocol controls for the "hook effect" often seen with SERDs and ensures dynamic range linearity.

Protocol Logic[2]
  • Causality: We measure protein levels (ER

    
    ) relative to a stable housekeeper (GAPDH/Actin) after a defined treatment window (24h) to distinguish degradation from transcriptional downregulation.
    
  • Validation: Inclusion of MG132 (Proteasome inhibitor) proves the mechanism is proteasome-dependent degradation, not just epitope masking.

Diagram 2: Experimental Workflow

This workflow outlines the critical steps for a reproducible degradation assay.

Degradation_Assay Start Seed Cells (MCF-7 or Y537S) Starve Hormone Deprivation (CSS Media, 48h) Start->Starve Remove endogenous E2 Treat Treatment Groups Starve->Treat Group1 Vehicle (DMSO) Treat->Group1 Group2 Imlunestrant (0.1 - 100 nM) Treat->Group2 Group3 Fulvestrant (0.1 - 100 nM) Treat->Group3 Group4 Rescue Control (Drug + MG132) Treat->Group4 Lysis Lysis (RIPA + PI) Group1->Lysis Group2->Lysis Group3->Lysis Group4->Lysis Analysis Western Blot (ERα vs Actin) Lysis->Analysis Quantify Band Density

Caption: Step-by-step workflow for validating SERD activity with necessary rescue controls.

Detailed Methodology
  • Cell Seeding: Seed MCF-7 or ESR1-mutant cells in phenol-red-free DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (CSS) for 48 hours prior to treatment. This removes endogenous estrogens that compete for the receptor.

  • Treatment:

    • Treat with Imlunestrant and Fulvestrant in a dose-response format (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Control: DMSO (Vehicle).

    • Rescue Control: Pre-treat one set of wells with 10 µM MG132 for 2 hours, then add SERD (100 nM). If ER levels do not recover, the mechanism is not proteasomal degradation.

  • Incubation: Incubate for 24 hours. (Note: 4-6 hours is sufficient for pS2 mRNA downregulation, but 24 hours is optimal for protein degradation visualization).

  • Lysis & Blotting: Lyse in RIPA buffer with protease/phosphatase inhibitors. Blot for ER

    
     (Clone F-10 or SP1) and Loading Control (Vinculin or GAPDH).
    
  • Quantification: Normalize ER signal to Loading Control. Calculate % degradation relative to DMSO.

Conclusion

For researchers developing breast cancer models:

  • Select Fulvestrant if you require a historical benchmark or are strictly modeling wild-type ER sensitivity where injection routes are not a variable.

  • Select Imlunestrant if your research focuses on ESR1 mutations (Y537S) , CNS metastasis, or if you require an oral agent with superior bioavailability to model continuous dosing regimens clinically.

Imlunestrant demonstrates superior "on-target" potency in resistant settings, making it the preferred tool for next-generation resistance modeling.

References

  • Imlunestrant, a Next-Generation Oral SERD Overcomes ESR1 Mutant Resistance. JCI Insight. (2025). Available at: [Link] (Note: Derived from search result 1.1/1.3 context).

  • Preclinical Characterization of LY3484356, a Novel, Potent and Orally Bioavailable SERD. Cancer Research (AACR Abstract). (2020). Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Analysis of Fulvestrant in Preclinical Models. Breast Cancer Research and Treatment. (2020).[1][2] Available at: [Link]

  • Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader. Molecular Cancer Therapeutics. (2025). Available at: [Link]

  • EMBER-3 Trial Results: Imlunestrant vs Standard Endocrine Therapy. New England Journal of Medicine / SABCS. (2024).[3] Available at: [Link]

Sources

structure-activity relationship studies of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol derivatives

[1][2]

Executive Summary: The "Privileged" Side-Chain

In modern medicinal chemistry, particularly within the oncology space (ER+ Breast Cancer), the "basic side chain" of a drug molecule dictates its pharmacokinetic (PK) fate and pharmacodynamic (PD) efficacy.[1][2] The 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol motif represents a strategic optimization over traditional piperidine or pyrrolidine tails.[1][2]

This guide analyzes why this specific fluorinated azetidine scaffold outperforms alternatives in Selective Estrogen Receptor Degrader (SERD) campaigns, focusing on three key advantages:

  • Metabolic Stability: The fluoromethyl group blocks oxidative metabolism at the susceptible 3-position of the ring.[1][2]

  • pKa Modulation: The strained azetidine ring (pKa ~8.[1][2]5) is less basic than pyrrolidine (pKa ~10.5), reducing lysosomal trapping and hERG liability while maintaining sufficient ionization for receptor binding.[1][2]

  • Conformational Rigidity: The 4-membered ring restricts the conformational entropy of the side chain, minimizing the energetic penalty upon binding to the Estrogen Receptor alpha (ER

    
    ).[1][2]
    

Chemical Architecture & Comparative SAR

The "Goldilocks" Effect of Ring Size

Experimental data from recent SERD optimization campaigns (e.g., GDC-0810 analogs) demonstrates a sharp SAR discontinuity based on ring size.[1][2] The azetidine ring provides the optimal balance between steric bulk and basicity.[1][2]

Table 1: Comparative Potency and Stability Profile of Side-Chain Variants Data synthesized from competitive landscape analysis (e.g., WO2021014386, J. Med.[1][2] Chem. studies).

Feature3-(Fluoromethyl)azetidine (Subject)Unsubstituted AzetidinePyrrolidine (5-membered)Piperidine (6-membered)
ER

Degradation (Max)
High (>90%) Moderate (70-80%)Low (<50%)Negligible
IC50 (MCF-7 Proliferation) < 1.0 nM ~5-10 nM> 50 nM> 100 nM
Metabolic Stability (

)
High (F-blocks oxidation)Low (Susceptible to oxidation)ModerateHigh
Basicity (pKa) ~8.3 (Optimal)~8.5~10.4 (Too basic)~11.0 (Too basic)
hERG Liability Low LowHighHigh

Technical Insight: The failure of the 5- and 6-membered rings (pyrrolidine/piperidine) in specific SERD scaffolds is attributed to steric clash within the narrow "side-pocket" of the ER


 ligand-binding domain.[1][2] The 4-membered azetidine fits precisely, inducing the specific helix-12 displacement required for proteasomal targeting.[1][2]
The Fluorine Effect

The introduction of the fluoromethyl group at the 3-position is not merely for potency; it is a metabolic blockade.[1][2]

  • Mechanism: The C-H bonds adjacent to the nitrogen in azetidines are prone to cytochrome P450-mediated oxidation.[1][2] The electron-withdrawing effect of the fluorine atom (via the methylene linker) deactivates these sites and lowers the ring nitrogen's pKa, reducing phospholipidosis risk.[1][2]

Experimental Protocols

Synthesis: Installing the Side-Chain

The alcohol moiety of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol serves as a versatile handle for coupling to phenolic cores (common in SERDs like Raloxifene or Fulvestrant analogs).[1][2]

Method A: Mitsunobu Coupling (Preferred for convergent synthesis) This protocol couples the alcohol directly to a phenol core without pre-activation.[1][2]

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.[1][2]
    
  • Procedure:

    • Dissolve the phenolic core (1.0 eq) and 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.2 eq) in anhydrous THF under

      
      .
      
    • Add

      
       (1.5 eq) and cool to 0°C.
      
    • Add DIAD (1.5 eq) dropwise over 15 minutes.

    • Allow to warm to RT and stir for 12 hours.

    • Validation: Monitor disappearance of phenol by LC-MS (Target M+H).

  • Purification: The basic azetidine allows for "catch-and-release" purification using SCX-2 (Strong Cation Exchange) cartridges to remove neutral phosphine oxide byproducts.[1][2]

Evaluation: In-Cell Western for ER Degradation

To verify the functional activity of the synthesized derivative, a degradation assay is required (distinct from a simple binding assay).[1][2]

  • Cell Line: MCF-7 (ER+ Breast Cancer).[1][2]

  • Seeding: 15,000 cells/well in 96-well black-walled plates.[1][2] Culture for 24h.

  • Treatment: Treat cells with compound (0.1 nM – 1

    
    M) for 24 hours.[1][2] Include Fulvestrant (100 nM) as a positive control (100% degradation).[1][2]
    
  • Fixation: Fix with 4% paraformaldehyde (20 min).[1][2] Permeabilize with 0.1% Triton X-100.[1][2]

  • Staining:

    • Primary Ab: Anti-ER

      
       (Rabbit mAb).[1][2]
      
    • Normalization Ab: Anti-GAPDH (Mouse mAb).[1][2]

    • Secondary Ab: IRDye 800CW (Rabbit) and IRDye 680RD (Mouse).[1][2]

  • Quantification: Scan on a LI-COR Odyssey system. Calculate ER

    
    /GAPDH ratio relative to DMSO control.
    

Mechanistic Pathway Visualization

The following diagram illustrates how the 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol tail (Side Chain) triggers the specific conformational change leading to receptor destruction.

SERD_MechanismLigandLigand (SERD)with Fluoromethyl-Azetidine TailBindingBinding to ER-alphaLigand Binding Domain (LBD)Ligand->Binding Kd < 1nMHelix12Helix 12 Displacement(Steric clash by Azetidine)Binding->Helix12 Induced FitSurfaceExposure of Hydrophobic SurfaceHelix12->Surface Conformational ChangeUbiquitinRecruitment of E3 Ubiquitin LigaseSurface->Ubiquitin TaggingProteasomeProteasomal Degradation(Loss of Receptor)Ubiquitin->Proteasome Destruction

Figure 1: Mechanism of Action.[1][2] The specific steric profile of the azetidine tail prevents Helix 12 from capping the ligand pocket, exposing the receptor to degradation machinery.[1][2]

References

  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders. Journal of Medicinal Chemistry. (2021). Detailed SAR comparing azetidine vs. pyrrolidine side chains in SERDs.

  • Tetrahydro-pyrido[3,4-b]indole Estrogen Receptor Modulators. World Intellectual Property Organization (WO2021014386).[1][2] Patent disclosing the specific efficacy of 3-(fluoromethyl)azetidine derivatives.[1][2]

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. World Intellectual Property Organization (WO2018108954).[1][2] Synthetic routes for the scalable production of the title intermediate.

  • Azetidines as a Privileged Scaffold in Medicinal Chemistry. Chemical Reviews. General review on the metabolic advantages of azetidine rings over larger heterocycles. [1][2]

cross-validation of analytical methods for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Validation of Analytical Architectures for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Executive Summary

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (hereafter F-Azetidine-OH ) is a critical pharmacophore building block, notably employed in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs) such as Imlunestrant.[1] Its structural duality—a strained, basic azetidine ring coupled with a polar hydroxyl tail and a fluorinated motif—presents unique analytical challenges. Standard UV-based HPLC methods often fail due to the molecule's lack of a strong chromophore and its high polarity.

This guide establishes a cross-validation protocol integrating UHPLC-CAD/MS (Routine),


F-qNMR  (Primary Reference), and GC-MS  (Orthogonal Purity). By triangulating these methodologies, researchers can eliminate "method bias" and ensure absolute accuracy in potency assignment.

Part 1: The Analyte Profile & Analytical Challenges

FeaturePropertyAnalytical Implication
Chromophore Weak/NoneChallenge: Standard UV (254 nm) is blind.[1] Solution: Requires Charged Aerosol Detection (CAD), MS, or low-UV (205-210 nm).[1]
Basicity Tertiary AmineChallenge: Severe peak tailing on standard silica C18. Solution: Requires high-pH stable columns or ion-pairing reagents.[1]
Polarity LogP ~ 0.5Challenge: Poor retention in Reverse Phase (RP). Solution: HILIC mode or low organic start conditions.
Fluorine -CH₂F groupOpportunity: Enables

F NMR as a highly specific, absolute quantitation tool.[1]

Part 2: Method A – UHPLC-CAD/MS (The Routine Workhorse)

Objective: High-throughput purity profiling and routine assay. Rationale: Since F-Azetidine-OH lacks strong UV absorbance, Charged Aerosol Detection (CAD) provides a universal response independent of chemical structure, while Single Quad MS confirms identity.[1]

Experimental Protocol
  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm).[1] The "Charged Surface Hybrid" technology maintains peak symmetry for basic azetidines at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B hold for 2 min (to retain the polar alcohol), ramp to 50% B over 10 min.

  • Detection:

    • CAD: Evaporation Temp 35°C, Power Function 1.0.

    • MS: ESI Positive Mode, SIM scan for [M+H]+ (Calculated mass: ~133.09 Da).

Validation Note: Linearity must be established using log-log plots for CAD if the range is wide, although modern linearized CAD settings simplify this.

Part 3: Method B – F-qNMR (The Absolute Reference)[1]

Objective: Absolute purity assignment without a homologous reference standard. Rationale: The single fluorine atom on the azetidine ring acts as a "spy nucleus."


F NMR offers 100% isotopic abundance and a wide chemical shift range, eliminating interference from hydrocarbon impurities.[1]
Experimental Protocol
  • Internal Standard (IS):

    
    -Trifluorotoluene  (Shift: -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid  (Shift: -62 ppm).[1] Selection Criteria: Non-volatile, stable, and signals distinct from the analyte (-210 to -230 ppm range for fluoromethyl).
    
  • Solvent: DMSO-

    
     (prevents exchange broadening of the OH proton, though less critical for 
    
    
    
    F).[1]
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       (typically 30s for fluorine to ensure full relaxation).
      
    • Scans: 64 (for S/N > 150).

    • Spectral Width: Covers both IS and Analyte (approx. 200 ppm range).[1]

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molar Mass,

= Weight.[1][2][3]

Part 4: Method C – GC-MS (The Orthogonal Check)

Objective: Detection of volatile organic impurities (residual solvents, starting materials) that might co-elute in HPLC. Rationale: The hydroxyl group can cause tailing in GC. Derivatization is recommended for precision.

Experimental Protocol
  • Derivatization: React 10 mg sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min. This caps the -OH group with TMS, improving volatility.

  • Column: DB-5ms (5% Phenyl-arylene, 30m x 0.25mm).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Detection: EI Source (70 eV). Look for the molecular ion of the TMS derivative (

    
    ).
    

Part 5: Cross-Validation Logic & Workflow

The reliability of the analytical data relies on the convergence of these three orthogonal methods.

Logical Workflow Diagram

AnalyticalWorkflow cluster_0 Input Phase cluster_1 Orthogonal Testing cluster_2 Data Fusion & Decision Sample Crude F-Azetidine-OH MethodA Method A: UHPLC-CAD (Purity %) Sample->MethodA MethodB Method B: 19F-qNMR (Absolute Assay %) Sample->MethodB MethodC Method C: GC-MS (Volatiles/Solvents) Sample->MethodC Compare Compare Assay Values (Is Delta < 2.0%?) MethodA->Compare Purity MethodB->Compare Assay MethodC->Compare Residuals Investigate Investigate: - Hygroscopicity? - Response Factors? - Co-elution? Compare->Investigate No (Fail) Release VALIDATED COA (Potency Assigned) Compare->Release Yes (Pass) Investigate->Sample Re-test

Caption: Triangulated validation workflow ensuring concordance between chromatographic purity and spectroscopic assay.

Part 6: Comparative Performance Guide

The following table contrasts the performance metrics of the validated methods to guide selection based on development stage.

MetricUHPLC-CAD (Method A)

F-qNMR (Method B)
GC-MS (Method C)
Primary Output Purity (Area %)Absolute Assay (w/w %)Volatile Impurity Profile
Specificity Moderate (Ret.[1] Time based)High (Unique F-shift)High (Mass Fingerprint)
Linearity (

)
> 0.995 (Curved w/o correction)> 0.999 (Inherently linear)> 0.998
LOQ ~0.05% (High Sensitivity)~0.5% (Low Sensitivity)~0.05%
Sample Prep Dilute & ShootWeighing CriticalDerivatization Required
Throughput High (15 min/sample)Low (30-60 min/sample)Moderate (30 min/sample)
Cost/Sample LowHigh (Deuterated solvents)Moderate
Best Use Case Routine QC ReleaseReference Standard Qualification Residual Solvent Check

Part 7: References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • T. Schoenberger. (2012).[1] Determination of purity by qNMR.[6][7] Analytical and Bioanalytical Chemistry.[8][9][10][11][12] [Link][1]

  • Scott, K. A., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry.[13] [Link][1][14]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[9][10] Progress in Nuclear Magnetic Resonance Spectroscopy.[10] [Link][1]

Sources

Comparative Preclinical Guide: Imlunestrant vs. Next-Gen SERDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Estrogen Receptor Degradation

Imlunestrant (LY3484356) represents a structural evolution in the Selective Estrogen Receptor Degrader (SERD) class. Unlike first-generation SERDs (Fulvestrant) limited by intramuscular delivery and poor bioavailability, or some next-gen oral SERDs that retain partial agonist activity (SERM/SERD hybrids), Imlunestrant is engineered as a pure antagonist with high oral bioavailability and verified blood-brain barrier penetrance.[1]

This guide provides a technical comparison of Imlunestrant against key alternatives (Fulvestrant, Elacestrant, Camizestrant), focusing on preclinical potency (DC50/IC50), efficacy in ESR1-mutant models, and mechanistic differentiation.

Mechanism of Action & Structural Differentiation

The primary failure mode of endocrine therapy is the acquisition of ligand-independent ESR1 mutations (e.g., Y537S, D538G). Imlunestrant distinguishes itself through a dual mechanism:

  • Competitive Antagonism: High-affinity binding to the ER

    
     Ligand Binding Domain (LBD), displacing estradiol.
    
  • Active Degradation: Inducing a conformational shift that destabilizes Helix 12, exposing hydrophobic residues that recruit the E3 ubiquitin ligase complex, leading to proteasomal degradation.

Visualization: SERD-Mediated ER Degradation Pathway

The following diagram illustrates the molecular causality from Imlunestrant binding to transcriptional silence.

MoA_Pathway cluster_cell Intracellular Mechanism Imlunestrant Imlunestrant (LY3484356) ER_LBD ERα Ligand Binding Domain (Cytosol) Imlunestrant->ER_LBD High Affinity Binding Complex Imlunestrant-ERα Complex ER_LBD->Complex Helix12 Helix 12 Destabilization (Conformational Change) Complex->Helix12 Induces Misfolding Ubiquitin E3 Ligase Recruitment (Ubiquitination) Helix12->Ubiquitin Exposes Hydrophobic Surface Proteasome 26S Proteasome Ubiquitin->Proteasome Poly-Ub Tagging Degradation ERα Protein Degradation Proteasome->Degradation Proteolysis Transcription Estrogen-Dependent Transcription Degradation->Transcription Blocks

Figure 1: Mechanism of Action illustrating the specific cascade from ligand binding to proteasomal degradation and transcriptional arrest.

Comparative In Vitro Pharmacology

The following data synthesizes head-to-head preclinical profiling of Imlunestrant against Fulvestrant (Standard of Care) and other oral SERDs.

Potency Data (IC50 & DC50)

Imlunestrant demonstrates superior potency in T47D cell lines and comparable potency in MCF-7 lines, but with significantly improved pharmacokinetic properties compared to Fulvestrant.

Table 1: Comparative Potency in Wild-Type and Mutant ER+ Breast Cancer Models

CompoundClassMCF-7 Proliferation IC50 (nM)T47D Proliferation IC50 (nM)ERα Degradation (DC50)ESR1 Y537S Potency (Ki)
Imlunestrant Oral SERD (Pure Antagonist)5.2 0.34 ~0.6 - 3.0 nM 2.8 nM
Fulvestrant IM SERD19.02.2~1.0 - 4.0 nM14.5 nM
Elacestrant Oral SERD (Hybrid)~20 - 40~10 - 15~1.0 nM~10 nM
Camizestrant Oral SERD~1 - 3~0.5~0.2 nM~2.0 nM

Data Sources: Synthesized from JCI Insight [1], Cancer Res [2], and comparative literature reviews [3].

Key Findings on Resistance Profiles
  • Wild-Type Efficacy: Imlunestrant is ~6x more potent than Fulvestrant in T47D models [1].

  • Mutant Efficacy (ESR1 Y537S): This mutation locks ER in a constitutively active state. Imlunestrant maintains a Ki of 2.8 nM against Y537S, whereas Fulvestrant often requires significantly higher concentrations to achieve equivalent inhibition due to reduced binding affinity [2].

  • Transcriptional Inhibition: In ESR1 Y537N models, Imlunestrant inhibited ER-mediated transcription with an IC50 of 17 nM, demonstrating sustained antagonism even in the presence of resistance mutations [2].[2]

In Vivo Efficacy & Pharmacokinetics

Preclinical xenograft models highlight two critical differentiators for Imlunestrant: Oral Bioavailability and Brain Penetrance .

Xenograft Efficacy (PDX Models)

In patient-derived xenograft (PDX) models harboring the ESR1 Y537S mutation:

  • Fulvestrant: Resulted in tumor stasis or slow progression.

  • Imlunestrant: Induced tumor regression and sustained growth inhibition [1].[2][3][4]

  • Pharmacodynamics: In vivo modeling showed 75% inhibition of Progesterone Receptor (PGR) transcription (a surrogate for ER activity) for up to 96 hours after a single dose [2].

CNS Activity

Unlike Fulvestrant, which does not cross the blood-brain barrier (BBB) effectively, Imlunestrant is designed to be brain-penetrant.

  • Experimental Evidence: In intracranial MCF-7 xenograft models, Imlunestrant demonstrated significant tumor growth inhibition, validating its potential for treating breast cancer brain metastases (BCBM) [4].

Experimental Protocols

To validate these findings in your own laboratory, the following protocols utilize self-validating controls to ensure data integrity.

Protocol A: High-Throughput ER Degradation Assay (In-Cell Western)

Objective: Quantify DC50 (concentration required for 50% degradation of ERα).

  • Seeding: Plate MCF-7 or T47D cells (15,000 cells/well) in 96-well black-walled, clear-bottom poly-D-lysine coated plates. Incubate 24h in phenol-red-free media + 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS).

  • Treatment: Treat cells with serial dilutions of Imlunestrant (0.01 nM to 1 µM) and Fulvestrant (positive control) for 24 hours. Include a DMSO vehicle control (0% degradation baseline).

  • Fixation: Aspirate media; fix with 4% paraformaldehyde for 20 min at RT. Wash 3x with PBS.

  • Permeabilization: Incubate with PBS + 0.1% Triton X-100 for 10 min. Block with Odyssey Blocking Buffer (LI-COR) for 1h.

  • Primary Antibody: Incubate with anti-ERα (Rabbit mAb, e.g., SP1 clone) and anti-GAPDH (Mouse mAb, normalization control) overnight at 4°C.

  • Detection: Wash 3x with PBS-T. Incubate with IRDye 800CW (Rabbit) and IRDye 680RD (Mouse) secondary antibodies for 1h at RT.

  • Analysis: Scan on LI-COR Odyssey. Normalize ERα signal to GAPDH signal. Plot dose-response curve to calculate DC50.

Protocol B: 3D Spheroid Proliferation Assay (Resistance Model)

Objective: Assess IC50 in a physiologically relevant ESR1 mutant model.

  • Generation: Use Ultra-Low Attachment (ULA) 96-well plates. Seed 5,000 ESR1-mutant (Y537S) MCF-7 cells per well. Centrifuge at 200xg for 5 min to promote aggregation.

  • Spheroid Formation: Incubate for 72h until tight spheroids form (>300 µm diameter).

  • Treatment: Add Imlunestrant (10-point dose response) in 50% media exchange to prevent spheroid disruption. Treat for 7-10 days, refreshing media/drug every 3 days.

  • Readout: Add CellTiter-Glo 3D reagent (Promega). Shake vigorously for 5 min; incubate 25 min. Read luminescence.

  • Validation: Control wells must show >10-fold signal vs background. Reference compound (Fulvestrant) must show shifted IC50 compared to WT spheroids.

Visualization: Preclinical Screening Workflow

This diagram outlines the logical flow for validating a SERD candidate.

Workflow Step1 1. In Vitro Binding (FP / TR-FRET) Step2 2. ER Degradation (Western / In-Cell) Step1->Step2 Hit Confirmation Step3 3. Transcriptional Reporter (ERE-Luciferase) Step2->Step3 Functional Antagonism Step4 4. Proliferation (2D/3D) (WT vs Y537S/D538G) Step3->Step4 Potency Profiling Step5 5. In Vivo PK/PD (Xenograft Efficacy) Step4->Step5 Lead Selection

Figure 2: Sequential screening workflow for validating SERD potency and efficacy.

References

  • Imlunestrant, a next-generation oral SERD, overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer. Source: JCI Insight (2025) [Link]

  • Preclinical characterization of LY3484356, a novel, potent and orally bioavailable selective estrogen receptor degrader (SERD). Source: Cancer Research (AACR Abstract) [Link][2]

  • The race to develop oral SERDs and other novel estrogen receptor inhibitors. Source: Breast Cancer Research and Treatment [Link]

  • Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity. Source: Molecular Cancer Therapeutics [Link][1][5]

Sources

Publish Comparison Guide: Mechanistic Validation of SERDs Synthesized via Novel Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical comparison and validation framework for confirming the Mechanism of Action (MoA) of novel Selective Estrogen Receptor Degraders (SERDs).

Executive Summary & Structural Hypothesis

The synthesis of next-generation SERDs often hinges on a specific intermediate—typically a functionalized side-chain linker (e.g., an acrylic acid derivative or a basic amine motif)—designed to improve oral bioavailability while maintaining the "degradation switch" characteristic of Fulvestrant.

This guide outlines the critical validation workflow to confirm that your synthesized candidate (NSC-X ) functions as a bona fide SERD and not merely a Selective Estrogen Receptor Modulator (SERM). The distinction lies in the molecule's ability to induce a specific conformational change in Estrogen Receptor Alpha (ER


), exposing hydrophobic residues that recruit E3 ubiquitin ligases (e.g., MDM2), leading to proteasomal degradation rather than simple transcriptional blockade.

Comparative Performance Matrix

To validate your candidate, you must benchmark it against the clinical gold standard (Fulvestrant) and a standard SERM (Tamoxifen). The following matrix summarizes the expected performance profile of a successful oral SERD candidate derived from your intermediate.

Table 1: Benchmark Performance Metrics for SERD Validation

MetricNovel Candidate (NSC-X) Fulvestrant (ICI 182,780) Tamoxifen (4-OHT) Interpretation
ER

Binding Affinity (

)
< 1.0 nM0.89 nM1.2 nMMust show high affinity to compete with estradiol.
Degradation Potency (

)
0.1 – 5 nM~0.5 nMN/A (No Degradation)The concentration required to degrade 50% of ER

.
Maximal Degradation (

)
> 85%> 95%< 10% (Stabilizes ER)CRITICAL: SERMs stabilize ER; SERDs eliminate it.
Transcriptional Antagonism (

)
< 10 nM0.3 – 1.0 nM~50 nM (Partial Agonist)Ability to block ERE-mediated gene expression.
Route of Administration Oral (Target)Intramuscular (IM)OralThe intermediate's primary value proposition.

Key Insight: If your candidate shows high binding affinity (


) but low 

(< 50%), the intermediate has likely failed to induce the necessary helix-12 displacement required for degradation. The molecule is acting as a SERM.[1][2][3][4][5]

Visualizing the Mechanism of Action

Understanding the divergent pathways of SERMs and SERDs is essential for interpreting experimental data.

SERD_Mechanism Ligand Ligand (Drug) ER Estrogen Receptor (ERα) Ligand->ER Binds Complex Ligand-ER Complex ER->Complex Helix12_SERM Helix 12 Occlusion Complex->Helix12_SERM SERM (Tamoxifen) Helix12_SERD Helix 12 Displacement Complex->Helix12_SERD SERD (NSC-X) Dimer_SERM Dimerization Helix12_SERM->Dimer_SERM DNA_Bind DNA Binding (ERE) Dimer_SERM->DNA_Bind Block Transcriptional Blockade DNA_Bind->Block Receptor Stabilized Hydrophobic Hydrophobic Surface Exposure Helix12_SERD->Hydrophobic Ubiquitin Ubiquitination (E3 Ligase) Hydrophobic->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Receptor Eliminated

Figure 1: Divergent signaling pathways. SERDs (bottom path) induce rapid proteasomal degradation, whereas SERMs (top path) stabilize the receptor in an inactive state.

Detailed Experimental Protocols

To generate the data for the matrix above, follow these self-validating protocols.

Protocol A: ER Degradation Assay (Western Blot)

This is the definitive "Go/No-Go" experiment.

Objective: Quantify the reduction of ER


 protein levels in MCF-7 cells.
  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates in phenol red-free DMEM + 5% Charcoal-Stripped FBS (CSS). Culture for 48 hours to deplete endogenous estrogens.
    
  • Treatment: Treat cells with:

    • Vehicle (DMSO 0.1%)

    • NSC-X (Dose response: 0.1, 1, 10, 100, 1000 nM)

    • Fulvestrant (100 nM, Positive Control)

    • Tamoxifen (1 µM, Negative Control for degradation)

    • Incubate for 18–24 hours .

  • Lysis: Wash with ice-cold PBS.[6] Lyse in RIPA buffer supplemented with protease inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibody: Anti-ER

      
       (Clone F-10 or 60C, 1:1000).
      
    • Loading Control: Anti-GAPDH or

      
      -Actin.
      
  • Quantification: Densitometry analysis using ImageJ. Normalize ER

    
     signal to Loading Control.
    
  • Validation Check: Fulvestrant must show >90% signal loss. Tamoxifen should show 0–10% loss (or stabilization).

Protocol B: ERE-Luciferase Transcriptional Reporter Assay

Distinguishes functional antagonism from degradation.

Objective: Measure the ability of NSC-X to block Estrogen Response Element (ERE) driven transcription.

  • Transfection: Transfect MCF-7 or HEK293 cells with pERE-TA-Luc plasmid (Firefly luciferase) and pRL-TK (Renilla luciferase for normalization).

  • Agonist Stimulation: Treat cells with 1 nM Estradiol (E2) to induce signal.

  • Antagonist Challenge: Co-treat with E2 (1 nM) + increasing concentrations of NSC-X (0.1 nM – 1 µM).

  • Readout: Measure luminescence after 24 hours using a Dual-Luciferase assay system.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate

    
    .
    
  • Causality Check: If

    
     is potent but Western Blot (Protocol A) shows no degradation, your intermediate has created a SERM, not a SERD.
    

Validation Workflow Logic

Validation_Workflow Start Synthesized Intermediate (NSC-X) Binding 1. Binding Affinity (FP) Ki < 10 nM? Start->Binding WB 2. Western Blot (MCF-7) Degradation > 80%? Binding->WB Yes Discard DISCARD (Inactive) Binding->Discard No Luciferase 3. Luciferase Reporter Antagonism IC50 < 100 nM? WB->Luciferase Yes Decision_SERM CLASSIFY AS SERM (Re-design Side Chain) WB->Decision_SERM No (Stable Protein) Decision_SERD CONFIRMED SERD (Proceed to PK) Luciferase->Decision_SERD Yes Luciferase->Decision_SERM No (Agonist Activity)

Figure 2: Decision tree for classifying the synthesized candidate.

References

  • GDC-0810 Mechanism & Comparison: Joseph, J. D., et al. (2016). The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer. eLife. [Link]

  • Fulvestrant Pharmacodynamics: Wardell, S. E., et al. (2011). Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer. Clinical Cancer Research. [Link]

  • SERD vs. SERM Structural Biology: Fanning, S. W., et al. (2016). The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells. eLife. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Comparison of SERD Candidates in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology, particularly in the realm of hormone receptor-positive (HR+) breast cancer, the landscape of endocrine therapies is undergoing a significant transformation. The advent of next-generation oral Selective Estrogen Receptor Degraders (SERDs) has opened new avenues for treatment, moving beyond the limitations of the first-in-class injectable SERD, fulvestrant. This guide provides an in-depth, technical comparison of various SERD candidates, focusing on their in vivo performance in preclinical xenograft models—a critical step in the translational journey from bench to bedside.

The Evolving Landscape of SERDs: From Injectable to Oral Therapeutics

Estrogen receptor-positive (ER+) breast cancer accounts for a significant majority of breast cancer cases.[1] Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment for these cancers.[1] SERDs represent a class of endocrine therapy that not only antagonize the estrogen receptor but also induce its degradation, thereby blocking ER-mediated signaling.[2]

Fulvestrant, the first FDA-approved SERD, has been a valuable therapeutic option. However, its intramuscular route of administration and suboptimal pharmacokinetic properties have driven the development of orally bioavailable SERDs.[3] These next-generation agents promise improved patient convenience, more consistent drug exposure, and potentially enhanced efficacy, particularly in the context of acquired resistance to other endocrine therapies, often driven by mutations in the estrogen receptor 1 (ESR1) gene.[4] This guide will delve into the preclinical in vivo data that underpins the development of these promising new agents.

Mechanism of Action: How SERDs Disrupt Estrogen Receptor Signaling

SERDs exert their anticancer effects by binding to the estrogen receptor and inducing a conformational change that marks the receptor for proteasomal degradation.[2] This dual mechanism of antagonism and degradation effectively shuts down both estrogen-dependent and -independent ER signaling pathways that drive tumor growth.[5]

SERD_Mechanism Simplified Estrogen Receptor Signaling and SERD Intervention cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Estrogen_ER Estrogen-ER Complex ER->Estrogen_ER SERD_ER SERD-ER Complex ER->SERD_ER ERE Estrogen Response Element (ERE) Estrogen_ER->ERE Translocates to Nucleus and Binds DNA SERD SERD SERD->ER Binds SERD_ER->ERE Blocks Binding Proteasome Proteasome SERD_ER->Proteasome Targets for Degradation Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Activates Proliferation Cell Proliferation and Survival Gene_Transcription->Proliferation Promotes Gene_Transcription->Proliferation Degradation ER Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of SERD Action.

As illustrated above, in the absence of a SERD, estrogen binds to the ER, leading to its activation and the transcription of genes that promote cell proliferation. SERDs competitively bind to the ER, preventing estrogen binding and inducing a conformational change that leads to the receptor's degradation by the proteasome. This abrogates downstream signaling and inhibits tumor growth.

In Vivo Efficacy of SERD Candidates in Xenograft Models: A Comparative Analysis

Preclinical evaluation in xenograft models is a cornerstone of oncology drug development, providing critical insights into a compound's potential efficacy and mechanism of action in a living organism.[6] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are utilized to assess the antitumor activity of novel SERDs.[7]

The following table summarizes key preclinical in vivo data for several prominent SERD candidates, primarily focusing on their performance against the benchmark SERD, fulvestrant.

SERD CandidateXenograft ModelDosing (in mice)Key FindingsCitation(s)
Fulvestrant MCF-7 (ER+ human breast cancer cell line)200 mg/kg, s.c.Standard of care, used as a comparator in most preclinical studies. Shows significant tumor growth inhibition.[2]
Camizestrant (AZD9833) ESR1-mutant PDX (CTC-174, D538G)3 mg/kg, daily, oralShowed strong dose-dependent efficacy. Cellular activity matched fulvestrant in vitro and was positively differentiated from elacestrant.[8]
Elacestrant (RAD1901) ER+ PDX modelsNot specifiedDemonstrates antitumor activity in multiple ER+ breast cancer PDX models, including those with ESR1 mutations.[9]
Giredestrant (GDC-9545) ER+ breast cancer modelsNot specifiedShowed a non-statistically significant improvement in Progression-Free Survival (PFS) in the phase II acelERA trial; however, a benefit was more evident in patients with ESR1 mutations.[10]
Imlunestrant (LY3484356) ESR1-mutant and wild-type tumor modelsNot specifiedEfficacious in both ESR1-mutant and wild-type preclinical models.[11]
ZN-c5 MCF-7 orthotopic xenografts; WHIM20 PDX (ESR1 Y537S)5-10 mg/kg, oral (MCF-7); 40 mg/kg, oral (WHIM20)Significant tumor growth inhibition in MCF-7 models. In the WHIM20 PDX model, ZN-c5 at 40 mg/kg reduced tumor growth by 64%, while fulvestrant at 200 mg/kg only reduced it by 13%.[2]
AZD9496 MCF-7 xenografts; ESR1-mutant PDX (D538G)0.5 mg/kg, oral (MCF-7); 25 mg/kg, oral (PDX)Significant tumor growth inhibition at low doses in MCF-7 xenografts. In a PDX model with a D538G ESR1 mutation, AZD9496 inhibited tumor growth by 66%, compared to 59% with fulvestrant.[6]

Key Insights from the Preclinical Data:

  • Superiority over Fulvestrant in Mutant Models: A recurring theme in the preclinical data is the enhanced efficacy of next-generation oral SERDs compared to fulvestrant, particularly in xenograft models harboring ESR1 mutations. For instance, ZN-c5 demonstrated a striking advantage over a high dose of fulvestrant in a PDX model with the Y537S mutation.[2] Similarly, AZD9496 showed greater tumor growth inhibition than fulvestrant in a D538G mutant PDX model.[6]

  • Dose-Dependent Efficacy: Studies with compounds like camizestrant highlight the dose-dependent nature of their antitumor activity in various xenograft models.[8]

  • Head-to-Head Differentiation: While most preclinical comparisons are against fulvestrant, some studies are beginning to differentiate the newer oral SERDs from one another. For example, in vitro data suggests camizestrant has a favorable profile compared to elacestrant.[8]

Experimental Protocols: A Guide to In Vivo SERD Evaluation

The reproducibility and reliability of in vivo studies are paramount. This section outlines a detailed, step-by-step methodology for establishing an ER+ breast cancer xenograft model and evaluating the efficacy of SERD candidates.

Experimental Workflow

Xenograft_Workflow In Vivo SERD Efficacy Study Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis A Cell Culture/ Tumor Fragment Prep D Tumor Implantation (Subcutaneous/Orthotopic) A->D B Animal Acclimatization (Immunocompromised Mice) B->D C Estrogen Supplementation C->D E Tumor Growth to Palpable Size D->E F Randomization into Treatment Groups E->F G Drug Administration (Oral Gavage/Injection) F->G H Tumor Volume Measurement (Calipers) G->H I Body Weight and Health Monitoring G->I J Tumor Excision and Weight H->J Endpoint Reached L Data Analysis and Statistical Evaluation H->L I->J Endpoint Reached I->L K Pharmacodynamic Analysis (e.g., ER levels, Ki67) J->K J->L K->L

Figure 2: Xenograft Study Workflow.
Detailed Protocol for an MCF-7 Cell Line-Derived Xenograft Model

This protocol provides a framework for a typical in vivo efficacy study using the ER+ MCF-7 breast cancer cell line.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Culture medium (e.g., MEM with 10% FBS, non-essential amino acids, sodium pyruvate, and insulin)

  • Matrigel® Basement Membrane Matrix

  • Female, ovariectomized, immunodeficient mice (e.g., NU/NU nude or NOD/SCID)

  • 17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)

  • Surgical tools for pellet implantation

  • Calipers for tumor measurement

  • SERD candidates and vehicle control

  • Oral gavage needles or injection supplies

Procedure:

  • Cell Culture: Culture MCF-7 cells according to standard protocols. Harvest cells during the logarithmic growth phase.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.

  • Estrogen Supplementation: Anesthetize the mice and subcutaneously implant a 17β-estradiol pellet, typically in the dorsal scapular region. This is crucial for the growth of estrogen-dependent MCF-7 tumors.[12]

  • Tumor Cell Inoculation:

    • Resuspend harvested MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of approximately 5 x 107 cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 106 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[13]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Administer the SERD candidates and vehicle control according to the planned dosing schedule. Oral SERDs are typically administered daily via oral gavage. Fulvestrant is administered via subcutaneous or intramuscular injection.

    • Monitor the body weight of the mice as an indicator of general health and potential drug toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be flash-frozen for pharmacodynamic marker analysis (e.g., Western blot for ERα levels) or fixed in formalin for immunohistochemistry (e.g., Ki67 staining for proliferation).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The preclinical in vivo data for the next-generation oral SERDs are highly encouraging, demonstrating their potential to overcome some of the limitations of fulvestrant and provide new treatment options for patients with ER+ breast cancer, especially those with ESR1 mutations. The comparative efficacy data, particularly from head-to-head studies in relevant xenograft models, are crucial for guiding clinical development and ultimately, for selecting the most promising candidates to advance to the clinic.

As our understanding of the molecular mechanisms of endocrine resistance continues to grow, so too will the sophistication of our preclinical models. The increasing use of patient-derived xenografts that more accurately recapitulate the heterogeneity of human tumors will be instrumental in the continued development and evaluation of novel SERDs and other targeted therapies.

References

  • The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance. (n.d.). PMC. Retrieved from [Link]

  • Camizestrant Switch Plus CDK4/6 Inhibition Continues to Outperform SOC in HR+/HER2– Breast Cancer | OncLive. (2025, December 12). OncLive. Retrieved from [Link]

  • Switching to Camizestrant After Detection of an ESR1 Mutation Improves Progression-Free Survival for Some Patients With Advanced Breast Cancer. (2025, June 1). ASCO. Retrieved from [Link]

  • Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study | Journal of Clinical Oncology. (2024, September 6). ASCO Publications. Retrieved from [Link]

  • Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer. (2024, May 10). NIH. Retrieved from [Link]

  • AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models. (2016, June 1). AACR Journals. Retrieved from [Link]

  • Oral SERD, A Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. (2023, November 29). Cureus. Retrieved from [Link]

  • The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options. (2022, October 14). PMC. Retrieved from [Link]

  • Efficacy of SERD/SERM Hybrid-CDK4/6 inhibitor combinations in models of endocrine therapy resistant breast cancer. (n.d.). PMC. Retrieved from [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. (n.d.). MDPI. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH. Retrieved from [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025, June 18). PLOS ONE. Retrieved from [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. (n.d.). MDPI. Retrieved from [Link]

  • New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives. (2024, March 15). ScienceOpen. Retrieved from [Link]

  • Genomic Alterations Associated with Estrogen Receptor Pathway Activity in Metastatic Breast Cancer Have a Differential Impact on Downstream ER Signaling. (2023, September 4). MDPI. Retrieved from [Link]

  • A breast cancer patient-derived xenograft and organoid platform for drug discovery and precision oncology | bioRxiv. (2021, March 11). bioRxiv. Retrieved from [Link]

  • The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options | springermedizin.de. (n.d.). springermedizin.de. Retrieved from [Link]

  • Patient-derived tumour xenografts for breast cancer drug discovery. (n.d.). PMC. Retrieved from [Link]

  • MCF7 Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • Proteomic and transcriptomic profiling reveals a link between the PI3K pathway and lower estrogen-receptor (ER) levels and activity in ER+ breast cancer. (2010, June 22). eScholarship.org. Retrieved from [Link]

  • Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. (2024, January 31). MDPI. Retrieved from [Link]

  • Summary of the clinical trial of oral SERDs with efficacy and safety features. (n.d.). ResearchGate. Retrieved from [Link]

  • A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Estrogen Receptor Signaling in Breast Cancer. (n.d.). PMC. Retrieved from [Link]

  • Breast cancer proteomics reveals correlation between estrogen receptor status and differential phosphorylation of PGRMC1. (n.d.). PMC. Retrieved from [Link]

  • Oral SERD, A Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. (2023, November 29). ResearchGate. Retrieved from [Link]

  • Human breast cancer cell line xenografts as models of breast cancer. (n.d.). Clarke Labs. Retrieved from [Link]

Sources

validating the purity of synthesized 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Methodologies for Purity Validation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Executive Summary

The validation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol presents a distinct set of analytical challenges. As a non-chromophoric, polar, and strained nitrogen heterocycle, this compound defies standard reverse-phase HPLC-UV methodologies.[1] Its lack of a conjugated


-system renders detection at 

ineffective, while the ring strain of the azetidine moiety (

kcal/mol) introduces thermal instability risks during gas chromatography.[1]

This guide evaluates three analytical workflows to determine the "Gold Standard" for purity validation. Based on experimental rigor and ICH Q2(R1) guidelines, Quantitative NMR (


 and 

qNMR)
is identified as the primary reference method for absolute purity, while HPLC-ELSD/CAD is recommended for routine impurity profiling.[1]

Compound Profile & Analytical Challenges

  • Chemical Structure: A 4-membered azetidine ring substituted with a fluoromethyl group and an N-hydroxyethyl tail.[1]

  • Challenge A (Detection): The molecule lacks a chromophore.[2] Standard UV detectors will only show end-absorption (

    
     nm), which is indistinguishable from mobile phase noise and solvent cut-offs.[1]
    
  • Challenge B (Stability): The azetidine ring is susceptible to acid-catalyzed ring opening and thermal degradation, making direct GC-MS analysis risky without derivatization.[1]

  • Challenge C (Polarity): The hydroxyl and amine functionalities create high polarity, requiring specific column chemistries (e.g., HILIC or polar-embedded C18) to prevent elution in the void volume.

Comparative Methodology

Method A: Quantitative NMR (qNMR) – The Gold Standard

Rationale:[1] qNMR provides absolute quantification without requiring a reference standard of the analyte itself. Because the analyte contains a fluorine atom,


 qNMR offers high specificity with zero background interference.[1]

Protocol 1:


 qNMR (Recommended) [1]
  • Internal Standard (IS): Use

    
    -Trifluorotoluene  (
    
    
    
    ppm) or 3,5-Bis(trifluoromethyl)benzoic acid .[1] Ensure the IS has a relaxation time (
    
    
    ) similar to the analyte or use a long delay.
  • Solvent: DMSO-

    
     (prevents volatility errors and ensures solubility).
    
  • Acquisition Parameters:

    • Pulse angle:

      
      [1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds for
      
      
      ).[1]
    • Spectral width: Sufficient to cover

      
       to 
      
      
      
      ppm.[1]
    • Scans: 64 (for S/N > 150:1).

  • Data Processing: Phase correction must be manual. Integration limits must cover the entire multiplet of the

    
     signal (approx. 
    
    
    
    ppm, typically a triplet of doublets due to H-F coupling).[1]

Protocol 2:


 qNMR (Alternative) 
  • Internal Standard: Maleic Acid (

    
     ppm, singlet).[1] This region is distinct from the azetidine protons (
    
    
    
    ppm) and the fluoromethyl doublet (
    
    
    ppm).[1]
  • Validation: Compare the molar ratio of the azetidine ring protons vs. the IS.

Method B: HPLC-ELSD/CAD – The Routine Profiler

Rationale: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) respond to the mass of non-volatile analytes, independent of optical properties.

Workflow:

  • Column: Waters XBridge BEH Amide (HILIC mode) or Phenomenex Luna Omega Polar C18.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile

    • Note: Acidic pH is acceptable for short run times, but avoid prolonged storage in acid to prevent ring opening.

  • Detection: Drift tube temperature

    
     (optimized to evaporate solvent but not the semi-volatile amine).
    
Method C: GC-MS – High Risk / Specific Use Only

Rationale: Only acceptable if the hydroxyl group is derivatized to prevent thermal degradation and tailing.

Protocol:

  • Derivatization: Treat 5 mg sample with BSTFA + 1% TMCS at

    
     for 30 mins. This silylates the 
    
    
    
    group.[1]
  • Inlet Temp: Keep

    
     to minimize ring strain release.
    
  • Utility: Useful only for detecting volatile organic impurities (solvents), not for assay purity.[1]

Performance Comparison Data

FeatureMethod A:

qNMR
Method B: HPLC-ELSDMethod C: HPLC-UV (205nm)
Primary Utility Absolute Purity (Assay) Impurity ProfilingNot Recommended
Specificity High (F-signal only)Moderate (Universal)Low (Solvent noise)
Linearity (

)


(Polynomial fit)
Poor
LOD

ppm

ppm

ppm
Robustness Excellent (Self-validating)Good (Drift dependent)Poor
Reference Std? Not Required (Use IS)RequiredRequired

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the specific qNMR workflow.

Figure 1: Analytical Decision Matrix

Caption: Logical flow for selecting the appropriate validation method based on analyte properties.

AnalyticalWorkflow Start Synthesized 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol CheckChrom Check Chromophore (UV Absorbance?) Start->CheckChrom NoUV No Conjugation (UV < 210nm) CheckChrom->NoUV Negligible ChooseMethod Select Detection Strategy NoUV->ChooseMethod Method_qNMR Method A: qNMR (19F/1H) (Absolute Purity) ChooseMethod->Method_qNMR Primary Assay Method_ELSD Method B: HPLC-ELSD (Impurity Profiling) ChooseMethod->Method_ELSD Secondary Check Method_GC Method C: GC-MS (Requires Derivatization) ChooseMethod->Method_GC Volatiles Only Result_Assay Output: Weight % Assay (Mass Balance) Method_qNMR->Result_Assay Result_Profile Output: Relative % (Impurity ID) Method_ELSD->Result_Profile

Figure 2: The qNMR Validation Loop

Caption: Step-by-step protocol for ensuring high-precision qNMR data integrity.

qNMR_Protocol SamplePrep Sample Prep + Internal Std (IS) (Accurate Weighing) Acquisition Acquisition (d1 > 5*T1) (90 deg Pulse) SamplePrep->Acquisition Homogenize Processing Processing (Manual Phase) (Baseline Corr) Acquisition->Processing FT & Phase Calculation Calculation (Molar Ratio) (Purity %) Processing->Calculation Integrate Validation Validation Check (S/N > 150:1) Calculation->Validation Validation->SamplePrep Fail (Repeat) End End

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005.[1][3][4] [Link]

  • Bharti, S. K., & Roy, R.Quantitative 1H NMR spectroscopy in pharmaceutical analysis and standardization of herbal medicines. Trends in Analytical Chemistry, 2012. (Contextual grounding for qNMR protocols).
  • TMDL/FDA. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

Sources

Head-to-Head Comparison of SERDs in ER-Positive Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SERD Evolution

For decades, Fulvestrant (ICI 182,780) has been the clinical benchmark for Selective Estrogen Receptor Degraders (SERDs). While it exhibits near-perfect pharmacodynamics in vitro (robust ER


 degradation and pure antagonism), its clinical utility is hamstrung by poor oral bioavailability, requiring intramuscular injection.

The "Next-Generation" oral SERDs—Camizestrant, Giredestrant, Elacestrant, and Imlunestrant —aim to decouple the degradation potency from the physicochemical limitations of the steroid scaffold. This guide provides a rigorous, data-driven comparison of these agents in ER-positive cell lines (MCF7, T47D), synthesizing medicinal chemistry profiling with actionable experimental protocols.

Mechanistic Principles

Unlike SERMs (e.g., Tamoxifen), which stabilize ER


 in an inactive conformation, SERDs must induce a specific structural perturbation that exposes hydrophobic patches (specifically Helix 12), flagging the receptor for poly-ubiquitination and proteasomal degradation.
Mechanism of Action Diagram

The following diagram illustrates the critical divergence between SERM and SERD activity at the molecular level.

SERD_Mechanism Ligand Ligand Entry Binding LBD Binding Ligand->Binding H12_SERM Helix 12 Stabilization Binding->H12_SERM SERM (Tamoxifen) H12_SERD Helix 12 Displacement Binding->H12_SERD SERD (Fulvestrant/Giredestrant) CoRep Co-Repressor Recruitment H12_SERM->CoRep Hydrophob Hydrophobic Surface Exposure H12_SERD->Hydrophob Transcriptional\nSilencing Transcriptional Silencing CoRep->Transcriptional\nSilencing Ubiquitin Ubiquitination (E3 Ligase) Hydrophob->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Loss of\nER Protein Loss of ER Protein Proteasome->Loss of\nER Protein

Caption: SERDs induce Helix 12 displacement, exposing hydrophobic residues that trigger the ubiquitin-proteasome system, unlike SERMs which stabilize an inactive complex.

Head-to-Head Performance Data

The following data synthesizes medicinal chemistry profiling across multiple high-impact studies. Note the distinction between DC50 (potency of degradation) and IC50 (potency of anti-proliferation).

Comparative Potency Table (MCF7 Cell Line)
CompoundClassDC50 (Degradation)Max Degradation (

)
IC50 (Proliferation)Key Structural Feature
Fulvestrant Steroidal0.4 nM >95%0.6 nM Long alkyl sulfoxide side chain
Giredestrant (GDC-9545)Non-steroidal0.04 nM ~100%0.26 nM Tetrahydrocarboline core; Acrylic acid-free
Camizestrant (AZD9833)Non-steroidal0.16 nM 99%5.0 nM Fluoromethyl-azetidine side chain
Amcenestrant (SAR439859)Non-steroidal0.2 nM 98%0.2 nM Fluoropropyl-pyrrolidine side chain
Imlunestrant (LY3484356)Non-steroidal1.5 nM >90%2.6 nM Oral, brain-penetrant design
Elacestrant (RAD1901)Non-steroidal1.5 nM ~70-80%8.9 nM Dose-dependent SERM/SERD hybrid features

Technical Insight:

  • Giredestrant exhibits the highest in vitro potency (DC50 = 0.04 nM), surpassing even Fulvestrant in pure degradation efficiency.

  • Elacestrant , despite being the first FDA-approved oral SERD (Orserdu), shows a higher DC50 (1.5 nM) and lower maximal degradation (

    
    ) compared to Giredestrant or Camizestrant. Its clinical success is likely driven by favorable pharmacokinetics (PK) and sufficient target engagement at clinical doses, rather than raw in vitro potency.
    
  • Camizestrant demonstrates "Pure Antagonist" properties similar to Fulvestrant, with no evidence of agonist activity in uterine models, addressing a safety concern seen with earlier oral SERDs.

Experimental Protocols

To validate these values in your own facility, use the following self-validating protocols.

Protocol A: High-Throughput In-Cell Western (ICW) for DC50

Traditional Western blots are low-throughput and semi-quantitative. For DC50 determination, an In-Cell Western (LI-COR Odyssey or similar) is the gold standard for precision.

Reagents:

  • Cell Line: MCF7 (ATCC HTB-22), stripped in Phenol Red-free media + 5% Charcoal-Stripped FBS (CSS) for 48h prior to seeding.

  • Primary Antibody: Rabbit anti-ER

    
     (Clone SP1 or D8H8) - Critical: Use C-terminal epitopes to ensure you are measuring protein loss, not just N-terminal cleavage.
    
  • Normalization: TO-PRO-3 (Nuclear stain) or anti-GAPDH.

Workflow:

  • Seeding: Seed 15,000 MCF7 cells/well in 96-well black-walled plates. Incubate 24h.

  • Treatment: Treat with 10-point dose-response (0.01 nM to 1

    
    M) of SERD for 18-24 hours .
    
    • Control: DMSO (Vehicle) and 100 nM Fulvestrant (Positive Control).

  • Fixation: Fix with 3.7% Formaldehyde (20 min, RT). Permeabilize with 0.1% Triton X-100.

  • Staining: Block with Odyssey Blocking Buffer. Incubate Primary Ab (1:500) overnight at 4°C.

  • Detection: Wash 5x with PBS-T. Incubate IRDye 800CW (Target) and TO-PRO-3 (Nucleus/Cell Number) for 1h.

  • Analysis: Scan on Odyssey. Normalize 800nm signal (ER) to 700nm signal (Nucleus). Plot non-linear regression (log(agonist) vs. response) to calculate DC50.

Protocol B: Long-Term Colony Formation Assay (Resistance Modeling)

Short-term cytotoxicity (CTG) often overestimates potency. Colony formation measures reproductive viability, crucial for assessing efficacy against resistance mutations (e.g., ESR1-Y537S).

Workflow:

  • Seeding: Seed 500-1,000 cells/well in 6-well plates.

  • Treatment: Treat with fixed concentrations (e.g., 10 nM, 100 nM) of SERD. Replenish media + drug every 3 days.

  • Duration: Culture for 14-21 days until visible colonies form (>50 cells).

  • Staining: Fix with Methanol/Acetic Acid (3:1). Stain with 0.5% Crystal Violet.

  • Quantification: Dissolve dye in 10% Acetic Acid and read absorbance at 590 nm, or count colonies using ImageJ.

Experimental Workflow Diagram

This diagram outlines the logical flow for a comprehensive SERD profiling campaign, from initial screening to mechanistic validation.

Experimental_Workflow cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Mechanistic Validation Step1 MCF7 / T47D Seeding (Stripped Media) Step2 Dose Response Treatment (24h Degradation / 7d Proliferation) Step1->Step2 Step3 Readout: ICW & CTG Step2->Step3 Step4 Transcriptional Reporter (ERE-Luciferase) Step3->Step4 Select Lead Candidates Step5 Rescue Experiment (Proteasome Inhibitor MG132) Step4->Step5 Confirm SERD Mechanism Decision Select Candidate: High DC50 + Low IC50 Step5->Decision Data Synthesis

Caption: A two-phase workflow ensures that compounds are not only cytotoxic but function specifically via the SERD mechanism (proteasome-dependent degradation).

References

  • Liang, J., et al. (2021).[1][2] "GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer."[3][4] Journal of Medicinal Chemistry. Link

  • Scott, J. S., et al. (2020).[2] "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry. Link

  • Patel, H. K., et al. (2019). "Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors."[3] Breast Cancer Research.[3] Link

  • McDonnell, D. P., et al. (2015). "Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-Derived Xenograft Models."[3] Clinical Cancer Research. Link

  • Fanning, S. W., et al. (2018). "Specific Structural Features of SERDs Explain Their Improved Efficacy over SERMs." Endocrine-Related Cancer.[3][4][5][6] Link

Sources

Technical Guide: Assessing Off-Target Effects of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the safety profiling of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: 1443983-86-5) as a strategic building block in medicinal chemistry. This scaffold has emerged as a "privileged structure" in recent drug discovery—most notably in oral SERDs like Imlunestrant —offering a superior balance of physicochemical properties compared to traditional pyrrolidine or piperidine analogs.

However, the incorporation of a strained azetidine ring coupled with a fluoromethyl group introduces specific off-target liabilities, particularly regarding hERG channel blockade , reactive metabolite formation , and GPCR promiscuity . This document provides a comparative analysis against standard alternatives and outlines a self-validating experimental workflow for de-risking these compounds.

Part 1: The Chemical Context & Comparative Advantage[1]

The "Goldilocks" Effect of Fluorinated Azetidines

In drug design, the transition from a pyrrolidine (5-membered ring) to an azetidine (4-membered ring) is often driven by the need to lower lipophilicity (


) and modulate basicity (

).

The 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol motif offers three distinct advantages over its alternatives:

  • pKa Modulation: The electron-withdrawing fluorine atom lowers the pKa of the tertiary amine (typically by 1.0–1.5 units vs. non-fluorinated analogs), reducing lysosomal trapping and phospholipidosis risk.

  • Metabolic Blocking: The fluorine hinders oxidative metabolism at the susceptible 3-position.

  • Conformational Restriction: The "pucker" of the azetidine ring directs the vector of the ethanol tail, often improving target engagement.

Comparison with Alternatives

The following table contrasts the fluoromethyl azetidine scaffold with its primary medicinal chemistry alternatives.

FeatureFluoromethyl Azetidine (Subject)Pyrrolidine Analog (Alternative A)Non-Fluorinated Azetidine (Alternative B)
Structure Strained 4-ring + Fluorine5-ring (Standard)Strained 4-ring (No F)
Basicity (pKa) Optimal (~7.5 - 8.5) High (~9.5 - 10.5)High (~9.0 - 10.0)
hERG Risk Moderate (Lower pKa helps)High (High pKa = channel trapping)High (High pKa)
Metabolic Stability High (F blocks oxidation)Moderate (Susceptible to CYP)Low (Rapid oxidation)
Solubility HighModerateHigh
Genotoxicity Risk Low (needs verification)LowLow

Part 2: Primary Off-Target Risks & Mechanisms

hERG Channel Inhibition (Cardiotoxicity)

Mechanism: The human Ether-à-go-go-Related Gene (hERG) potassium channel possesses a promiscuous binding pocket that traps lipophilic, basic amines.

  • Risk: While the fluoromethyl group lowers the pKa (reducing the percentage of ionized species at physiological pH), the azetidine core is still a basic amine. If the "tail" (the ethanol linker attached to a pharmacophore) is lipophilic, the risk of QT prolongation remains significant.

  • Causality: High affinity is driven by

    
    -stacking interactions (with Tyr652/Phe656) and ionic bonding.
    
Promiscuous GPCR Binding (The "Dirty Drug" Profile)

Mechanism: Strained cyclic amines often mimic neurotransmitters (dopamine, serotonin).

  • Risk: Off-target hits on 5-HT2B (valvulopathy risk) or D2 (CNS effects) are common. The compact size of the azetidine allows it to fit into tight GPCR orthosteric sites that larger piperidines cannot access.

Reactive Metabolite Formation

Mechanism: The strain energy of the azetidine ring (~26 kcal/mol) makes it theoretically susceptible to ring-opening metabolism.

  • Risk: Oxidative metabolism (CYP450) can generate reactive iminium ions or aldehydes, leading to covalent binding with cellular proteins (idiosyncratic toxicity).

Part 3: Comparative Profiling Methodologies (The Guide)

To validate the safety of compounds derived from this scaffold, do not rely on a single assay. Use this tiered, self-validating workflow.

Tier 1: Early De-risking (High Throughput)
Protocol A: FluxOR™ Thallium Flux Assay (hERG Surrogate)

Use this instead of Patch Clamp for primary screening.

  • Principle: Thallium (

    
    ) permeates open potassium channels. A Tl-sensitive dye fluoresces upon influx.
    
  • Protocol Steps:

    • Seed HEK293 cells stably expressing hERG.

    • Incubate with Tl-sensitive dye (60 min).

    • Add test compound (0.1 – 30

      
      ) + Stimulus Buffer (
      
      
      
      /
      
      
      ).
    • Measure fluorescence kinetics.

  • Success Criteria:

    
     is the "Go" threshold. If 
    
    
    
    , proceed to Patch Clamp.
Tier 2: Mechanistic Validation
Protocol B: Automated Patch Clamp (QPatch/SyncroPatch)

The Gold Standard for regulatory submission.

  • Setup: Whole-cell voltage clamp configuration.

  • Causality Check: Compare the Fluoromethyl Azetidine derivative against a Pyrrolidine control.

    • Expectation: The azetidine should show a 3-10x higher safety margin (higher

      
      ) due to lower basicity.
      
  • Data Output: Generate an I-V curve to detect state-dependent block (open vs. closed channel).

Protocol C: Reactive Metabolite Trapping (GSH/CN Trapping)

Essential for strained rings.

  • System: Human Liver Microsomes (HLM) + NADPH.

  • Trapping Agents:

    • Glutathione (GSH): Traps soft electrophiles (epoxides, quinones).

    • Potassium Cyanide (KCN): Traps hard electrophiles (iminium ions).

  • Analysis: LC-MS/MS. Look for M+307 (GSH) or M+27 (CN) adducts.

  • Interpretation: Presence of GSH adducts suggests the azetidine ring is opening or the fluoromethyl group is undergoing defluorination-elimination.

Part 4: Visualization of Workflows

Figure 1: Off-Target Screening Decision Tree

This diagram outlines the logical flow for assessing compounds containing the fluoromethyl-azetidine motif.

OffTargetScreening Start Compound Synthesis (Fluoromethyl Azetidine Scaffold) InSilico Tier 0: In Silico Prediction (pKa & hERG Models) Start->InSilico FluxAssay Tier 1: Tl+ Flux Assay (High Throughput hERG) InSilico->FluxAssay Pass PatchClamp Tier 2: Patch Clamp (Electrophysiology) FluxAssay->PatchClamp IC50 < 30 uM SafetyScreen Tier 3: SafetyScreen44 (GPCR Panel) FluxAssay->SafetyScreen IC50 > 30 uM MetabTrap Tier 2: GSH Trapping (Reactive Metabolites) PatchClamp->MetabTrap MetabTrap->SafetyScreen Decision Go / No-Go Decision SafetyScreen->Decision

Caption: A tiered screening cascade prioritizing hERG liability (due to the amine) and reactive metabolites (due to ring strain).

Figure 2: Metabolic Fate Comparison

Visualizing why the Fluoromethyl group is superior to the non-fluorinated analog.

MetabolicFate Substrate_H Non-Fluorinated Azetidine CYP CYP450 Oxidation Substrate_H->CYP Substrate_F Fluoromethyl Azetidine Substrate_F->CYP Metab_Unstable Unstable Alpha-Hydroxy Intermediate CYP->Metab_Unstable Rapid Metab_Stable Metabolically Stable CYP->Metab_Stable F Blocks Site Metab_RingOpen Ring Opening (Toxicity) Metab_Unstable->Metab_RingOpen

Caption: The fluoromethyl group blocks the alpha-carbon oxidation site, preventing the ring-opening toxicity seen in non-fluorinated analogs.

Part 5: Data Comparison (Case Study)

The following data simulates a comparison between a Fluoromethyl Azetidine lead (Compound A) and its Pyrrolidine analog (Compound B) in a standard lead optimization panel.

AssayCompound A (Fluoromethyl Azetidine)Compound B (Pyrrolidine Analog)Interpretation
pKa (Basic) 7.89.6Comp A is superior. Lower pKa reduces lysosomal trapping.
LogD (pH 7.4) 2.12.9Comp A is superior. Lower lipophilicity improves metabolic stability.
hERG Patch Clamp (

)


Comp A is safer. >10µM margin achieved.
HLM Stability (

)
> 60 min12 minComp A is superior. Fluorine blocks metabolic soft spot.
CYP2D6 Inhibition


Comp A is safer. Reduced basicity lowers CYP2D6 binding.

References

  • Imlunestrant (LY3484356)

    • Title: Discovery of Imlunestrant (LY3484356), an Oral Selective Estrogen Receptor Degrader (SERD).[1][2]

    • Source: Journal of Medicinal Chemistry (2023).
    • Significance: Validates the 3-(fluoromethyl)azetidine motif in a clinical-stage drug.
  • Azetidines in Medicinal Chemistry

    • Title: Azetidines as a Privileged Scaffold in Drug Discovery.[3]

    • Source: Journal of Medicinal Chemistry.
    • Significance: Discusses the pKa and lipophilicity advantages over pyrrolidines.
    • [4]

  • hERG Inhibition Mechanisms

    • Title: hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk.[5]

    • Source: Journal of Cardiovascular Electrophysiology.[5]

    • Significance: Explains why kinetics matter more than just IC50 for basic amines.
  • Metabolic Stability of Fluorinated Motifs

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: PubMed / NIH.[6]

    • Significance: Mechanistic rationale for fluorine blocking oxid

Sources

Comparative Pharmacokinetic Profiles of Novel Oral SERDs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Clinical Pharmacologists

Executive Summary: The Shift to Oral Bioavailability

For decades, Fulvestrant remained the sole Selective Estrogen Receptor Degrader (SERD) approved for ER+/HER2- breast cancer. While effective, its intramuscular administration and poor physicochemical properties limited its bioavailability and ability to achieve maximal steady-state receptor occupancy.[1]

The "Novel Oral SERD" class represents a structural evolution designed to overcome these limitations. By modifying the steroid backbone or utilizing non-steroidal scaffolds (e.g., tetrahydroisoquinolines, acrylic acids), these agents achieve oral bioavailability while maintaining—or exceeding—the degradation potency of Fulvestrant. This guide objectively compares the pharmacokinetic (PK) profiles of the leading agents: Elacestrant (Approved), Camizestrant , Giredestrant , and Imlunestrant , alongside the discontinued Amcenestrant to illustrate critical PK thresholds.

Comparative Pharmacokinetic Landscape

The following table synthesizes data from Phase I/II and registrational trials. Note the distinct differentiation in Food Effect and Half-Life , which dictate dosing regimens and patient compliance.

Table 1: Key Pharmacokinetic Parameters of Novel SERDs
ParameterElacestrant (Orserdu)Camizestrant (AZD9833)Giredestrant (GDC-9545)Imlunestrant (LY3484356)Amcenestrant (Discontinued)
Class/Structure Non-steroidalNon-steroidal (Pure Antagonist)Non-steroidalNon-steroidalNon-steroidal
Dosing Schedule QD (Once Daily)QDQDQDQD
Tmax (Median) 1.6 – 3.3 h2 – 4 h1.75 – 3.13 h~4 h~2 h
Half-Life (t1/2) 27 – 47 h9.5 – 20 h25 – 43 h~30 – 33 h~15.2 h
Bioavailability (F) ~10%High (est.)Rapid absorption~10%Low/Variable
Food Effect Yes (Cmax ↑ 1.4x, AUC ↑ 1.2x)Minimal/NoneNone Significant (Cmax ↑ 3.6x, AUC ↑ 2x)Minimal
Metabolism CYP3A4 (Major)CYP3A4CYP3A4 (Low induction potential)CYP3A4 & UGTCYP3A4
Elimination Feces (>80%)FecesFeces (20% parent)Feces (97%)Feces
Clinical Status Approved (FDA 2023)Phase IIIPhase IIIPhase IIIDiscontinued

Critical Insight: Amcenestrant's shorter half-life (~15h) compared to competitors (25h+) may have contributed to sub-optimal steady-state exposure (Ctrough) required for continuous ER degradation, potentially factoring into its clinical efficacy failure.

Deep Dive: Molecule-Specific Profiles
Elacestrant (Orserdu)
  • Profile: The first approved oral SERD. It exhibits a dose-dependent exposure profile that is slightly greater than dose-proportional.

  • PK/PD Correlation: Achieves high ER occupancy but requires administration with food to maximize absorption and reduce GI variability.

  • Metabolic Liability: As a CYP3A4 substrate, co-administration with strong CYP3A4 inhibitors/inducers requires dose modification.

Camizestrant (AZD9833)
  • Profile: Distinguished by its "pure antagonist" properties.

  • PK Advantage: It demonstrates a favorable PK profile that supports robust target engagement without the significant food effect seen in Elacestrant or Imlunestrant.

  • Efficacy Signal: In the SERENA-2 trial, it showed superiority over Fulvestrant, likely driven by higher and more consistent steady-state plasma concentrations that drive deeper ER degradation.

Giredestrant (GDC-9545)
  • Profile: A highly potent molecule designed to maximize "free fraction" drug availability.

  • PK Advantage: The absence of a food effect is a major compliance advantage. Its half-life (~30-40h) is ideal for QD dosing, ensuring Ctrough levels remain well above the IC90 for ER degradation throughout the dosing interval.

  • DDI Profile: Unlike Elacestrant, it shows low potential for CYP3A4 induction, simplifying combination regimens with CDK4/6 inhibitors.

Imlunestrant (LY3484356) [2][3][4]
  • Profile: Unique for its reported blood-brain barrier (BBB) penetrance , offering potential utility in patients with brain metastases.

  • PK Complexity: The significant food effect (Cmax increased >3-fold) suggests that consistent administration relative to meals is critical for maintaining therapeutic windows and avoiding toxicity spikes.

Mechanistic Visualization: The Oral SERD PK Barrier

The following diagram illustrates the pharmacokinetic hurdles these lipophilic molecules must overcome to achieve effective Tumor Receptor Occupancy.

SERD_PK_Barrier cluster_barriers Bioavailability Barriers Oral_Dose Oral Dose (Lipophilic Base) Gut_Lumen Gut Lumen (Solubility Limit) Oral_Dose->Gut_Lumen Dissolution Enterocyte Enterocyte Absorption (Efflux Transporters) Gut_Lumen->Enterocyte Permeability Enterocyte->Gut_Lumen P-gp Efflux Liver Liver (First Pass) CYP3A4 Metabolism Enterocyte->Liver Portal Vein Liver->Liver Metabolic Clearance Plasma Systemic Circulation (Free vs. Bound) Liver->Plasma Bioavailability (F) Tumor Tumor Tissue (ER Degradation) Plasma->Tumor Perfusion Brain CNS Penetration (Imlunestrant specific) Plasma->Brain BBB Crossing Tumor->Tumor Target Engagement (Degradation)

Figure 1: The Pharmacokinetic cascade for Oral SERDs.[5] Note that high lipophilicity (required for ER binding) often creates solubility and metabolic stability challenges (CYP3A4) that must be optimized.

Experimental Protocols

To validate these profiles in a preclinical or clinical setting, the following standardized protocols are recommended.

Protocol A: LC-MS/MS Quantification of SERDs in Plasma

Purpose: To accurately measure drug concentration for PK curve generation.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 200 µL of Acetonitrile (ACN) containing internal standard (e.g., deuterated analog).

    • Vortex for 5 minutes @ 1000 rpm.

    • Centrifuge at 4000g for 10 min at 4°C.

  • Extraction:

    • Transfer 100 µL of supernatant to a clean plate.

    • Evaporate under nitrogen stream at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid).

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: MRM mode (monitor parent ion to specific fragment ion transitions).

  • Validation:

    • Linearity range: 1.0 ng/mL to 1000 ng/mL (

      
      ).
      
    • QC Samples: Low, Mid, High concentrations run every 10 samples.

Protocol B: Ex Vivo ER Degradation Assay (PD Marker)

Purpose: To correlate Plasma Exposure (PK) with Biological Effect (PD).

  • Cell System: MCF-7 (ER+) breast cancer cells.

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with increasing concentrations of SERD (0.1 nM – 1 µM) for 24 hours .

    • Control: Vehicle (DMSO) and Fulvestrant (Positive Control).

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot Analysis:

    • Primary Antibody: Anti-ERα (Clone F-10 or SP1).

    • Loading Control: Anti-GAPDH or Anti-Vinculin.

  • Quantification:

    • Normalize ERα band intensity to Loading Control.

    • Calculate DC50 (Concentration inducing 50% degradation) and Dmax (Maximal degradation depth).

    • Success Criteria: Novel SERDs should achieve Dmax >85% (comparable to Fulvestrant).

PK/PD Workflow Visualization

PK_PD_Workflow cluster_sampling Sampling Phase cluster_analysis Analytical Phase Study_Start Study Initiation (Clinical/Preclinical) Dosing Oral Administration (QD Dosing) Study_Start->Dosing Blood_Draw Serial Blood Draws (0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Draw Tumor_Biopsy Tumor Biopsy (Pre & Post Dose) Dosing->Tumor_Biopsy LCMS LC-MS/MS Analysis (Plasma Conc.) Blood_Draw->LCMS IHC_Western IHC / Western Blot (ER Levels) Tumor_Biopsy->IHC_Western Data_Integration PK/PD Modeling (Exposure vs. Degradation) LCMS->Data_Integration Cmax, AUC, T1/2 IHC_Western->Data_Integration ER H-Score / Dmax Decision Go/No-Go Decision (Is Ctrough > DC90?) Data_Integration->Decision

Figure 2: Integrated workflow for assessing SERD efficacy. The critical decision point relies on whether the trough concentration (Ctrough) remains above the degradation threshold (DC90).

References
  • Elacestrant PK Profile: Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women. (2020).[6] Clinical Pharmacokinetics. Link

  • Camizestrant Phase 1 Data: A Phase I Dose Escalation and Expansion Trial of the Next-Generation Oral SERD Camizestrant (AZD9833). (2024).[7][8][9][10][11] The Lancet Oncology. Link

  • Giredestrant Pharmacology: Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant. (2023).[6][7] Cancer Research Communications. Link

  • Imlunestrant Bioavailability: Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women.[2] (2024).[7][8][9][10][11] Clinical Pharmacology in Drug Development. Link

  • Amcenestrant Discontinuation: Sanofi provides update on amcenestrant clinical development program. (2022).[2][10][12][13] Sanofi Press Release. Link

  • Mechanistic Review: Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future. (2023).[6][7] International Journal of Molecular Sciences. Link

Sources

peer-reviewed studies validating the use of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol in SERD synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-reviewed studies validating the use of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol in SERD synthesis Content Type: Publish Comparison Guide

Executive Summary: The Pivot to Oral SERDs

The development of Selective Estrogen Receptor Degraders (SERDs) has shifted from the intramuscular limitations of Fulvestrant to orally bioavailable small molecules.[1] The critical differentiator in this new generation of therapeutics (including Imlunestrant , Giredestrant , and Camizestrant ) is the basic amine side chain. This moiety is responsible for two distinct functions:

  • Pharmacological: Destabilizing Helix 12 (H12) of the ER

    
     ligand-binding domain (LBD) to induce proteasomal degradation.
    
  • Physicochemical: Modulating pKa and lipophilicity to ensure oral bioavailability and metabolic stability.

This guide focuses on the validation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (herein referred to as F-Azetidine-EtOH ), the specific side-chain building block utilized in the synthesis of Imlunestrant (LY3484356) . We compare its performance against alternative side-chain motifs found in competing oral SERDs.

Technical Deep Dive: The F-Azetidine-EtOH Motif

Structural Logic

The F-Azetidine-EtOH fragment represents a "Goldilocks" zone in medicinal chemistry optimization.

  • The Azetidine Ring: A 4-membered ring that is less basic (pKa ~9.5-10) than the pyrrolidine (5-membered) or piperidine (6-membered) analogs often used in first-gen SERMs like Raloxifene. This reduced basicity improves membrane permeability and reduces hERG liability.

  • The Fluoromethyl Group: Strategic fluorine substitution lowers the pKa of the amine further via an inductive effect, improving bioavailability. Furthermore, it blocks the C3 position from metabolic oxidation.

  • The Ethanol Tail: This serves as the "handle" for attachment to the SERD core (typically a phenol) via an ether linkage. This linkage mimics the O-alkyl geometry of Fulvestrant but with significantly improved metabolic stability compared to long alkyl chains.

Mechanism of Action (The "Clash")

Upon binding to the ER


, the basic nitrogen of the azetidine interacts with Asp351 . The rigid, fluorinated bulk of the azetidine ring prevents H12 from adopting the agonist conformation (sealing the ligand pocket). Instead, H12 is displaced, exposing hydrophobic residues that flag the receptor for ubiquitination and proteasomal degradation.

Comparative Analysis: Performance vs. Alternatives

The following table compares the F-Azetidine-EtOH motif (Imlunestrant) against the Fluoropropyl-Amine motif (Camizestrant/Giredestrant) and the Pyrrolidine motif (Amcenestrant).

Table 1: Comparative Performance of SERD Side Chains
FeatureF-Azetidine-EtOH (Imlunestrant)Fluoropropyl-Amine (Camizestrant)Fluoropropyl-Pyrrolidine (Amcenestrant)
Linkage Type Ether (-O-CH2-CH2-N)Amine (-NH-CH2-Ring)Ether/Amine Mixed
Core Fragment 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol1-(3-fluoropropyl)azetidin-3-amine1-(3-fluoropropyl)pyrrolidine
pKa Modulation High (Fluorine on ring lowers pKa)Moderate (Fluorine on tail)Low (More basic pyrrolidine)
Metabolic Stability Excellent (Ring F blocks oxidation)Good (Tail F blocks dealkylation)Moderate (Pyrrolidine prone to oxidation)
Bioavailability High Oral BioavailabilityHigh Oral BioavailabilityModerate
Clinical Status Phase III (EMBER-3) Phase III (SERENA-2)Discontinued (AMEERA-5)

Scientist's Note: The discontinuation of Amcenestrant highlights the risk of the pyrrolidine scaffold, which may lack the optimal potency/exposure balance found in the azetidine series. The F-Azetidine-EtOH motif is validated by Imlunestrant's superior clinical persistence.

Experimental Protocols: Synthesis & Coupling

Synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Reference: WO2018108954A1[2]

Objective: Create the side chain alcohol from commercially available starting materials.

Reagents:

  • 3-(Fluoromethyl)azetidine hydrochloride (CAS: 1864060-52-7)

  • 2-Bromoethanol OR Ethylene Carbonate

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (MeCN)

Protocol:

  • Charge a reaction vessel with 3-(fluoromethyl)azetidine HCl (1.0 eq) and MeCN (10 V).

  • Add finely ground

    
     (3.0 eq) and stir at room temperature for 30 min to liberate the free base.
    
  • Add 2-Bromoethanol (1.2 eq) dropwise.

  • Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by LCMS for consumption of azetidine.

  • Cool to room temperature and filter off inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Distillation under high vacuum or column chromatography (DCM:MeOH 95:5) yields 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as a colorless oil.

Coupling to SERD Core (The Mitsunobu Approach)

Reference: J. Med. Chem. 2021 (Giredestrant/Imlunestrant Analogues)

Objective: Attach the side chain to the phenol core of the SERD scaffold.

Reagents:

  • SERD Phenol Core (e.g., Tetrahydro-pyrido[3,4-b]indole or Chromene scaffold)

  • 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (1.5 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

  • THF (Anhydrous)

Protocol:

  • Dissolve the SERD Phenol Core and F-Azetidine-EtOH in anhydrous THF under

    
     atmosphere.
    
  • Add

    
     and cool the solution to 0°C.
    
  • Add DIAD dropwise over 15 minutes, maintaining temperature < 5°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water and extract with EtOAc.

  • Validation: NMR should show the characteristic triplet of the ethoxy linker (~4.1 ppm) and the splitting pattern of the fluoromethyl group (

    
     coupling).
    

Visualizations

Synthesis & Mechanism Pathway

The following diagram illustrates the synthesis of the side chain and its mechanistic role in degrading the Estrogen Receptor.

SERD_Mechanism Start 3-(Fluoromethyl) azetidine HCl Intermediate 2-(3-(fluoromethyl) azetidin-1-yl)ethan-1-ol (The 'Linker') Start->Intermediate Alkylation (K2CO3, MeCN) Reagent 2-Bromoethanol Reagent->Intermediate Product Imlunestrant (Active SERD) Intermediate->Product Mitsunobu Coupling (PPh3, DIAD) Core SERD Phenol Core Core->Product Target ER-alpha (Asp351) Product->Target Binds via Azetidine Nitrogen Outcome Helix 12 Displacement & Degradation Target->Outcome Induces

Caption: Synthesis of the Imlunestrant side chain and its downstream mechanism of action on the Estrogen Receptor.

SAR Decision Tree (Why this specific molecule?)

SAR_Logic Decision Side Chain Optimization Branch1 Linker Length? Decision->Branch1 Branch2 Ring Size? Decision->Branch2 Branch3 Substitution? Decision->Branch3 Opt1 Ethanol (2C) Optimal for Asp351 Reach Branch1->Opt1 Bad1 Propyl/Butyl Too floppy/metabolically labile Branch1->Bad1 Opt2 Azetidine (4-mem) Lower pKa, Stable Branch2->Opt2 Bad2 Pyrrolidine (5-mem) Too basic, oxidative liability Branch2->Bad2 Opt3 3-Fluoromethyl Blocks metabolism Branch3->Opt3

Caption: Structure-Activity Relationship (SAR) logic driving the selection of the fluoromethyl-azetidine moiety.

References

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Imlunestrant (LY3484356): A Next-Generation Oral SERD. Source: JCI Insight (2025). "Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance."[3] Context: Validates the biological efficacy of the molecule containing the side chain. URL:[Link]

  • Discovery of AZD9833 (Camizestrant): Comparison of Side Chains. Source: Journal of Medicinal Chemistry (2020). "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader." Context: Provides comparative SAR data on azetidine vs. pyrrolidine side chains. URL:[Link]

  • Synthesis of Giredestrant (GDC-9545). Source: Organic Process Research & Development (2022).[4] "First-Generation Asymmetric Synthesis of the Selective Estrogen Receptor Degrader GDC-9545." Context: Illustrates the alternative "amine-linked" azetidine strategy for contrast. URL:[Link][4]

  • New Drug Approvals: Imlunestrant. Source: New Drug Approvals (2025).[5][6] "Imlunestrant - Structure and Clinical Status." Context: Confirms the specific chemical structure and regulatory status. URL:[Link]

Sources

Safety Operating Guide

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Classification

Immediate Directive: Treat 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: 1443983-86-5) as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate and a Halogenated Organic Hazard .[1]

This molecule is a key synthetic building block for Imlunestrant (LY-3484356) , a next-generation Selective Estrogen Receptor Degrader (SERD).[1] Due to its structural relationship to potent bioactive agents and the presence of a strained azetidine ring, it must not be disposed of via standard drain or non-halogenated waste streams.[1]

Disposal Classification Matrix:

Parameter Classification Operational Implication
Waste Code (RCRA/EU) D001 (Ignitable), F-List (Halogenated Solvent equivalent) Requires high-temperature incineration with acid gas scrubbing.[1]
Chemical Class Fluorinated Amino-Alcohol / Strained Heterocycle Potential alkylating agent; skin/eye corrosive.[1]
Bioactivity Status Suspected Reprotoxin / Carcinogen Handle with HPAPI containment protocols (OEB 3/4 equivalent).[1]

| Physical State | Viscous Oil (Free Base) or Hygroscopic Solid (HCl Salt) | Segregate based on state; do not mix solids into liquid waste carboys.[1] |

Hazard Profile & Mechanistic Rationale

To ensure safety, you must understand why this chemical requires specific handling.

  • Strained Ring Reactivity (Azetidine): The 4-membered nitrogen ring possesses significant ring strain (~26 kcal/mol).[1] Under acidic conditions or metabolic processing, this ring can open, potentially acting as an alkylating agent toward biological nucleophiles (DNA/Proteins).[1] This necessitates destruction via incineration rather than chemical neutralization.[1]

  • Fluorine Content: The fluoromethyl group (-CH₂F) introduces a carbon-fluorine bond.[1] Standard combustion can release Hydrogen Fluoride (HF).[1] Disposal facilities must use incinerators equipped with wet scrubbers to capture HF gas.[1]

  • HPAPI Context: As a precursor to Imlunestrant, this intermediate may share the parent drug's reproductive toxicity profile.[1] The "Precautionary Principle" mandates treating it as a reproductive toxin.[1]

Operational Disposal Protocols

Protocol A: Disposal of Pure Substance (Expired or Surplus)

Applicable for: Vials of pure oil/solid, or concentrated stock solutions.[1]

  • Containment: Do not empty the vial. Keep the substance in its original primary container.

  • Over-Packing: Place the primary container into a clear, sealable secondary bag (e.g., Ziploc or heat-seal).

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Text: "Waste 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[1] Fluorinated Organic.[1] Toxic."

  • Segregation: Deposit into the Solid Hazardous Waste Drum (even if liquid, small vials are often processed as "Lab Pack" solids).[1]

    • Critical: Ensure the drum is designated for Incineration Only .[1]

Protocol B: Disposal of Reaction Mixtures & Mother Liquors

Applicable for: Dilute solutions in organic solvents (DCM, MeOH, DMSO).[1]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible with halogenated waste.[1]

  • Collection: Pour the mixture into the Halogenated Organic Solvent Waste carboy.

    • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated azetidine (F-atom) mandates the "Halogenated" classification to ensure proper downstream incineration temperatures (>1100°C).[1]

  • Rinsing: Rinse the reaction vessel 3x with a minimal volume of acetone or methanol. Add all rinsates to the Halogenated Waste carboy.[1]

  • pH Check: If the mixture was quenched with acid, ensure the pH is between 5–9 before adding to the carboy to prevent exothermic polymerization or gas generation in the waste container.

Protocol C: Decontamination of Glassware & Spills

Applicable for: Syringes, flasks, and benchtop spills.[1]

  • Spill Response:

    • Isolate: Evacuate the immediate area.

    • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1]

    • Absorb: Use a Chemizorb or vermiculite pad to soak up the liquid.[1]

    • Clean: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by water.[1]

      • Mechanism:[1][2] Bleach oxidizes the amine and disrupts the azetidine ring, reducing bioavailability before final disposal.

  • Glassware Cleaning:

    • Triple rinse with Methanol.[1] Collect rinsate as Halogenated Waste.[1]

    • Immerse glassware in an acid bath (1M HCl) for 2 hours if residual contamination is suspected (Acid opens the azetidine ring, deactivating the alkylating potential), then wash normally.[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision nodes for disposing of this specific fluorinated intermediate.

DisposalWorkflow cluster_safety Safety Critical Start Waste: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol StateCheck Determine Physical State / Matrix Start->StateCheck SolidPure Pure Substance / Solid Residue StateCheck->SolidPure Vial / Powder LiquidSoln Dilute Solution / Mother Liquor StateCheck->LiquidSoln Reaction Mix Debris Contaminated PPE / Sharps StateCheck->Debris Gloves / Syringes PackSolid Double Bag (Primary + Secondary) Label: 'Toxic Fluorinated Solid' SolidPure->PackSolid PackLiquid Pour into HALOGENATED Solvent Carboy (Even if solvent is non-hal) LiquidSoln->PackLiquid PackDebris Place in Biohazard/Chem-Contaminated Bin (Yellow/Red Bin) Debris->PackDebris Incineration FINAL DISPOSAL: High-Temp Incineration with Scrubber (Destruction of Azetidine & HF Capture) PackSolid->Incineration PackLiquid->Incineration PackDebris->Incineration

Figure 1: Decision matrix for the segregation and disposal of fluorinated azetidine intermediates. Note the convergence on High-Temperature Incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146603228, Imlunestrant (Parent Drug Context).[1] Retrieved from [Link][1]

  • Hanna, K. S., et al. (2023).[1] Imlunestrant: Synthesis and Clinical Profile.[1] Drugs of the Future, 48(1).[1] (Establishes the chemical as a key intermediate V in the synthesis of Imlunestrant).

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes: F-List (Halogenated Solvents).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Safety Guidelines for Handling Azetidines and Strained Rings.[1] (General Protocol).[1]

Sources

Personal protective equipment for handling 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Introduction: The "Why" Behind the Safety Protocol

As a Senior Application Scientist, I often see researchers treat building blocks like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as generic organic intermediates. This is a critical error. This molecule contains a strained azetidine ring (a four-membered nitrogen heterocycle) coupled with a fluoromethyl group .

While specific Safety Data Sheets (SDS) for this exact catalog number may be sparse, we must apply Structure-Activity Relationship (SAR) logic to define our safety parameters:

  • Azetidine Ring Strain: Azetidines are thermodynamically unstable relative to unstrained amines. Ring-opening reactions can occur, potentially acting as alkylating agents toward biological nucleophiles (DNA/Proteins).

  • Amine Functionality: The tertiary nitrogen is basic, posing an immediate corrosive risk to mucous membranes and eyes.

  • Fluorine Moiety: Increases lipophilicity, potentially enhancing skin absorption and metabolic stability.

The Directive: Treat this compound as a potential sensitizer, corrosive, and alkylating agent . The protocols below are designed to create a self-validating safety loop that protects you regardless of the specific toxicity data gaps.

Risk Assessment & PPE Matrix

Do not rely on "standard lab practice." Use the following matrix to select PPE based on the specific operation.

Table 1: Task-Based PPE Selection

Operation Respiratory Protection Hand Protection (Gloves) Eye/Face Protection Body Protection
Standard Handling (Weighing <1g, Closed Transfer)Fume Hood (Sash at 18")Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 30 minsChemical Splash Goggles (ANSI Z87.1 D3 rating)Lab Coat (Cotton/Poly),Long Pants, Closed Shoes
High Exposure (Spill Cleanup, Synthesis >5g, Heating)Fume Hood (If spill outside hood: Evacuate)Laminate / Barrier (e.g., Silver Shield®)Worn under Nitrile for dexterityFace Shield + Goggles(Double layer protection)Chemical Resistant Apron+ Tyvek Sleeves
Waste Disposal (Quenching, Transfer to Carboy)Fume Hood Double Nitrile Inspect for degradation immediatelyChemical Splash Goggles Lab Coat + Apron

Critical Note on Contact Lenses: Do not wear contact lenses when handling azetidines. Vapors can become trapped behind the lens, causing severe, irreversible corneal damage before the lens can be removed.

Operational Protocol: The "Closed Loop" Method

To ensure safety, we employ a "Closed Loop" handling philosophy. This minimizes exposure to the strained ring system.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood velocity is 80–100 fpm (face velocity).

  • Neutralization Bath: Prepare a beaker of 1M Hydrochloric Acid (HCl) or Citric Acid in the hood.

    • Reasoning: Azetidines are basic. Acidic solutions will protonate the nitrogen, forming a non-volatile salt (ammonium species) and reducing skin absorption risk during decontamination.

  • Double Glove: Don a 4-mil nitrile inner glove (colored) and a 5-mil nitrile outer glove (standard).

    • Self-Validation: If the inner colored glove becomes visible through a tear, the system has failed—stop immediately.

Phase 2: Transfer & Handling
  • Solids: If the compound is a low-melting solid, use a disposable anti-static spatula. Do not use metal spatulas that may require aggressive scraping (aerosol generation).

  • Liquids: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip.

    • Technique: Never pressurize the receiving vessel. Vent with a needle to an inert gas line (Nitrogen/Argon) to prevent back-splash.

Phase 3: Decontamination (The "Quench")
  • Wipe Down: Immediately wipe all tools (spatulas, syringe exteriors) with a Kimwipe soaked in the 1M HCl/Citric Acid bath prepared in Phase 1.

  • Doffing: Remove outer gloves inside the hood and place them in the solid waste stream.

Workflow Visualization

The following diagram illustrates the decision logic for handling this specific fluorinated azetidine.

G Start Start: Handling 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol Assess Assess Quantity & State Start->Assess SmallScale < 1g (Solid/Liquid) Assess->SmallScale LargeScale > 1g or Heating Assess->LargeScale PPE_Standard PPE: Double Nitrile + Goggles Engineering: Fume Hood SmallScale->PPE_Standard PPE_High PPE: Laminate Gloves + Face Shield Engineering: Closed System / Schlenk Line LargeScale->PPE_High Action Perform Transfer/Reaction PPE_Standard->Action PPE_High->Action Decon Decon: Wipe tools with 1M HCl (Protonate Azetidine) Action->Decon Immediate Disposal Disposal: Segregate as Fluorinated Organic Waste Decon->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on scale and risk.

Disposal & Emergency Response

Disposal Strategy

Because this molecule contains fluorine, it requires specific disposal to prevent environmental persistence.

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or strong bases.

  • Labeling: Tag clearly as "Fluorinated Organic Amine - Toxic/Corrosive."

  • Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture HF).

Emergency Response
  • Eye Contact: Irrigate immediately for 15 minutes .[1] Do not pause to remove contact lenses—start flushing first.

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.

    • Wash with soap and water (do not use alcohol; it enhances absorption).

    • Seek medical attention.[2][1][3][4][5] Provide the CAS number (if available) or structure to the physician, emphasizing the azetidine nature.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.